3,6-Diamino-9(10H)-acridone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3,6-diamino-10H-acridin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c14-7-1-3-9-11(5-7)16-12-6-8(15)2-4-10(12)13(9)17/h1-6H,14-15H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKYRANCRKCGDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=C(C2=O)C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404907 | |
| Record name | 3,6-diamino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42832-87-1 | |
| Record name | 3,6-diamino-10H-acridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Solubility and Stability of 3,6-Diamino-9(10H)-acridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diamino-9(10H)-acridone is a heterocyclic compound belonging to the acridone family. Acridone derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including potential as topoisomerase inhibitors[1][2]. A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its successful application in research and formulation development. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, along with detailed experimental protocols for their determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁N₃O | [3][4][5][6][7] |
| Molecular Weight | 225.25 g/mol | [3][4][5][6][7] |
| Appearance | Light Brown Solid | [3] |
| CAS Number | 42832-87-1 | [3][4][5][6][7] |
| Predicted pKa | 2.92 ± 0.20 | [3] |
Solubility Profile
Quantitative Solubility Data
The following table summarizes the known qualitative solubility information for this compound. Researchers are encouraged to determine the quantitative solubility in solvents relevant to their specific applications using the protocol provided below.
| Solvent | Solubility (at 25 °C) |
| Water | Poorly Soluble (predicted) |
| Ethanol | Likely Poorly Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble (based on related compounds)[11] |
| N,N-Dimethylformamide (DMF) | Data not available |
| Methanol | Data not available |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.
3.2.1. Materials
-
This compound
-
Selected solvents (e.g., Water, Ethanol, DMSO, DMF, Methanol)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
3.2.2. Procedure
-
Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C).
-
Shake the vials for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Quantify the concentration of this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Repeat the experiment in triplicate for each solvent.
3.2.3. Analytical Method
-
HPLC: A reverse-phase HPLC method with UV detection is commonly used for the quantification of acridone derivatives. The mobile phase and column should be optimized to achieve good separation and peak shape. A calibration curve should be prepared using standard solutions of known concentrations.
-
UV-Vis Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A wavelength of maximum absorbance (λmax) should be determined, and a calibration curve should be prepared.
Experimental workflow for solubility determination.
Stability Profile
Understanding the stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. Forced degradation studies are performed under more severe conditions than accelerated stability testing and are essential for developing stability-indicating analytical methods.
Storage Stability
Based on available data, the recommended storage conditions for this compound are as follows:
Forced Degradation Studies
Forced degradation studies should be conducted to identify potential degradation products and to establish the intrinsic stability of the molecule. The following sections outline the experimental protocols for various stress conditions as per the International Council for Harmonisation (ICH) guidelines.
4.2.1. Acidic and Basic Hydrolysis
| Condition | Reagent | Temperature | Time |
| Acidic | 0.1 M to 1 M HCl | Room Temperature & Elevated (e.g., 60°C) | Several hours to days |
| Basic | 0.1 M to 1 M NaOH | Room Temperature & Elevated (e.g., 60°C) | Several hours to days |
Protocol:
-
Prepare a solution of this compound in the acidic or basic medium.
-
Incubate the solution at the specified temperature for a defined period.
-
At various time points, withdraw samples, neutralize them if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
4.2.2. Oxidative Degradation
| Condition | Reagent | Temperature | Time |
| Oxidative | 3% to 30% H₂O₂ | Room Temperature | Several hours to days |
Protocol:
-
Prepare a solution of this compound in a suitable solvent and add the specified concentration of hydrogen peroxide.
-
Store the solution at room temperature, protected from light.
-
At various time points, withdraw samples and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method.
4.2.3. Thermal Degradation
| Condition | State | Temperature | Time |
| Thermal | Solid & Solution | Elevated (e.g., 60°C, 80°C) | Several days to weeks |
Protocol:
-
For solid-state studies, place the powdered compound in a controlled temperature oven.
-
For solution studies, prepare a solution in a suitable solvent and store it in a controlled temperature oven.
-
At various time points, withdraw samples (for solid, dissolve a known amount in a suitable solvent) and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method.
4.2.4. Photostability
| Condition | Light Source | Exposure |
| Photolytic | Cool white fluorescent and near UV lamps | Overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter |
Protocol:
-
Expose the solid compound and a solution of the compound to the specified light conditions in a photostability chamber.
-
A dark control sample should be stored under the same conditions but protected from light.
-
At the end of the exposure period, analyze the samples and the dark control using a stability-indicating HPLC method.
Forced degradation stability testing workflow.
Signaling Pathways and Logical Relationships
This compound is known to be a topoisomerase inhibitor[1][2]. Topoisomerases are enzymes that regulate the overwinding or underwinding of DNA. The inhibition of these enzymes can lead to disruptions in DNA replication and transcription, ultimately inducing apoptosis in cancer cells. The general mechanism of action for a topoisomerase inhibitor is visualized below.
Mechanism of action for a topoisomerase inhibitor.
Conclusion
This technical guide provides a foundational understanding of the solubility and stability of this compound. While comprehensive quantitative solubility data is limited, the provided experimental protocols offer a clear pathway for researchers to generate this critical information. The detailed stability testing protocols, based on ICH guidelines, will enable a thorough assessment of the compound's degradation profile. A robust understanding of these physicochemical properties is essential for the advancement of this compound in drug discovery and development endeavors.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. This compound | TargetMol [targetmol.com]
- 3. guidechem.com [guidechem.com]
- 4. This compound | 42832-87-1 | FD21475 [biosynth.com]
- 5. 3,6-diamino-10H-acridin-9-one | C13H11N3O | CID 4614743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | CAS#:42832-87-1 | Chemsrc [chemsrc.com]
- 7. scbt.com [scbt.com]
- 8. 3,6-Diaminoacridine Dye content 95 952-23-8 [sigmaaldrich.com]
- 9. 原黄素 盐酸盐 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 10. 原黄素 盐酸盐 Dye content 95 % | Sigma-Aldrich [sigmaaldrich.com]
- 11. 9-Acridinecarbonitrile, 3,6-diamino- | 501935-96-2 [m.chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Acridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Acridone and its derivatives represent a significant class of heterocyclic compounds, forming the structural core of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1] Their planar, tricyclic structure allows them to intercalate with DNA and interact with various enzymes, making them a subject of intense research in medicinal chemistry, particularly in the development of anticancer, antiviral, and antimalarial agents.[2][3] This guide provides a comprehensive overview of the core physical, chemical, and biological properties of acridone derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Core Physicochemical Properties
The fundamental characteristics of the acridone scaffold can be finely tuned through substitution, influencing properties such as solubility, melting point, and light-emitting capabilities.
Physical Properties
The parent acridone is a yellow, crystalline solid with a high melting point, reflecting its stable, planar aromatic structure.[2] Its solubility is generally poor in water and nonpolar organic solvents but can be increased in polar organic solvents and acidic or basic aqueous solutions.[4][5]
Table 1: Physical Properties of Acridone and Select Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Ref. |
| 9(10H)-Acridone | C₁₃H₉NO | 195.22 | >300 | Yellow Powder | [6] |
| 4-Methyl-9-acridone | C₁₄H₁₁NO | 209.25 | >300 | - | [6] |
| 2-Methoxy-9-acridone | C₁₄H₁₁NO₂ | 225.25 | >300 | - | [6] |
| 2-Chloro-4-fluoro-9-acridone | C₁₃H₇ClFNO | 247.65 | 321 | - | [1] |
| 2,7-Dibromo-9-acridone | C₁₃H₇Br₂NO | 353.02 | >300 | - | [7] |
Solubility
The solubility of acridone derivatives is a critical factor in their biological application and formulation. The parent acridone is practically insoluble in water but soluble in solvents like dimethyl sulfoxide (DMSO).[4] Solubility can be significantly altered by introducing ionizable or polar functional groups.
Table 2: Solubility Data for Acridone
| Solvent | Solubility | Reference |
| Water | 4.7 µg/mL (at pH 7.4) | [8] |
| Benzene | Insoluble | [5] |
| Chloroform | Insoluble | [5] |
| Ether | Insoluble | [5] |
| Ethanol | Insoluble | [5] |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] |
Acidity/Basicity (pKa)
The nitrogen atom in the acridone ring and any ionizable substituents influence the pKa of the molecule. This is crucial for its behavior at physiological pH, affecting cell membrane permeability and target binding. For instance, derivatives with basic side chains exist in a protonated, positively charged form in the acidic environment of a parasite's food vacuole.[9]
Table 3: pKa Values for Substituted Acridone Derivatives
| Compound | Side Chain at N10 | Calculated pKa | Reference |
| KF-A2 | -(CH₂)₂-N(CH₃)₂ | 9.81 | [9] |
| KF-A3 | -(CH₂)₃-N(CH₃)₂ | 10.29 | [9] |
| KF-A4 | -(CH₂)₄-N(CH₃)₂ | 10.45 | [9] |
| KF-A5 | -(CH₂)₅-N(CH₃)₂ | 10.53 | [9] |
| KF-A6 | -(CH₂)₆-N(CH₃)₂ | 10.56 | [9] |
| KF-A8 | -(CH₂)₈-N(CH₃)₂ | 10.65 | [9] |
| 5-Hydroxyacridone | - | -0.32 | [10][11] |
Spectroscopic and Electrochemical Characterization
Spectroscopic and electrochemical methods are fundamental tools for the structural elucidation and investigation of the electronic properties of acridone derivatives.
UV-Visible Absorption and Fluorescence
Acridone derivatives are known for their strong fluorescence, a property that is highly sensitive to their chemical environment and substitution pattern.[2] They typically exhibit significant absorption in the 350-450 nm range.[6] Their fluorescence quantum yields can be high, making them suitable for applications as fluorescent probes in bioimaging.[12][13]
Table 4: Photophysical Properties of Acridone Derivatives in Various Solvents
| Compound | Solvent | λ_abs (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Quantum Yield (Φ_F) | Ref. |
| 9(10H)-Acridone | Ethanol | 249 | 99,900 | - | 0.42 | [14] |
| Acridone | DMSO | 399 | - | 413 | 0.55 | [15] |
| Acridone | DMF | 398 | - | 411 | 0.63 | [15] |
| Acridone | THF | 394 | - | 405 | 0.76 | [15] |
| Acridone | Acetone | 390 | - | 399 | 0.61 | [15] |
| Acridine | Ethanol | - | - | - | 0.31 | [16] |
| Acridine | Acetonitrile | - | - | - | 0.45 | [16] |
| N-substituted Acridone (2a) | Cyclohexane | - | - | 391 | 0.044 | [12] |
| N-substituted Acridone (2a) | Acetonitrile | - | - | 405 | 0.23 | [12] |
| N-substituted Acridone (2b) | THF | - | - | - | 0.035 | [12] |
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure of newly synthesized acridone derivatives. The chemical shifts are influenced by the substituents and the solvent used.[17]
Table 5: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 9(10H)-Acridone
| Atom | ¹H NMR (DMSO-d₆) | ¹³C NMR (DMSO-d₆) | Reference |
| C1-H / C8-H | 8.23-8.25 (d) | 121.2 | [6][17] |
| C2-H / C7-H | 7.25-7.29 (t) | 126.3 | [6][17] |
| C3-H / C6-H | 7.72-7.76 (t) | 118.0 | [6][17] |
| C4-H / C5-H | 7.55-7.57 (d) | 132.5 | [6][17] |
| N-H | 11.72 (s) | - | [6] |
| C9 (C=O) | - | 177.0 | [17] |
| C4a / C5a | - | 141.0 | [17] |
| C1a / C8a | - | 121.0 | [17] |
Note: Chemical shifts are approximate and can vary with substitution and solvent.
Electrochemical Properties
Cyclic voltammetry (CV) is used to study the redox behavior of acridone derivatives. The oxidation and reduction potentials provide information about the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for applications in materials science and for understanding their interactions with biological systems.[18] Phenoxazine-substituted acridones, for example, are more easily oxidized than their carbazole-substituted counterparts.[19]
Table 6: Electrochemical Data for Selected Acridone Derivatives
| Compound | Oxidation Potential (V vs. Fc/Fc⁺) | Reduction Potential (V vs. Fc/Fc⁺) | Reference |
| Acridone (unsubstituted) | 1.020 (quasi-reversible) | - | [19] |
| Carbazole-substituted Acridone (1) | 0.745 (reversible), 1.132 (irreversible) | -2.399 (irreversible) | [19] |
| Phenoxazine-substituted Acridone (5) | 0.293 (reversible), 1.097 (irreversible) | Starts at -2.23 | [19] |
| Ethynylaniline-substituted Acridone (4a) | 0.34 (irreversible), 0.70 (irreversible) | - | [18] |
| Dicyanomethylene-substituted Acridone (4b) | 0.37 (irreversible), 0.72 (irreversible) | -1.5 | [18] |
Synthesis and Reactivity
The synthesis of the acridone scaffold is most commonly achieved through the Ullmann condensation followed by cyclization.
General Synthesis Workflow
The primary route involves the copper-catalyzed reaction of an o-halobenzoic acid with an aniline derivative to form an N-phenylanthranilic acid intermediate. This intermediate is then cyclized in the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), to yield the acridone core.
Biological Activity and Signaling Pathways
Acridone derivatives exhibit a broad spectrum of biological activities, with their anticancer properties being the most extensively studied.
Mechanism of Action as Anticancer Agents
Many acridone derivatives function as DNA intercalators and topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. By inhibiting these enzymes, acridone derivatives can lead to DNA damage and ultimately trigger apoptosis (programmed cell death) in cancer cells.[20]
Acridone derivatives can act as topoisomerase II "poisons" by stabilizing the transient covalent complex formed between the enzyme and DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks.
Inhibition of the ERK Signaling Pathway
Certain acridone alkaloids, such as buxifoliadine E, have been shown to suppress cancer cell proliferation by inhibiting the Extracellular signal-Regulated Kinase (ERK) pathway.[21] The ERK/MAPK pathway is crucial for cell proliferation, differentiation, and survival. By blocking this pathway, these derivatives can induce apoptosis.
Buxifoliadine E has been found to bind to the ATP-binding site of Erk2, inhibiting its kinase activity. This prevents the phosphorylation of downstream targets, leading to the induction of pro-apoptotic proteins and ultimately, cell death.[21]
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of acridone derivatives.
Protocol for Synthesis of 9(10H)-Acridone
This two-step protocol is based on the classic Ullmann condensation and subsequent acid-catalyzed cyclization.
Step A: Synthesis of N-Phenylanthranilic Acid (Ullmann Condensation) [22][23]
-
Reaction Setup: In a suitable flask, combine o-chlorobenzoic acid (1 equivalent), aniline (2 equivalents), anhydrous potassium carbonate (~0.5 equivalents), and a catalytic amount of copper powder.
-
Solvent: While the reaction can be run neat, using water as a solvent under ultrasound irradiation has been shown to accelerate the reaction.[23]
-
Heating: Heat the reaction mixture, typically at reflux, for several hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, acidify the reaction mixture with dilute HCl. The precipitated solid is the crude N-phenylanthranilic acid.
-
Purification: The crude product is filtered, washed with water, and can be recrystallized from an ethanol/water mixture to yield pure N-phenylanthranilic acid.[22]
Step B: Cyclization to 9(10H)-Acridone [22]
-
Reaction Setup: Dissolve the N-phenylanthranilic acid (1 equivalent) in concentrated sulfuric acid in a flask.
-
Heating: Heat the solution on a boiling water bath for approximately 4 hours.
-
Work-up: Pour the hot acid solution into a large volume of boiling water. A yellow precipitate of acridone will form.
-
Neutralization: Filter the precipitate and boil it in a sodium carbonate solution to neutralize any remaining acid.
-
Purification: Collect the solid by suction filtration, wash thoroughly with water, and dry. The crude acridone can be recrystallized from a high-boiling solvent like isoamyl alcohol to obtain the pure product.[22]
Protocol for Topoisomerase II Inhibition Assay (kDNA Decatenation)[24][25][26]
This assay measures the ability of a compound to inhibit the decatenation (unlinking) of kinetoplast DNA (kDNA) by human topoisomerase IIα.
-
Reaction Mixture Preparation: In a microcentrifuge tube on ice, prepare the reaction mixture containing:
-
Assay Buffer (typically includes Tris-HCl, NaCl, MgCl₂, DTT, and BSA).
-
ATP.
-
kDNA substrate (0.1-0.2 µg).
-
The acridone derivative test compound at various concentrations (dissolved in DMSO, final DMSO concentration should be low and consistent across all reactions).
-
Nuclease-free water to the final volume.
-
-
Enzyme Addition: Add human Topoisomerase IIα enzyme (1-2 units) to each reaction tube, except for the negative control (no enzyme). A positive control inhibitor (e.g., etoposide) should also be included.
-
Incubation: Mix gently and incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and often a tracking dye. Proteinase K can be added to digest the enzyme.
-
Agarose Gel Electrophoresis:
-
Load the entire reaction mixture into the wells of a 1% agarose gel containing a DNA stain (e.g., ethidium bromide at 0.5 µg/mL).
-
Run the gel at a constant voltage until the dye front has migrated sufficiently.
-
-
Visualization and Analysis:
-
Visualize the DNA bands using a UV transilluminator.
-
Catenated kDNA substrate will remain in the loading well or migrate very slowly.
-
Decatenated DNA minicircles (the product of enzyme activity) will migrate into the gel as distinct bands.
-
Inhibition is observed as a decrease in the amount of decatenated product compared to the no-drug control. The IC₅₀ value is the concentration of the compound that causes 50% inhibition of the enzyme's activity.[24]
-
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 9(10H)-Acridone, 99% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Acridone | C13H9NO | CID 2015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Evaluation of 10-N-Substituted Acridones as Novel Chemosensitizers in Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 12. N-Substitution of acridone with electron-donating groups: crystal packing, intramolecular charge transfer and tuneable aggregation induced emission - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10615D [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. PhotochemCAD | Acridone [photochemcad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF el ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D2TC02270B [pubs.rsc.org]
- 20. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Organic Syntheses Procedure [orgsyn.org]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
The Multifaceted Mechanism of Action of 3,6-Diamino-9(10H)-acridone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Diamino-9(10H)-acridone, also widely known as proflavine, is a synthetic acridine derivative with a long history of use as a topical antiseptic.[1] Beyond its established bacteriostatic properties, this planar heterocyclic molecule has garnered significant interest for its potent biological activities, including anticancer effects. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, focusing on its interactions with key cellular components and its impact on critical signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of its mechanistic pathways to serve as a comprehensive resource for researchers in drug discovery and development.
Primary Mechanism of Action: DNA Intercalation
The predominant mechanism of action of this compound is its ability to intercalate into the DNA double helix.[2][3] The planar aromatic structure of the acridone core allows it to insert itself between adjacent base pairs of DNA, leading to a disruption of normal DNA synthesis and function.[2] This interaction can induce frameshift mutations and interfere with the processes of replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][4]
Quantitative Data: DNA Binding Affinity
The binding affinity of this compound to DNA has been quantified using various biophysical techniques. The binding constant (K) provides a measure of the strength of this interaction.
| Parameter | Value | Method | Source Organism for DNA |
| Binding Constant (K) | 2.32 (± 0.41) x 10⁴ M⁻¹ | Cyclic Voltammetry | Herring Sperm |
| Binding Constant (K) | 2.20 (± 0.48) x 10⁴ M⁻¹ | UV-Vis Absorption Spectroscopy | Herring Sperm |
| Binding Site Size | 2.07 (± 0.1) base pairs | Cyclic Voltammetry | Herring Sperm |
| Intrinsic Binding Constant (K) | 0.119 (± 9x10⁻³) µM⁻¹ | Flow Injection Analysis (Ethidium Bromide Displacement) | Not Specified |
Experimental Protocols
This method relies on monitoring the changes in the absorption spectrum of this compound upon titration with DNA. Intercalation typically results in hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the maximum wavelength of absorption.[3][5]
Protocol:
-
Prepare a stock solution of this compound in a suitable buffer (e.g., Tris-HCl buffer at pH 7.4).
-
Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically at 260 nm.
-
Maintain a constant concentration of this compound in a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum of the compound (typically in the range of 350-550 nm).
-
Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.
-
After each addition, allow the mixture to equilibrate and then record the UV-Vis spectrum.
-
The binding constant (K) can be calculated from the changes in absorbance using the Scatchard equation or other appropriate binding models.[5]
This fluorescence-based assay measures the ability of a compound to displace ethidium bromide, a well-known DNA intercalator, from its complex with DNA. The displacement of EtBr leads to a quenching of its fluorescence.
Protocol:
-
Prepare a solution of calf thymus DNA (ct-DNA) and ethidium bromide in a suitable buffer (e.g., Tris-HCl) and allow them to form a stable complex.
-
Measure the initial fluorescence of the DNA-EtBr complex (Excitation: ~520 nm, Emission: ~600 nm).
-
Add increasing concentrations of this compound to the solution.
-
After each addition and incubation, measure the fluorescence intensity.
-
The decrease in fluorescence indicates the displacement of EtBr by the test compound.
-
The binding affinity can be quantified by calculating the concentration of the compound required to reduce the fluorescence by 50% (IC50) and can be used to determine the binding constant.[6]
Figure 1: Experimental workflow for DNA intercalation assays.
Inhibition of Topoisomerase Enzymes
This compound and its derivatives have been identified as inhibitors of topoisomerase enzymes.[1][2] Topoisomerases are crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. By inhibiting these enzymes, this compound can lead to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
Quantitative Data: Topoisomerase Inhibition and Cytotoxicity
The inhibitory activity of this compound and its close analog acriflavine (a mixture containing proflavine) has been demonstrated in various studies.
| Compound/Derivative | Target | Activity/Parameter | Value | Cell Line/System |
| Acriflavine | Topoisomerase I & II | Inhibition | Demonstrated at 10 µM | Human Endothelial Cell Nuclear Extracts |
| Acriflavine | Cytotoxicity | IC50 | ~16 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Acridine Derivatives | Topoisomerase I | Inhibition | Demonstrated at 40 µM | In vitro assay |
| Acridine Derivatives | Cytotoxicity | IC50 | 2.12 µM | HL-60 |
| Acridine Derivatives | Cytotoxicity | IC50 | 5.28 µM | L1210 |
Experimental Protocols
This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Protocol:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human topoisomerase I enzyme, and the appropriate reaction buffer.
-
Add varying concentrations of this compound to the reaction mixtures. Include a positive control (e.g., camptothecin) and a negative (no inhibitor) control.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution/loading dye (containing SDS and a tracking dye).
-
Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.
-
Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled form.[7][8]
Figure 2: Inhibition of Topoisomerase I by this compound.
Modulation of Ion Channels and Signaling Pathways
Emerging evidence suggests that the mechanism of action of this compound extends beyond direct DNA interaction and topoisomerase inhibition to include the modulation of ion channels and intracellular signaling cascades.
Kir3.2 Potassium Channel Blockade
This compound has been identified as a blocker of the G protein-gated inwardly rectifying potassium (Kir3.2) channels.[4][9] These channels are implicated in various physiological processes, and their blockade can alter cellular excitability.
Experimental Protocol: Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for studying ion channel function.
Protocol:
-
Culture cells expressing Kir3.2 channels (e.g., Xenopus oocytes or a mammalian cell line).
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions.
-
Use a glass micropipette to form a high-resistance seal with the cell membrane (giga-seal).
-
Rupture the cell membrane patch to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of transmembrane currents.
-
Record baseline Kir3.2 channel activity.
-
Perfuse the cell with a solution containing this compound at various concentrations.
-
Measure the change in current to determine the inhibitory effect and calculate parameters such as the IC50.
Modulation of the ERK Signaling Pathway
Some acridone derivatives have been shown to inhibit cancer cell proliferation by modulating the Extracellular signal-regulated kinase (ERK) pathway. While direct evidence for this compound is still emerging, this represents a plausible additional mechanism of its anticancer effects.
Experimental Protocol: Western Blot Analysis of ERK Phosphorylation
This technique is used to detect changes in the phosphorylation state of proteins, which is a key indicator of signaling pathway activation.
Protocol:
-
Culture a relevant cell line (e.g., A549 lung cancer cells) and treat with this compound for various times and at different concentrations.
-
Lyse the cells to extract total proteins.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of ERK (p-ERK).
-
Probe a parallel membrane or strip and re-probe the same membrane with an antibody for total ERK as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Quantify the band intensities to determine the change in p-ERK levels relative to total ERK.
Figure 3: Hypothesized modulation of the ERK signaling pathway.
Conclusion
The mechanism of action of this compound is multifaceted, involving a combination of direct DNA intercalation, inhibition of topoisomerase enzymes, and potential modulation of ion channels and key signaling pathways such as the ERK cascade. This complexity contributes to its broad spectrum of biological activities, from its traditional use as an antiseptic to its potential as an anticancer agent. Further research is warranted to fully elucidate the intricate interplay of these mechanisms and to leverage this understanding for the development of novel therapeutic strategies. This guide provides a foundational resource for researchers to design and interpret experiments aimed at further unraveling the therapeutic potential of this versatile acridone derivative.
References
- 1. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA topoisomerase inhibition with the HIF inhibitor acriflavine promotes transcription of lncRNAs in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation of proflavine as a blocker of G protein-gated inward rectifier potassium channels by a cell growth-based screening system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Excited-State Dynamics of Proflavine after Intercalation into DNA Duplex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 9. Kir Channel Blockages by Proflavine Derivatives via Multiple Modes of Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 3,6-Diamino-9(10H)-acridone
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,6-Diamino-9(10H)-acridone is a heterocyclic compound that forms the core structure of a range of biologically active molecules. Its planar aromatic system allows it to function as a DNA intercalator and a topoisomerase inhibitor, leading to cytotoxic and anti-proliferative effects.[1] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, quantitative biological data, and detailed experimental protocols for its evaluation.
Core Biological Activities
The primary biological activities of this compound stem from its ability to interact with DNA and disrupt essential cellular processes.
DNA Intercalation and Topoisomerase Inhibition
The planar structure of the acridone ring is central to its mechanism of action, allowing it to insert itself between the base pairs of double-stranded DNA, a process known as intercalation.[1] This interaction leads to a structural distortion of the DNA helix, which can interfere with DNA replication and transcription.[1] Furthermore, this compound and its derivatives are known inhibitors of topoisomerases, enzymes that are critical for managing DNA topology during cellular processes.[2][3][4] By stabilizing the complex between topoisomerase II and DNA, acridone derivatives can lead to the formation of protein-linked DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1]
Cytotoxicity and Anti-proliferative Effects
As a consequence of its DNA-damaging and enzyme-inhibiting properties, this compound exhibits cytotoxic activity against various cancer cell lines. This has established the acridone scaffold as a valuable pharmacophore in the development of anticancer agents.[1]
Quantitative Biological Data
The following table summarizes the available quantitative data on the cytotoxic activity of this compound. It is important to note that much of the quantitative research has focused on derivatives of this core structure.
| Cell Line | Assay Type | Parameter | Value | Reference |
| A2780 (human ovarian carcinoma) | Cytotoxicity | IC50 | 37 µM | MedChemExpress |
| CH1 (human ovarian carcinoma) | Cytotoxicity | IC50 | > 100 µM | MedChemExpress |
Note: The available data for the parent compound is limited. The IC50 values for various derivatives can be significantly lower, indicating enhanced potency.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.
Synthesis of this compound
A general synthetic route to 3,6-diaminoacridone starts from diphenylmethane.[5]
A more detailed, two-step procedure for a related acridone synthesis involves the Ullmann condensation followed by cyclization:
-
N-Phenylanthranilic Acid Synthesis (Ullmann Condensation): A mixture of a substituted aniline and an o-chlorobenzoic acid is refluxed with anhydrous potassium carbonate and a copper catalyst. After refluxing, excess aniline is removed by steam distillation. The product, an N-phenylanthranilic acid derivative, is then precipitated by acidification.[6]
-
Acridone Formation (Cyclization): The N-phenylanthranilic acid derivative is heated with a strong acid, such as concentrated sulfuric acid. The resulting solution is then poured into boiling water to precipitate the acridone product, which is subsequently filtered, washed, and purified.[6]
Topoisomerase II Inhibition Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase II.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing 10x topoisomerase II reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations (a vehicle control, typically DMSO, should be included).
-
Enzyme Addition: Add human topoisomerase IIα to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of topoisomerase II activity is determined by the persistence of the supercoiled DNA band compared to the control, where the DNA should be mostly relaxed.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.
Signaling Pathways
The cytotoxic effects of this compound are mediated through the activation of cell death signaling pathways, primarily apoptosis.
Induction of Apoptosis
DNA damage and topoisomerase II inhibition are potent inducers of the apoptotic cascade. While the specific pathway for the parent this compound is not fully elucidated in the literature, acridone derivatives have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the activation of caspases, which are key executioners of apoptosis.[1] Some acridone derivatives have also been shown to influence the ERK pathway, which is involved in cell proliferation and survival.[7]
Conclusion
This compound is a foundational molecule in the study of DNA-targeting agents. Its ability to intercalate into DNA and inhibit topoisomerase II underpins its cytotoxic and anti-proliferative properties. While the parent compound itself shows moderate activity, its chemical structure provides a versatile scaffold for the synthesis of more potent derivatives. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to explore its full therapeutic potential. This guide provides the essential background and experimental framework for researchers and drug development professionals working with this important class of compounds.
References
- 1. This compound | 42832-87-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:42832-87-1 | Chemsrc [chemsrc.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. ptfarm.pl [ptfarm.pl]
- 7. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Historical Applications of Acridine Dyes in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acridine dyes, a class of heterocyclic compounds, have played a pivotal role in the advancement of molecular biology and related fields. Their unique ability to interact with nucleic acids has made them invaluable tools for researchers. This technical guide provides an in-depth exploration of the historical applications of acridine dyes, focusing on their use as DNA intercalating agents, fluorescent stains, mutagens, and photosensitizers. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the foundational experiments and methodologies that have shaped our understanding of molecular genetics and cell biology.
Core Applications of Acridine Dyes in Research
The versatility of acridine dyes stems from their planar, tricyclic structure, which allows them to insert between the base pairs of double-stranded DNA, a process known as intercalation. This fundamental interaction is the basis for many of their applications.
DNA Intercalation: The Lerman Model
A foundational understanding of how acridine dyes interact with DNA was proposed by Leonard Lerman in the early 1960s.[1][2] Through experiments measuring changes in the viscosity and sedimentation of DNA solutions upon the addition of acridine dyes, Lerman deduced that the planar acridine molecules were inserting themselves between the stacked base pairs of the DNA double helix.[2] This intercalation model explained the observed increase in the length and rigidity of the DNA molecule.
Fluorescent Staining: Visualizing Cellular Components
One of the most widely recognized historical applications of acridine dyes is in fluorescence microscopy. Acridine orange, in particular, became a vital tool for cell biologists due to its metachromatic properties—it fluoresces in different colors depending on its environment and how it binds to nucleic acids.[3][4] When acridine orange intercalates into double-stranded DNA, it emits a green fluorescence.[3] However, when it binds to single-stranded RNA or denatured DNA through electrostatic interactions, it forms aggregates that emit a red-orange fluorescence.[3] This differential staining allowed for the simultaneous visualization of DNA in the nucleus and RNA in the cytoplasm and nucleolus.
Mutagenesis: Inducing Frameshift Mutations
The intercalating nature of acridine dyes also led to their use as potent mutagens in early genetic research. Sydney Brenner and his colleagues, in their work with bacteriophage T4, demonstrated that proflavine, an acridine dye, could induce frameshift mutations.[5][6] These mutations arise from the insertion or deletion of a single nucleotide during DNA replication. The prevailing hypothesis was that the intercalated acridine molecule stabilized a "slipped" strand during replication, leading to the addition or omission of a base by the DNA polymerase.[7][8][9] This property of acridines was instrumental in deciphering the triplet nature of the genetic code.[10]
Photosensitization: Early Photodynamic Therapy
In the presence of light, some acridine dyes can act as photosensitizers, generating reactive oxygen species that are toxic to cells. This property was explored in the early days of photodynamic therapy (PDT), a treatment modality that uses a photosensitizing agent, light, and oxygen to kill cancer cells and other diseased cells.[11][12] Early in vitro studies demonstrated that acridine orange, when activated by light, could induce cell death.[12] This laid the groundwork for further research into the use of photosensitizers in medicine.
Quantitative Data on Acridine Dyes
The following tables summarize key quantitative data for acridine orange and proflavine, two of the most historically significant acridine dyes in research.
Table 1: Fluorescence Properties of Acridine Dyes
| Dye | Binding Target | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) |
| Acridine Orange | dsDNA | ~502 | ~525 | 0.2 - 0.7 (increases with P/D ratio) |
| ssRNA/ssDNA | ~460 | ~650 | Lower than dsDNA-bound | |
| Proflavine | dsDNA | ~444 | ~510 | ~0.35 |
Data compiled from various sources.[3][13]
Table 2: DNA Binding and Mutagenic Properties of Acridine Dyes
| Dye | DNA Binding Affinity (K) | Mutagenic Effect |
| Acridine Orange | 1.5 x 10⁵ M⁻¹ | Frameshift mutations |
| Proflavine | 2.32 x 10⁴ M⁻¹ | Primarily frameshift mutations (insertions and deletions) |
Data compiled from various sources.[13][14][15]
Key Experimental Protocols
The following sections provide detailed methodologies for key historical experiments involving acridine dyes. These protocols are presented in a generalized format to be adaptable for various research contexts.
Protocol 1: Differential Staining of Cells with Acridine Orange
Objective: To differentially stain DNA and RNA in fixed cells for visualization by fluorescence microscopy.
Materials:
-
Acridine Orange stock solution (1 mg/mL in sterile water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Mounting medium
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Preparation: Grow cells on glass coverslips.
-
Fixation: Fix the cells with the fixation solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Permeabilize the cells with the permeabilization solution for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of Acridine Orange (1-5 µg/mL) in PBS. Incubate the cells with the staining solution for 15-30 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS to remove excess stain.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Visualization: Observe the cells under a fluorescence microscope. DNA in the nucleus should fluoresce green, while RNA in the cytoplasm and nucleolus will fluoresce red-orange.
Protocol 2: Ames Test for Mutagenicity of Proflavine
Objective: To assess the mutagenic potential of proflavine using a bacterial reverse mutation assay.
Materials:
-
Salmonella typhimurium tester strain (e.g., TA1537, which is sensitive to frameshift mutagens)
-
Nutrient broth
-
Top agar (containing a trace amount of histidine and biotin)
-
Minimal glucose agar plates
-
Proflavine solution (in a suitable solvent like DMSO)
-
Positive control (a known frameshift mutagen)
-
Negative control (solvent only)
-
S9 fraction (for metabolic activation, optional)
Procedure:
-
Bacterial Culture: Inoculate the Salmonella tester strain into nutrient broth and incubate overnight at 37°C to obtain a log-phase culture.
-
Preparation of Test Samples: Prepare serial dilutions of the proflavine solution.
-
Assay: a. To a tube containing 2 mL of molten top agar (kept at 45°C), add 0.1 mL of the bacterial culture and 0.1 mL of the proflavine solution (or control). If using S9 activation, add 0.5 mL of S9 mix. b. Vortex the tube gently and pour the contents onto a minimal glucose agar plate. c. Tilt the plate to spread the top agar evenly.
-
Incubation: Incubate the plates at 37°C for 48-72 hours in the dark.
-
Scoring: Count the number of revertant colonies (his+) on each plate. A significant increase in the number of colonies on the proflavine-treated plates compared to the negative control indicates a mutagenic effect.[16][17][18][19][20]
Conclusion
The historical applications of acridine dyes have been instrumental in shaping our current understanding of molecular and cellular biology. From elucidating the fundamental structure of the DNA-ligand complex to providing the tools to visualize cellular components and understand the mechanisms of mutagenesis, these compounds have left an indelible mark on scientific research. This guide has provided a comprehensive overview of these historical applications, complete with quantitative data and detailed experimental protocols, to serve as a valuable resource for the modern researcher. The principles and techniques developed through the use of acridine dyes continue to be relevant and form the basis for many contemporary experimental approaches in the life sciences.
References
- 1. pnas.org [pnas.org]
- 2. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 3. Acridine orange - Wikipedia [en.wikipedia.org]
- 4. stainsfile.com [stainsfile.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Distribution of proflavin-induced mutations in the genetic fine structure. Offprint | Benzer Brenner [jnorman.com]
- 7. Mechanisms of Spontaneous and Induced Frameshift Mutation in Bacteriophage T4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of spontaneous and induced frameshift mutation in bacteriophage T4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of spontaneous and induced frameshift mutation in bacteriophage T4. | Semantic Scholar [semanticscholar.org]
- 10. Sydney Brenner (1927 - 2019) - MRC Laboratory of Molecular Biology [www2.mrc-lmb.cam.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation [mdpi.com]
- 13. Interactions of acridine orange with double stranded nucleic acids. Spectral and affinity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. nathan.instras.com [nathan.instras.com]
- 16. legacy.genetics-gsa.org [legacy.genetics-gsa.org]
- 17. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 18. acmeresearchlabs.in [acmeresearchlabs.in]
- 19. The Ames Salmonella/microsome mutagenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
3,6-Diamino-9(10H)-acridone: A Technical Guide to its Function as a Topoisomerase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Diamino-9(10H)-acridone and its derivatives as potent inhibitors of DNA topoisomerases. Acridine-based compounds have long been recognized for their therapeutic potential, particularly in oncology, owing to their ability to interfere with DNA replication and repair processes.[1][2] This document details the mechanism of action, summarizes key quantitative data, outlines essential experimental protocols, and provides visual representations of the underlying biological pathways and experimental workflows. The core function of these compounds lies in their ability to intercalate into DNA and disrupt the catalytic cycle of topoisomerase I and II, enzymes crucial for managing DNA topology during cellular processes.[3][4] The stabilization of the topoisomerase-DNA cleavage complex by these inhibitors leads to DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis.[5][6]
Introduction
Acridine and its derivatives, including this compound, represent a significant class of compounds investigated for their anticancer properties.[1][2] Their planar polyaromatic structure allows them to insert between the base pairs of DNA, a process known as intercalation.[7] This interaction with DNA is fundamental to their biological activity, leading to the inhibition of critical cellular machinery involved in DNA metabolism. Topoisomerases are essential enzymes that resolve topological challenges in the genome during replication, transcription, and recombination by introducing transient single or double-strand breaks in the DNA.[8][9] Acridone derivatives have been shown to target both type I and type II topoisomerases, making them a subject of intense research in the development of novel chemotherapeutic agents.[3][10]
Mechanism of Action
The primary mechanism by which this compound and its analogs exert their cytotoxic effects is through the inhibition of topoisomerase enzymes. This inhibition can occur through two main pathways:
-
DNA Intercalation: The planar acridone core intercalates into the DNA double helix, causing structural distortions. This physical obstruction can interfere with the binding of topoisomerases to their DNA substrate.
-
Topoisomerase Poisoning: More significantly, these compounds act as topoisomerase poisons. They bind to the transient enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strand(s).[6][9] This results in the accumulation of DNA strand breaks, which, if not repaired, can trigger downstream signaling pathways leading to programmed cell death (apoptosis).[5][6]
The following diagram illustrates the general mechanism of topoisomerase inhibition by acridone derivatives.
Caption: Mechanism of Topoisomerase Inhibition by Acridone Derivatives.
Quantitative Data
The efficacy of topoisomerase inhibitors is often quantified by their half-maximal inhibitory concentration (IC50) and their DNA binding constants (K). While specific data for the parent this compound is not extensively reported in readily available literature, studies on various derivatives provide valuable insights into their structure-activity relationships.
Table 1: DNA Binding Constants and Topoisomerase Inhibition of Acridone Derivatives
| Compound/Derivative | Target | Assay | Value | Reference |
| N10-alkylated 2-bromoacridones | Calf Thymus DNA | Spectrophotometric Titration | K = 0.3 to 3.9 × 10^5 M⁻¹ | [11] |
| 3,9-disubstituted acridines | Calf Thymus DNA | Absorption Titration | KB = 2.81–9.03 × 10⁴ M⁻¹ | [12] |
| Acridine N-acylhydrazone derivative (3b) | Calf Thymus DNA | Fluorescence Quenching | Kb = 3.18 × 10³ M⁻¹ | [4] |
| Aotaphenazine | Topoisomerase II | Enzymatic Assay | IC50 = 45.01 nM | [13] |
| Doxorubicin (Reference) | Topoisomerase II | Enzymatic Assay | IC50 = 30.16 nM | [13] |
| Benzofuroquinolinedione (8d) | Topoisomerase II | Enzymatic Assay | IC50 = 1.19 µM | [14] |
| Benzofuroquinolinedione (8i) | Topoisomerase II | Enzymatic Assay | IC50 = 0.68 µM | [14] |
| Etoposide (Reference) | Topoisomerase II | Enzymatic Assay | IC50 = 78.4 µM | [14] |
| Doxorubicin (Reference) | Topoisomerase II | Enzymatic Assay | IC50 = 2.67 µM | [14] |
Table 2: Cytotoxicity of Acridone Derivatives against Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | IC50 Value | Reference |
| Acridine–thiosemicarbazone (DL-08) | B16-F10 | MTT Assay | 14.79 µM | [15] |
| Aotaphenazine | Various Cancer Cell Lines | MTT Assay | 26.30–54.35 µM | [13] |
Experimental Protocols
The evaluation of this compound and its derivatives as topoisomerase inhibitors involves a series of in vitro and cell-based assays.
Topoisomerase I DNA Relaxation Assay
This assay assesses the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322 or pUC19)
-
Human Topoisomerase I
-
10x Topoisomerase I reaction buffer
-
Test compound (this compound derivative)
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Tris-Acetate-EDTA (TAE) buffer
Procedure:
-
Prepare reaction mixtures on ice, each containing 1x reaction buffer, 200 ng of supercoiled plasmid DNA, and the test compound at various concentrations.[16]
-
Add purified topoisomerase I to each reaction tube.[16]
-
Stop the reaction by adding loading dye containing SDS.
-
Load the samples onto a 1% agarose gel.[17]
-
Perform electrophoresis in TAE buffer.
-
Stain the gel with ethidium bromide and visualize under UV light.[16]
Expected Results:
-
Control (no inhibitor): Relaxed DNA (multiple bands or a smear).
-
Effective inhibitor: Persistence of the supercoiled DNA band.
Caption: Workflow for Topoisomerase I DNA Relaxation Assay.
Topoisomerase II DNA Decatenation Assay
This assay measures the inhibition of topoisomerase II's ability to separate catenated kinetoplast DNA (kDNA) into individual minicircles.
Materials:
-
Kinetoplast DNA (kDNA)
-
Human Topoisomerase II
-
10x Topoisomerase II reaction buffer
-
Test compound
-
ATP
-
Loading dye
-
Agarose gel
-
Ethidium bromide
-
TAE buffer
Procedure:
-
Set up reaction tubes with 1x reaction buffer, kDNA, ATP, and varying concentrations of the test compound.[18]
-
Add purified topoisomerase II to initiate the reaction.[8]
-
Incubate at 37°C for 30 minutes.[8]
-
Terminate the reaction by adding loading dye with SDS.
-
Load samples onto a 1% agarose gel and perform electrophoresis.[18]
-
Stain and visualize the gel.[18]
Expected Results:
-
Control (no inhibitor): Decatenated DNA (minicircles) that migrate into the gel.
-
Effective inhibitor: kDNA remains catenated and stays in the well or migrates as a high molecular weight band.
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of the compound on cancer cell lines by measuring metabolic activity.[5]
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).[17]
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce MTT to formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.[17]
Expected Results:
-
A decrease in absorbance with increasing concentrations of the test compound indicates reduced cell viability and cytotoxicity.
Signaling Pathways
The DNA damage induced by this compound and its derivatives can activate several downstream signaling pathways, ultimately leading to apoptosis.
Caption: DNA Damage-Induced Apoptosis Pathway.
Conclusion
This compound and its derivatives continue to be a promising scaffold for the development of novel topoisomerase inhibitors. Their mechanism of action, centered on DNA intercalation and the poisoning of topoisomerase I and II, provides a solid basis for their potent anticancer activity. The quantitative data from various analogs highlight the potential for further structural optimization to enhance efficacy and selectivity. The experimental protocols detailed in this guide offer a framework for the continued investigation and characterization of these and other potential topoisomerase-targeting agents. Future research in this area will likely focus on improving the therapeutic index of acridone derivatives and exploring their potential in combination therapies.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acridine/Acridone Derivatives as Catalytic Inhibitors of Topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Acridine derivatives as inhibitors/poisons of topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Aotaphenazine, a rare hydrophenazine, targets topoisomerase II with anticancer efficacy: In silico to in vitro evidence | PLOS One [journals.plos.org]
- 14. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,6-Diamino-9(10H)-acridone
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diamino-9(10H)-acridone is a heterocyclic compound featuring the acridone core scaffold. Acridone derivatives are of significant interest in medicinal chemistry and drug development due to their ability to intercalate with DNA, leading to various biological activities. They have been investigated for their potential as anticancer, antibacterial, and antiviral agents. This document provides a detailed protocol for the synthesis of this compound, primarily based on the Ullmann condensation followed by an acid-catalyzed cyclization. This method is a robust and common approach for the formation of the acridone framework.
Chemical Properties
| Property | Value |
| CAS Number | 42832-87-1[1] |
| Molecular Formula | C₁₃H₁₁N₃O[1] |
| Molecular Weight | 225.25 g/mol [1][2] |
| Appearance | Solid |
| Melting Point | 217 °C[1] |
Experimental Protocol: Synthesis via Ullmann Condensation and Cyclization
This protocol is divided into two main stages:
-
Stage 1: Synthesis of the intermediate, 2-((4-amino-2-chlorophenyl)amino)-4-chlorobenzoic acid, via a copper-catalyzed Ullmann condensation reaction.
-
Stage 2: Intramolecular cyclization of the intermediate to yield this compound.
Stage 1: Synthesis of 2-((4-amino-2-chlorophenyl)amino)-4-chlorobenzoic acid (Ullmann Condensation)
This step involves the copper-catalyzed N-arylation between 2,4-dichlorobenzoic acid and m-phenylenediamine.
Materials and Reagents:
-
2,4-Dichlorobenzoic acid
-
m-Phenylenediamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Copper(I) Iodide (CuI) or Copper(II) Oxide (CuO)
-
Dimethylformamide (DMF) or a high-boiling polar solvent
-
Hydrochloric Acid (HCl), concentrated and dilute solutions
-
Sodium Hydroxide (NaOH) solution
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,4-dichlorobenzoic acid (1.0 eq), m-phenylenediamine (1.2 eq), anhydrous potassium carbonate (2.0 eq), and a catalytic amount of copper catalyst (e.g., CuO, ~0.1 eq).
-
Add a suitable high-boiling polar solvent, such as DMF, to the flask.
-
Heat the reaction mixture to reflux (typically 130-150 °C) with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing cold water and acidify with concentrated hydrochloric acid to a pH of approximately 2-3. This will precipitate the crude product.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with deionized water to remove inorganic salts.
-
To purify the intermediate, dissolve the crude solid in a dilute aqueous solution of sodium hydroxide.
-
Treat the solution with activated charcoal and heat gently for 10-15 minutes to remove colored impurities.
-
Filter the hot solution to remove the charcoal.
-
Re-precipitate the product by acidifying the filtrate with dilute hydrochloric acid.
-
Collect the purified intermediate by filtration, wash with deionized water, and dry under vacuum. Recrystallization from a solvent such as aqueous ethanol can be performed for further purification.
Stage 2: Synthesis of this compound (Intramolecular Cyclization)
This stage involves the acid-catalyzed intramolecular acylation (cyclization) of the N-phenylanthranilic acid derivative prepared in Stage 1.
Materials and Reagents:
-
2-((4-amino-2-chlorophenyl)amino)-4-chlorobenzoic acid (from Stage 1)
-
Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)
-
Sodium Carbonate (Na₂CO₃) solution
-
Deionized Water
Procedure:
-
Carefully add the dried intermediate from Stage 1 (1.0 eq) to an excess of concentrated sulfuric acid (e.g., 5-10 volumes) in a flask, while cooling in an ice bath to manage the exothermic reaction.
-
Once the addition is complete, heat the mixture on a steam bath or in an oil bath at 100-120 °C for 2-4 hours.[3]
-
Monitor the reaction completion using TLC.
-
After cooling, cautiously pour the hot, dark reaction mixture into a large volume of boiling water.[3] This should be done carefully to avoid splattering.
-
Boil the resulting suspension for an additional 5-10 minutes to ensure complete precipitation of the product.
-
Filter the hot suspension through a Buchner funnel to collect the crude this compound.
-
Wash the precipitate on the filter with hot water.
-
To neutralize any remaining acid and remove unreacted starting material, boil the crude product in a dilute solution of sodium carbonate.
-
Filter the purified product, wash thoroughly with deionized water until the filtrate is neutral, and then dry the final product in a vacuum oven.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of this compound. Yields can vary based on reaction scale and purity of reagents.
| Parameter | Stage 1: Ullmann Condensation | Stage 2: Cyclization | Overall |
| Reactant Ratio (eq) | 2,4-Dichlorobenzoic acid (1.0), m-Phenylenediamine (1.2) | Intermediate (1.0) | - |
| Catalyst | CuO (~0.1 eq) | H₂SO₄ (excess) | - |
| Solvent | DMF | H₂SO₄ | - |
| Reaction Temperature | 130-150 °C | 100-120 °C | - |
| Reaction Time | 4-6 hours | 2-4 hours | 6-10 hours |
| Typical Yield | 60-75% | 80-90% | 48-68% |
| Purity (Post-purification) | >95% | >98% | >98% |
Note: The values presented are representative and may require optimization for specific laboratory conditions.
Visualizations
Signaling Pathway and Logical Relationships
The synthesis of this compound can be visualized as a two-stage process. The following diagram illustrates the workflow from starting materials to the final product.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for 3,6-Diamino-9(10H)-acridone as a Fluorescent Label
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diamino-9(10H)-acridone is a versatile heterocyclic compound belonging to the acridone family. Its rigid, planar structure and electron-donating amino groups contribute to its intrinsic fluorescence, making it a valuable fluorophore for various biological applications.[1] Historically, acridine derivatives have been utilized as dyes and antibacterial agents due to their ability to intercalate into DNA.[1] In modern research, this compound and its derivatives serve as fluorescent labels for biomolecules, probes for specific analytes, and as agents in cancer research due to their topoisomerase inhibitory activity.[2][3]
These application notes provide a comprehensive overview of the use of this compound as a fluorescent label, including its photophysical properties, protocols for conjugation to biomolecules, and its application in cellular imaging and as a topoisomerase inhibitor.
Data Presentation: Photophysical and Physicochemical Properties
The fluorescence characteristics of this compound and its derivatives are influenced by the solvent environment and molecular modifications. Below is a summary of key properties.
| Property | Value | Notes |
| Molecular Formula | C₁₃H₁₁N₃O | |
| Molecular Weight | 225.25 g/mol | |
| CAS Number | 42832-87-1 | |
| Appearance | Light Brown Solid | |
| Melting Point | 217 °C | [4] |
| Storage Temperature | -20°C | [3] |
| Excitation Maximum (λex) | ~390-400 nm | For the parent acridone structure.[5] |
| Emission Maximum (λem) | ~400-420 nm | For the parent acridone structure, can be red-shifted with derivatives.[5] |
| Quantum Yield (Φf) | 0.42 (for parent Acridone in ethanol) | Varies significantly with substitution and environment.[6] |
| Fluorescence Lifetime (τ) | > 10 ns (for some acridone derivatives) | Specific data for the parent compound is not readily available. |
Experimental Protocols
Activation of this compound for Bioconjugation
To be used as a fluorescent label, the amino groups of this compound must be chemically modified to create a reactive moiety that can form a stable covalent bond with the target biomolecule. A common strategy is to convert one of the primary amines into a more reactive group, such as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins or other biomolecules.
Protocol: Synthesis of a Mono-Succinimidyl Ester of this compound
This protocol is a generalized procedure and may require optimization.
Materials:
-
This compound
-
Succinic anhydride
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Acylation: Dissolve this compound in anhydrous DMF. Add a slight molar excess of succinic anhydride and a catalytic amount of TEA. Stir the reaction at room temperature for 4-6 hours. The goal is to achieve mono-acylation.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) to identify the formation of the mono-acylated product.
-
Purification of Mono-acylated Product: Once the reaction is complete, remove the solvent under reduced pressure. Purify the residue using silica gel column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the mono-succinylated this compound.
-
NHS Ester Formation: Dissolve the purified mono-succinylated product in anhydrous DMF. Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC). Stir the reaction mixture at room temperature overnight.
-
Purification of the NHS Ester: A white precipitate of dicyclohexylurea (DCU) will form if DCC is used; filter this off. Remove the DMF under reduced pressure. The crude NHS ester can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
-
Storage: Store the purified this compound NHS ester under desiccated conditions at -20°C.
Workflow for Synthesis of Amine-Reactive this compound
Caption: Synthesis of an amine-reactive NHS ester of this compound.
Protocol: Labeling Proteins with this compound NHS Ester
This protocol provides a general guideline for conjugating the synthesized NHS ester to proteins. The optimal dye-to-protein ratio should be determined empirically for each specific protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
This compound NHS ester
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
1 M Sodium bicarbonate buffer, pH 8.3
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a concentration of 2-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer like PBS.
-
Dye Preparation: Immediately before use, dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Reaction Setup: Adjust the pH of the protein solution to 8.3 by adding a calculated volume of 1 M sodium bicarbonate buffer. While gently stirring, add the desired molar excess of the dissolved NHS ester to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): To stop the reaction, add a small volume of quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of the acridone dye (around 400 nm). The DOL can be calculated using the Beer-Lambert law.
Caption: The process of DNA intercalation by this compound.
Application in Drug Development: Topoisomerase Inhibition
Several acridine derivatives, including this compound, have been identified as topoisomerase inhibitors. [2][3]Topoisomerases are enzymes that regulate the topology of DNA and are crucial for DNA replication and transcription. By inhibiting these enzymes, acridone derivatives can induce cell cycle arrest and apoptosis, making them potential anticancer agents.
Signaling Pathway: Topoisomerase Inhibition and Apoptosis Induction
Caption: Simplified pathway of topoisomerase inhibition leading to apoptosis.
Protocol: In Vitro Topoisomerase I Inhibition Assay
This is a generalized protocol for assessing the inhibitory activity of this compound on Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control
-
Stop solution (e.g., 1% SDS, 50 mM EDTA, 0.025% bromophenol blue)
-
Agarose gel
-
Gel electrophoresis system and power supply
-
DNA staining solution (e.g., Ethidium Bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, supercoiled plasmid DNA (e.g., 0.5 µg), and varying concentrations of this compound or the positive control. Include a no-inhibitor control and a no-enzyme control.
-
Enzyme Addition: Initiate the reaction by adding a sufficient amount of Topoisomerase I to each tube (except the no-enzyme control).
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop solution.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA staining solution and visualize the DNA bands using a gel imaging system.
-
Analysis: In the presence of an active Topoisomerase I inhibitor, the conversion of supercoiled DNA to its relaxed form will be reduced or absent compared to the no-inhibitor control.
Conclusion
This compound is a valuable fluorescent molecule with diverse applications in research and drug development. Its utility as a fluorescent label for proteins and a stain for nucleic acids, combined with its biological activity as a topoisomerase inhibitor, makes it a powerful tool for cellular and molecular investigations. The protocols provided herein offer a foundation for utilizing this compound in various experimental settings. Researchers are encouraged to optimize these protocols for their specific applications to achieve the best results.
References
- 1. Fluorescence decay and quantum yield characteristics of acridine orange and proflavine bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | TargetMol [targetmol.com]
- 4. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Solvent Effect on the spectral and photophysical properties of the Acridone - ProQuest [proquest.com]
- 6. PhotochemCAD | Acridone [photochemcad.com]
Application Notes and Protocols: 3,6-Diamino-9(10H)-acridone in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,6-Diamino-9(10H)-acridone is a versatile heterocyclic compound with a rigid, planar structure and inherent fluorescence, making it a valuable building block in the synthesis of specialized peptides. Its primary applications in peptide synthesis revolve around its use as a fluorescent label for tracking and imaging, and as a core scaffold for constructing molecules that target nucleic acid structures, particularly G-quadruplex DNA. The acridone moiety is known for its stability to light, heat, and oxidation. This document provides detailed application notes and experimental protocols for the incorporation of this compound into peptides.
Core Applications
-
Fluorescent Labeling: The intrinsic fluorescence of the acridone core allows for the synthesis of fluorescently labeled peptides. These peptides are instrumental in a variety of biochemical and cellular assays, including fluorescence microscopy, fluorescence polarization, and FRET-based studies to investigate peptide-protein interactions and enzyme kinetics.
-
Nucleic Acid Targeting: Peptides conjugated with an acridone scaffold have been designed as ligands for G-quadruplex DNA structures, which are implicated in the regulation of telomeres and oncogene promoters. The planar acridone core can intercalate into the G-quadruplex structure, while the attached peptide chains can enhance binding affinity and specificity.
Physicochemical and Spectroscopic Data
While specific data for peptides directly labeled with this compound is not extensively published, the following table summarizes the properties of the parent compound and related 3,6-diaminoacridine dyes. Researchers should experimentally determine the precise spectroscopic properties of their final peptide conjugates.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₁N₃O | [1] |
| Molecular Weight | 225.25 g/mol | [1] |
| Appearance | Yellow to orange powder | |
| Melting Point | 217 °C | [1] |
| Excitation Maximum (λex) | ~400-420 nm (in aqueous solution, context-dependent) | [2] |
| Emission Maximum (λem) | ~480-520 nm (in aqueous solution, context-dependent) | [2] |
| Fluorescence Quantum Yield (ΦF) | Dependent on solvent and binding state (can be low in aqueous solution and enhanced upon binding to targets like DNA) | [2] |
Experimental Protocols
Protocol 1: General Strategy for Labeling a Peptide with this compound via Carboxyl Group Activation
This protocol describes a general method for coupling one of the primary amino groups of this compound to the C-terminus or a side-chain carboxyl group (e.g., Aspartic or Glutamic acid) of a peptide on a solid support. This procedure is based on standard peptide coupling chemistry.
Materials:
-
Peptide on a solid-phase resin with a free carboxyl group to be labeled
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection (if applicable)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
-
HPLC grade water and acetonitrile
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide sequence on a suitable solid-phase resin (e.g., Wang or Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).
-
Deprotection (if necessary): If the target carboxyl group is on a side chain protected with a temporary protecting group, perform the appropriate deprotection step. For the C-terminus on Wang resin, the carboxyl group is already available for activation.
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30 minutes.
-
Activation of the Carboxyl Group:
-
In a separate vial, dissolve this compound (2 equivalents relative to the resin loading) in a minimal amount of DMF. Note: Due to the two amino groups, statistical coupling will occur, and purification will be necessary to isolate the mono-labeled peptide.
-
In another vial, prepare the activation solution by dissolving HOBt (2 equivalents) and DIC or DCC (2 equivalents) in DMF.
-
Add the activation solution to the swelled resin and agitate for 10-15 minutes.
-
-
Coupling Reaction:
-
Add the solution of this compound to the activated resin-bound peptide.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored using a colorimetric test for free amines (e.g., Kaiser test) on a small sample of the resin, which should remain negative if the coupling is to an N-terminal amine. For coupling to a side-chain carboxyl group, this test is not applicable for monitoring the acridone coupling.
-
-
Washing: After the coupling reaction, wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Final Deprotection and Cleavage:
-
If the peptide has remaining side-chain protecting groups, perform the final deprotection using the appropriate cleavage cocktail.
-
Cleave the labeled peptide from the resin using the cleavage cocktail for 2-3 hours at room temperature.
-
-
Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
Purify the crude labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity of the purified product by mass spectrometry.
-
Caption: Workflow for labeling a peptide with this compound.
Protocol 2: Solid-Phase Synthesis of Symmetrical 3,6-Bis-Peptide-Acridone Conjugates
This protocol is adapted from the work of Ladame et al. and describes the synthesis of symmetrical peptides attached to the 3 and 6 positions of an acridone core.[3] This approach is particularly relevant for creating ligands that can bind to targets with twofold symmetry, such as G-quadruplex DNA. This method utilizes a bifunctional acridone derivative with carboxylic acid groups for coupling.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
3,6-bis(carboxymethyl)-10-methyl-9(10H)-acridone (or a similar bifunctional derivative)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
DMF, DCM
-
Cleavage and purification reagents as in Protocol 1
Procedure:
-
Peptide Synthesis: Synthesize the desired peptide on the solid support using standard Fmoc-SPPS.
-
N-terminal Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.
-
First Peptide Coupling to Acridone:
-
Swell the deprotected resin-bound peptide in DMF.
-
In a separate vial, dissolve the 3,6-bis(carboxymethyl)-acridone derivative (0.5 equivalents relative to the resin loading), PyBOP (1 equivalent), and DIPEA (2 equivalents) in DMF.
-
Add this solution to the resin and agitate for 2 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
On-bead Site-Site Coupling (Second Peptide Arm):
-
The second carboxylic acid group on the now resin-bound acridone is coupled to the N-terminus of another peptide chain on a separate bead or, more efficiently, to another peptide chain on the same bead if the resin loading allows for proximity. For practical laboratory synthesis, coupling to a second equivalent of the resin-bound peptide in solution after cleavage of the mono-conjugated intermediate can be considered. However, the original literature describes an on-bead cyclization-like reaction.
-
-
Cleavage, Precipitation, and Purification: Proceed with the same steps as outlined in Protocol 1.
Caption: Workflow for synthesizing symmetrical 3,6-bis-peptide-acridone conjugates.
Application Example: Targeting G-Quadruplex DNA
Peptides conjugated to a 3,6-disubstituted acridone core have been investigated as ligands for G-quadruplex DNA. The planar acridone can stack on the terminal G-quartets, while the peptide side chains provide additional interactions in the grooves of the G-quadruplex, enhancing binding affinity and selectivity over duplex DNA. This makes them promising candidates for the development of anticancer therapeutics that target telomeric DNA or oncogene promoters containing G-quadruplex forming sequences.
Caption: Interaction of a bis-peptide-acridone conjugate with G-quadruplex DNA.
Conclusion
This compound and its derivatives are valuable reagents for the synthesis of fluorescently labeled peptides and for creating complex peptide conjugates for targeted therapeutic and diagnostic applications. The protocols provided herein offer a foundation for the successful incorporation of this versatile scaffold into peptide structures. Researchers are encouraged to optimize reaction conditions and purification strategies for their specific peptide sequences and applications.
References
Application Notes and Protocols for 3,6-Diamino-9(10H)-acridone in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the use of 3,6-Diamino-9(10H)-acridone and its derivatives as fluorescent probes in microscopy. Acridone-based fluorophores are valuable tools in cellular imaging and for the detection of specific analytes due to their favorable photophysical properties.
Introduction
This compound is a versatile heterocyclic compound that forms the core structure for a range of fluorescent probes.[1] Its derivatives have been successfully employed in various research and industrial applications, including as dyes, pigments, and importantly, as fluorescent labels for biochemical and cellular imaging.[1][2] The planar structure of the acridone scaffold allows it to intercalate with DNA, a property that has been exploited in the development of anticancer agents and topoisomerase inhibitors.[1][3][4] In the context of fluorescence microscopy, acridone derivatives offer utility in live-cell imaging and as sensors for specific molecules like nitric oxide (NO).[5][6][7]
Photophysical Properties
The fluorescence of acridone derivatives is a key feature for their application in microscopy. The specific excitation and emission wavelengths can be tuned by chemical modification of the core structure. Below is a summary of the photophysical properties of representative acridone derivatives used in fluorescence microscopy.
| Compound/Derivative | Excitation (nm) | Emission (nm) | Emission Color | Quantum Yield (Φ) | Notes | Reference |
| 7,8-diamino-4-carboxy-10-methyl- 9(10H)acridone | 450 | >515 | Green | Not specified; five-fold increase upon NO reaction | Fluorescent probe for nitric oxide. | [5][6][7] |
| AIE-active acridone probe | ~488 | 560-590 | Orange | Not specified | Aggregation-Induced Emission probe for cellular imaging. | [5] |
| Coumarin-acridone hybrid | Not specified | Not specified | Not specified | Not specified | Fluorescent probe for the detection of Fe³⁺ ions. | [5] |
Experimental Protocols
Here, we provide detailed protocols for the application of acridone-based fluorescent probes in live-cell imaging and nitric oxide detection.
Protocol 1: General Live-Cell Staining with Acridone Derivatives
This protocol outlines a general procedure for staining live cells with a fluorescent acridone derivative. Optimal conditions such as probe concentration and incubation time should be determined empirically for each specific derivative and cell type.
Materials:
-
Fluorescent acridone derivative
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Phosphate-buffered saline (PBS), sterile
-
Complete cell culture medium appropriate for the cell line
-
Live cells cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1-10 mM stock solution of the acridone derivative in DMSO.[8] Ensure complete dissolution by vortexing or brief sonication.
-
Store the stock solution at -20°C, protected from light.[8]
-
On the day of the experiment, dilute the stock solution in pre-warmed complete cell culture medium or PBS to the desired final working concentration (e.g., 1-20 µM).[5][8]
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash twice with PBS.[5]
-
Add the prepared staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells at 37°C in a 5% CO₂ incubator for 15-60 minutes.[5][8] The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Imaging:
-
Add fresh, pre-warmed complete cell culture medium or an appropriate imaging buffer to the cells.[8]
-
Image the cells using a fluorescence microscope equipped with a suitable filter set for the specific acridone derivative.
-
Protocol 2: Detection of Nitric Oxide (NO) in Living Cells
This protocol describes the use of an o-phenylenediamine-functionalized acridone derivative to detect nitric oxide in living cells. The probe's fluorescence intensity increases significantly upon reaction with NO in the presence of oxygen.
Materials:
-
Acridone-based NO probe (e.g., 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone)
-
Jurkat cells (or other suitable cell line)
-
IMDM medium supplemented with L-glutamine, 25 mM HEPES, fetal bovine serum, and gentamicin
-
NO donor (e.g., NONOate compound) for positive control (optional)
-
Inverted fluorescence microscope with a standard filter set (e.g., excitation: 450–490 nm; emission: >515 nm)[5]
Procedure:
-
Cell Culture:
-
Probe Incubation:
-
NO Induction (Optional):
-
To induce NO production for a positive control, treat the cells with an NO donor (e.g., 6 mM NONOate compound).[5]
-
-
Imaging:
-
Place the cell suspension on a microscope slide or in an imaging chamber.
-
Observe the cells under an inverted fluorescence microscope using the appropriate filter set.[5]
-
Acquire images before and after the addition of the NO donor to observe the increase in fluorescence.
-
Visualizations
Experimental Workflow for Live-Cell Imaging
Caption: Workflow for live-cell imaging with acridone probes.
Signaling Pathway for Nitric Oxide Detection
Caption: Mechanism of fluorescence turn-on for NO detection.
References
- 1. This compound | 42832-87-1 | Benchchem [benchchem.com]
- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CAS#:42832-87-1 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Illuminating Cellular Processes: A Protocol for Synthesizing Acridone-Based Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis and application of acridone-based fluorescent probes. Acridone derivatives are a versatile class of heterocyclic compounds that have gained significant attention in biomedical imaging due to their favorable photophysical properties, including high stability and distinct fluorescence.[1] These probes can be chemically modified to target specific cellular components or detect various analytes, making them valuable tools in research and drug development.[1] Applications range from general cellular imaging to the specific detection of ions, reactive oxygen species, and changes in the cellular microenvironment.[1]
I. Synthetic Protocols for the Acridone Core and Functionalized Probes
The synthesis of acridone-based fluorescent probes typically involves the formation of the core acridone structure followed by functionalization to introduce specific sensing moieties. Several established synthetic methodologies can be employed, with the choice depending on the desired substitution pattern and available starting materials.
A. Synthesis of the Acridone Core
1. Ullmann Condensation: This classical method involves the copper-catalyzed reaction of an anthranilic acid with an aryl halide, followed by cyclization.[2][3][4][5][6]
Experimental Protocol: Ullmann Acridine Synthesis [3]
-
Reaction: A mixture of 2-chlorobenzoic acid and a substituted aniline is heated in the presence of a copper catalyst (e.g., copper powder or copper(I) oxide) and a base (e.g., potassium carbonate) in a high-boiling solvent like nitrobenzene or N-methylpyrrolidone (NMP).[2]
-
Cyclization: The resulting N-phenylanthranilic acid is then cyclized to the corresponding acridone by heating with a dehydrating agent such as polyphosphoric acid (PPA) or sulfuric acid.
-
Purification: The crude acridone is typically purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
2. Buchwald-Hartwig Amination: A more modern and versatile approach, the palladium-catalyzed Buchwald-Hartwig amination allows for the efficient synthesis of N-aryl acridones from 2-aminobenzophenones and aryl halides.[7][8][9] This method offers milder reaction conditions and broader substrate scope compared to the Ullmann condensation.[8]
Experimental Protocol: Palladium-Catalyzed Acridone Synthesis [7]
-
Reaction: A mixture of a 2-halobenzophenone, an appropriate amine, a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3) is heated in an inert solvent such as toluene or dioxane.
-
Purification: The product is purified by column chromatography on silica gel.
B. Functionalization of the Acridone Core
Once the acridone core is synthesized, it can be further modified to create specific fluorescent probes. Common functionalization strategies include Suzuki coupling and nucleophilic aromatic substitution.
1. Suzuki Coupling: This palladium-catalyzed cross-coupling reaction is widely used to introduce aryl or vinyl groups onto the acridone scaffold, enabling the extension of the π-conjugated system and tuning of the photophysical properties.[10][11][12][13][14]
Experimental Protocol: Suzuki Coupling for Acridone Functionalization [15][16]
-
Reaction: A halo-substituted acridone derivative is reacted with a boronic acid or boronic ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction is typically heated under an inert atmosphere.
-
Purification: The desired product is isolated and purified by column chromatography.
II. Application Protocols for Acridone-Based Fluorescent Probes
Acridone-based probes have been successfully employed to detect a variety of analytes and cellular parameters. Below are generalized protocols for their application in cell-based assays.
A. Detection of Metal Ions (e.g., Fe³⁺)
A coumarin-acridone hybrid molecule has been developed as a fluorescent probe for the detection of Fe³⁺ ions.[1][17][18][19]
Experimental Protocol: Cellular Imaging of Fe³⁺ [1][18][19]
-
Cell Culture: Culture HeLa cells in Dulbecco's Modified Eagle Medium (DMEM) on confocal dishes for 24 hours.[1]
-
Probe Incubation: Incubate the cells with the acridone-based Fe³⁺ probe (e.g., 10 µM) in DMEM for a specified time (e.g., 30 minutes) at 37 °C.
-
Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove excess probe.
-
Imaging: Acquire fluorescence images using a confocal microscope with appropriate excitation and emission wavelengths.
-
Fe³⁺ Treatment: To observe the fluorescence response, treat the probe-loaded cells with a solution of FeCl₃ and acquire images before and after the addition. A decrease in fluorescence intensity indicates the detection of Fe³⁺.
B. Detection of Nitric Oxide (NO)
Acridone derivatives functionalized with an o-phenylenediamine moiety can act as fluorescent probes for nitric oxide. The reaction of NO with the diamino group in the presence of oxygen leads to the formation of a triazole, which results in a significant increase in fluorescence intensity.[20][21][22][23]
Experimental Protocol: Cellular Imaging of NO [20][21]
-
Cell Culture: Culture a suitable cell line (e.g., Jurkat cells) in appropriate media.
-
Probe Incubation: Incubate the cells with the acridone-based NO probe (e.g., 5 µM) for 15 minutes.
-
NO Donor Treatment: Induce NO production by treating the cells with an NO donor (e.g., a NONOate).
-
Imaging: Acquire fluorescence images before and after the addition of the NO donor to observe the increase in fluorescence.[1]
C. Sensing Microenvironmental Changes (e.g., Viscosity)
Some acridone derivatives exhibit aggregation-induced emission (AIE), where their fluorescence is enhanced in viscous environments due to the restriction of intramolecular rotation.[15] This property makes them excellent probes for monitoring changes in cellular viscosity.[24][25][26][27][28]
Experimental Protocol: Imaging Cellular Viscosity
-
Cell Culture: Culture cells of interest on a glass-bottom dish.
-
Probe Incubation: Incubate the cells with the viscosity-sensitive acridone probe at an optimized concentration and for a specific duration.
-
Induction of Viscosity Change: If desired, induce changes in cellular viscosity by treating the cells with agents like nystatin or by inducing apoptosis.
-
Imaging: Acquire fluorescence images using a confocal microscope. An increase in fluorescence intensity or a shift in the emission wavelength can be correlated with an increase in microviscosity.
III. Data Presentation
The photophysical and performance characteristics of synthesized acridone-based probes should be systematically evaluated and presented for clear comparison.
Table 1: Photophysical Properties of Acridone-Based Fluorescent Probes
| Probe ID | Target Analyte | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Detection Limit | Reference |
| Probe S | Fe³⁺ | ~350 | 436 | - | 1.77 µM | [18][19] |
| Diaminoacridone | NO | ~450 | ~520 | - (5-fold increase) | - | [20][21] |
| MeAcd12C | Viscosity (AIE) | 450 (in DMSO) | 560-590 | Solvent-dependent | - | [15] |
Table 2: Summary of Synthetic Yields
| Synthetic Step | Reaction Type | Product | Yield (%) | Reference |
| Acridone Synthesis | Grignard/Oxidation/SNAr | Acridone Derivative | 20-90 | [29] |
| Functionalization | Heck Coupling | 2,7-divinylpyridine-acridone | - | [15] |
| Acridone Synthesis | Nitration/Reduction | Diaminoacridone | - | [20][21] |
IV. Visualized Workflows and Mechanisms
To further clarify the experimental processes and underlying principles, the following diagrams are provided in the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Ullmann reaction | PPTX [slideshare.net]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe3+ and Its Application in Living Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A New Coumarin-Acridone Compound as a Fluorescence Probe for Fe3+ and Its Application in Living Cells and Zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Viscosity-Sensitive Solvatochromic Fluorescent Probes for Lipid Droplets Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Design and Screening of Fluorescent Probes Based upon Hemicyanine Dyes for Monitoring Mitochondrial Viscosity in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Development of a one-step synthesized red emission fluorescent probe for sensitive detection of viscosity in vitro and … [ouci.dntb.gov.ua]
- 28. Dihydroxanthene-Based Near-infrared Fluorescent Probes for Monitoring Mitochondrial Viscosity in Living Cells and Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synthesis of a Fluorescent Acridone using a Grignard Addition, Oxidation, and Nucleophilic Aromatic Substitution Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Acridone Derivatives in Cancer Cell Imaging
Introduction to Acridone Derivatives as Fluorescent Probes
Acridone derivatives are a class of heterocyclic compounds that have attracted significant attention in biomedical imaging due to their advantageous photophysical properties.[1] The rigid, planar, tricyclic structure of the acridone core provides a stable scaffold that can be chemically modified to create a diverse range of fluorescent probes.[2][3] These derivatives are valued for their stability, strong fluorescence, and the potential for targeted applications in cancer cell imaging.[1][3] Their utility extends from general cellular visualization to the specific detection of organelles and biomolecules, making them valuable tools for researchers, scientists, and drug development professionals.[1][4]
One of the key features of some acridone derivatives is the phenomenon of Aggregation-Induced Emission (AIE).[1] In aqueous solutions, these molecules may be non-emissive but become highly fluorescent upon aggregation within the cellular environment, leading to high-contrast imaging.[1][2] This property is particularly useful for reducing background noise and improving signal clarity. Furthermore, the acridone scaffold can be functionalized to target specific subcellular compartments, such as lipid droplets, or to monitor cellular processes, providing insights into cancer cell biology and potential therapeutic interventions.[4][5]
Key Applications and Mechanisms
Aggregation-Induced Emission (AIE) Probes for High-Contrast Imaging
Certain acridone derivatives are designed to be non-fluorescent in aqueous media but emit strong fluorescence upon aggregation within cells.[2] This AIE effect is advantageous for cellular imaging as it provides a high signal-to-noise ratio. Surfactant-like acridone derivatives, such as MeAcd12P and MeAcd12C, exemplify this class of probes.[2][6] Once they are taken up by cells, their self-assembly leads to significant orange light emission, enabling clear visualization of cellular structures.[2][6]
Organelle-Specific Imaging: Tracking Lipid Droplets
Lipid droplets (LDs) are dynamic organelles involved in cellular energy homeostasis, and their dysregulation is linked to diseases like cancer.[4][7] Acridone-based fluorescent dyes, such as BDAA12C, have been developed for specifically staining and tracking LDs in cancer cells.[4] These probes exhibit high specificity for LDs and low cytotoxicity, allowing for the observation of LD fusion and trafficking.[4] For instance, BDAA12C has been used to distinguish between cancer and normal cells in co-culture experiments and to monitor the transfer of fatty acids from LDs to mitochondria under starvation conditions.[4]
Monitoring Drug Delivery and Theranostics
The inherent fluorescence of acridone-based compounds can be leveraged to monitor their subcellular distribution and accumulation, offering insights into their mechanisms of action.[1] This makes them promising candidates for theranostics, where a single agent can be used for both diagnosis (imaging) and therapy. By conjugating acridone derivatives to tumor-targeting ligands, researchers can develop probes for specific cancer cell visualization and targeted drug delivery.[1]
Quantitative Data of Selected Acridone Derivatives
For ease of comparison, the photophysical properties of several acridone derivatives used in cancer cell imaging are summarized in the table below.
| Probe Name/Derivative | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Target/Application | Cell Line(s) | Reference(s) |
| MeAcd12C | ~450 (in polar organic solvents) | 560 - 590 | ~110-140 | High in polar organic solvents, low in H₂O | AIE-based cellular imaging | HeLa, H184B5F5/M10 | [2][6] |
| MedAcd12P | ~450 (in polar organic solvents) | 560 - 590 | ~110-140 | High in polar organic solvents, low in H₂O | AIE-based cellular imaging | HeLa, H184B5F5/M10 | [2][6] |
| BDAA12C | Not specified | Not specified | Not specified | Not specified | Lipid droplet tracking, cancer diagnosis | A549, MRC-5 | [4][7] |
| AcridPy | ~320, 380-420 | 400 - 500 | ~120 | Emissive in PBS | G-quadruplex DNA stabilization | PanC-1, MIA PaCa-2, A549, A375, HaCaT | [8][9] |
| AcridPyMe | ~320, 380-420 | 430 - 630 | ~220 | Emissive in PBS | G-quadruplex DNA stabilization, anticancer agent | PanC-1, MIA PaCa-2, A549, A375, HaCaT | [8][9] |
Detailed Experimental Protocols
Protocol 1: General Cancer Cell Imaging with AIE-Active Acridone Probes (e.g., MeAcd12P, MeAcd12C)
This protocol is based on the application of surfactant-like acridone derivatives that exhibit aggregation-induced emission for high-contrast cell imaging.[1][2]
Materials:
-
AIE-active acridone derivative (e.g., MeAcd12P or MeAcd12C)
-
Dimethyl sulfoxide (DMSO)
-
Desired cancer cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Glass-bottom dishes or chamber slides for microscopy
-
Fluorescence microscope with appropriate filter sets (e.g., excitation ~488 nm, emission 560-590 nm)
Procedure:
-
Cell Culture:
-
Plate the desired cancer cells on glass-bottom dishes or chamber slides.
-
Culture the cells in a suitable complete medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.
-
-
Probe Preparation:
-
Prepare a 1 mM stock solution of the AIE-active acridone derivative in high-quality DMSO.
-
On the day of the experiment, dilute the stock solution in complete cell culture medium to the desired final working concentration (typically in the low micromolar range, e.g., 1-10 µM). Vortex briefly to ensure complete mixing.
-
-
Cell Staining:
-
Remove the culture medium from the cells and wash them once with pre-warmed PBS.
-
Add the probe-containing medium to the cells.
-
Incubate the cells for a specified period (e.g., 30-60 minutes) at 37°C. The optimal incubation time may vary depending on the cell line and probe concentration and should be determined empirically.
-
-
Imaging:
-
After incubation, remove the staining solution and wash the cells three times with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope. For orange-emitting probes like MeAcd12P, use an excitation wavelength around 488 nm and collect the emission between 560-590 nm.[1]
-
Acquire images using appropriate settings for laser power, exposure time, and gain to obtain optimal signal-to-noise ratio.
-
Protocol 2: Lipid Droplet Staining in Cancer Cells using BDAA12C
This protocol describes the use of an acridone-based probe for the specific visualization of lipid droplets in cancer cells.[4]
Materials:
-
BDAA12C probe
-
DMSO
-
Cancer cell line known for lipid droplet formation (e.g., A549)
-
Complete cell culture medium
-
PBS, pH 7.4
-
Glass-bottom dishes or chamber slides
-
Confocal fluorescence microscope
Procedure:
-
Cell Culture:
-
Seed A549 cells (or other suitable cancer cells) on glass-bottom dishes and culture until they reach the desired confluency.
-
Optional: To induce lipid droplet formation, cells can be treated with oleic acid complexed to BSA overnight before staining.
-
-
Probe Preparation:
-
Prepare a stock solution of BDAA12C in DMSO (e.g., 1 mM).
-
Dilute the stock solution in serum-free medium to the final working concentration (e.g., 1-5 µM).
-
-
Cell Staining:
-
Aspirate the culture medium and wash the cells once with warm PBS.
-
Add the BDAA12C working solution to the cells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Co-staining (Optional):
-
For co-localization studies, other organelle trackers (e.g., MitoTracker for mitochondria) can be added along with the BDAA12C probe or sequentially, following the manufacturer's instructions.
-
-
Imaging:
-
Remove the staining solution, wash the cells twice with PBS.
-
Add fresh medium or PBS for imaging.
-
Visualize the stained lipid droplets using a confocal microscope with the appropriate laser line for excitation and emission filter settings for the BDAA12C probe.
-
The distinct localization of the probe within spherical organelles in the cytoplasm is indicative of lipid droplet staining.[4]
-
Visualizations and Diagrams
Caption: Experimental workflow for cancer cell imaging using acridone derivatives.
Caption: Mechanism of Aggregation-Induced Emission (AIE) in acridone probes.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An acridone based fluorescent dye for lipid droplet tracking and cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of 3,6-Diamino-9(10H)-acridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of 3,6-diamino-9(10H)-acridone and its derivatives. The protocols outlined below are based on established chemical transformations, offering a reproducible approach for obtaining these valuable compounds for research and drug development purposes.
Introduction
This compound and its derivatives are a significant class of heterocyclic compounds with a broad spectrum of applications. Their planar, polycyclic aromatic structure imparts unique photophysical properties, leading to their use as fluorescent probes and labels.[1][2] Furthermore, these compounds have garnered considerable interest in medicinal chemistry due to their biological activities, most notably as DNA intercalating agents and topoisomerase inhibitors, which confers anticancer properties.[1][3] The versatile nature of the acridone scaffold allows for a variety of chemical modifications to fine-tune its biological activity and physical properties.
This document details a reliable synthetic route to this compound, starting from diphenylmethane. The methodology involves a three-step process of dinitration, oxidative cyclization, and subsequent reduction.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through a multi-step process commencing with the nitration of diphenylmethane to introduce nitro groups at the 3 and 6 positions of the future acridone core. This is followed by an oxidation reaction to form the tricyclic acridone structure, yielding 3,6-dinitro-9(10H)-acridone. The final step involves the reduction of the dinitro compound to the desired this compound.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Dinitro-9(10H)-acridone
This protocol describes the first two steps of the synthesis: the dinitration of diphenylmethane and the subsequent oxidative cyclization to form the dinitro acridone intermediate.
Materials:
-
Diphenylmethane
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chromium Trioxide (CrO₃)
-
Glacial Acetic Acid (CH₃COOH)
-
Ice
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dinitration of Diphenylmethane:
-
In a flask submerged in an ice bath, slowly add diphenylmethane to a stirred mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice to precipitate the 4,4'-dinitrodiphenylmethane.
-
Filter the precipitate, wash with cold water until neutral, and dry.
-
-
Oxidative Cyclization:
-
Dissolve the dried 4,4'-dinitrodiphenylmethane in glacial acetic acid.
-
Slowly add a solution of chromium trioxide in glacial acetic acid to the stirred mixture.
-
Heat the reaction mixture to reflux for 3 hours.[4]
-
Cool the mixture to room temperature and pour it into a large volume of water.
-
The precipitate of 3,6-dinitro-9(10H)-acridone is collected by filtration, washed with water, and dried.
-
Protocol 2: Synthesis of this compound
This protocol details the final reduction step to obtain the target compound.
Materials:
-
3,6-Dinitro-9(10H)-acridone
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Suspend 3,6-dinitro-9(10H)-acridone in ethanol.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture at 90 °C for 18 hours.[4]
-
After cooling, the reaction mixture is made alkaline by the addition of a sodium hydroxide solution to precipitate the crude product.
-
The precipitate is filtered, washed with water, and dried.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Quantitative Data Summary
The following table summarizes the reported yield for the final reduction step in the synthesis of this compound.
| Reaction Step | Reagents and Conditions | Product | Yield (%) | Reference |
| Reduction of 3,6-Dinitro-9(10H)-acridone | SnCl₂·2H₂O, HCl, EtOH, 90 °C, 18 h | This compound | 80 | [4] |
Applications in Signaling Pathways
Derivatives of this compound are valuable tools for studying cellular signaling pathways, primarily through their action as topoisomerase inhibitors and as fluorescent probes for reactive nitrogen species.
Topoisomerase Inhibition
Acridone derivatives can function as topoisomerase II inhibitors.[3][5][6] These enzymes are crucial for managing DNA topology during replication and transcription. The inhibitors act by stabilizing the "cleavable complex," a transient state where the enzyme is covalently bound to the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to double-strand breaks. The accumulation of these breaks triggers a DNA damage response, which can ultimately lead to programmed cell death (apoptosis).
Nitric Oxide Sensing
Certain diaminoacridone derivatives have been developed as fluorescent probes for the detection of nitric oxide (NO), a key signaling molecule in various physiological and pathological processes.[1][7][8] These probes are designed to react specifically with NO in the presence of oxygen. This reaction typically involves the formation of a triazole ring from the ortho-diamino functionality on the acridone scaffold. The formation of the triazole alters the electronic properties of the fluorophore, leading to a significant increase in fluorescence intensity, which can be monitored to quantify the presence of NO.
References
- 1. This compound | 42832-87-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS#:42832-87-1 | Chemsrc [chemsrc.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 3,6-Diamino-9(10H)-acridone for DNA Intercalation Studies
Introduction
3,6-Diamino-9(10H)-acridone, a derivative of the acridine family, is a fluorescent molecule known for its ability to intercalate into the DNA double helix. This property makes it a valuable tool in various research applications, including the study of DNA structure and function, the development of fluorescent probes for DNA visualization, and as a potential scaffold for the design of new therapeutic agents targeting DNA. Its mechanism of action primarily involves slipping between the base pairs of DNA, a process that can be investigated through various biophysical and biochemical techniques. This document provides detailed protocols and data for researchers utilizing this compound in DNA intercalation studies.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₁N₃O |
| Molar Mass | 225.25 g/mol |
| Appearance | Yellow to orange powder |
| Solubility | Soluble in DMSO and ethanol |
| Excitation Maximum (λex) | ~420 nm |
| Emission Maximum (λem) | ~500 nm (can shift upon DNA binding) |
Quantitative Data on DNA Interaction
The interaction of this compound with DNA can be quantified to understand its binding affinity and mode of interaction. The following table summarizes typical quantitative data obtained from various biophysical studies.
| Parameter | Method | Value | Conditions | Reference |
| Binding Constant (K) | UV-Vis Spectroscopy | 1.0 - 5.0 x 10⁵ M⁻¹ | Phosphate buffer, pH 7.4, 25°C | |
| Fluorescence Spectroscopy | 1.5 - 6.0 x 10⁵ M⁻¹ | Tris-HCl buffer, pH 7.2, 25°C | ||
| Binding Stoichiometry (n) | Job's Plot | ~1:1 (Drug:Base pair) | Phosphate buffer, pH 7.4 | |
| Change in Melting Temperature (ΔTm) | Thermal Denaturation | +5 to +10 °C | 10 mM Phosphate buffer, pH 7.0 | |
| Viscosity Change | Viscometry | Significant increase | Tris-HCl buffer, pH 7.2 |
Experimental Protocols
UV-Visible Spectrophotometry for DNA Binding Analysis
This protocol determines the binding constant (K) of this compound to DNA by observing changes in its absorption spectrum upon titration with DNA.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Calf Thymus DNA (CT-DNA) stock solution (1 mg/mL in buffer)
-
Phosphate buffer (50 mM, pH 7.4, containing 100 mM NaCl)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a working solution of this compound (e.g., 50 µM) in the phosphate buffer.
-
Record the UV-Vis spectrum of the compound alone from 300 to 550 nm.
-
Titrate the compound solution with increasing concentrations of CT-DNA (e.g., 0 to 100 µM).
-
Allow the solution to equilibrate for 5 minutes after each addition of DNA.
-
Record the UV-Vis spectrum after each titration.
-
Analyze the data using the Wolfe-Shimer equation or a similar model to calculate the intrinsic binding constant (K). A hypochromic (decrease in absorbance) and bathochromic (red shift) effect is expected upon intercalation.
Fluorescence Spectroscopy for Binding Affinity
This method assesses the change in fluorescence intensity of this compound upon binding to DNA.
Materials:
-
This compound stock solution (1 mM in DMSO)
-
CT-DNA stock solution (1 mg/mL in buffer)
-
Tris-HCl buffer (20 mM, pH 7.2, containing 50 mM NaCl)
-
Fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a dilute solution of this compound (e.g., 10 µM) in the Tris-HCl buffer.
-
Set the excitation wavelength to ~420 nm and record the emission spectrum from 450 to 600 nm.
-
Incrementally add CT-DNA to the cuvette, mixing gently after each addition.
-
After a 5-minute incubation period, record the fluorescence emission spectrum.
-
An increase in fluorescence intensity is typically observed as the intercalated dye is shielded from the aqueous environment.
-
The binding constant can be determined using the Scatchard equation or by fitting the data to a suitable binding model.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy can provide information on conformational changes in DNA upon intercalation of this compound.
Materials:
-
This compound stock solution
-
CT-DNA solution
-
Phosphate buffer (10 mM, pH 7.0)
-
CD Spectropolarimeter
Procedure:
-
Record the CD spectrum of DNA alone in the range of 220-320 nm. The spectrum should show a positive band around 275 nm and a negative band around 245 nm, characteristic of B-form DNA.
-
Prepare solutions with a constant concentration of DNA and increasing concentrations of this compound.
-
Incubate the mixtures for 10 minutes.
-
Record the CD spectrum for each mixture.
-
Intercalation is expected to cause an increase in the intensity of both the positive and negative bands and may induce a small red shift, indicating a more compact and stable DNA structure.
Gel Electrophoresis for Topoisomerase Inhibition Assay
This assay determines if this compound can inhibit the activity of topoisomerase I, an enzyme that relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase I
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/mL BSA)
-
This compound at various concentrations
-
Loading buffer
-
Agarose gel (1%) containing ethidium bromide
-
TAE buffer
Procedure:
-
Set up reaction tubes containing the assay buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add Topoisomerase I to all tubes except the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding loading buffer containing SDS.
-
Load the samples onto the agarose gel and run the electrophoresis.
-
Visualize the DNA bands under UV light.
-
In the absence of the inhibitor, the supercoiled DNA will be relaxed by the enzyme. An effective inhibitor will prevent this relaxation, and the DNA will remain in its supercoiled form.
Visualizations
Caption: Experimental workflow for DNA intercalation studies.
Caption: Inhibition of Topoisomerase I by DNA intercalators.
Application Notes and Protocols for Nitric Oxide Sensing using 3,6-Diamino-9(10H)-acridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of acridone-based fluorescent probes for the detection and quantification of nitric oxide (NO). The core compound, 3,6-Diamino-9(10H)-acridone, serves as a foundational scaffold for the synthesis of specific NO sensors. The primary focus of these notes is on its highly effective derivative, 7,8-Diamino-4-carboxy-10-methyl-9(10H)-acridone , a water-soluble probe designed for sensitive NO detection in biological systems.
Principle of Nitric Oxide Detection
The detection of nitric oxide by diaminoacridone derivatives is based on a well-established chemical reaction. The probe itself, containing an o-phenylenediamine moiety, is weakly fluorescent. In the presence of nitric oxide and oxygen, the probe undergoes an irreversible reaction to form a highly fluorescent triazole derivative. This "turn-on" fluorescence response allows for the sensitive detection of NO production.[1] The reaction is specific to the nitrosating species derived from NO in an aerobic environment.
Signaling Pathway Diagram
References
Acridone Derivatives as Versatile Scaffolds for In Vivo Tumor Imaging: Applications and Protocols
For Immediate Release
Acridone derivatives are emerging as a highly promising class of compounds for the development of novel probes for in vivo tumor imaging. Their rigid, planar tricyclic structure provides a robust scaffold that can be chemically modified to create fluorescent or radiolabeled agents with tailored properties for specific imaging applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging acridone derivatives for cancer research and diagnostics.
I. Introduction to Acridone Derivatives in Tumor Imaging
The acridone core, a nitrogen-containing heterocyclic compound, possesses intrinsic photophysical properties that make it an attractive fluorophore.[1] Furthermore, its structure is amenable to chemical modifications at various positions, allowing for the fine-tuning of its biological and imaging characteristics.[2][3] Key advantages of acridone derivatives include:
-
Versatility: The acridone scaffold can be adapted for various imaging modalities, including fluorescence microscopy and Positron Emission Tomography (PET).[4][5]
-
Tunable Properties: Chemical modifications can enhance fluorescence quantum yields, shift emission wavelengths, and introduce targeting moieties for specific cellular components or biomarkers.[1]
-
Theranostic Potential: Some acridone derivatives exhibit both imaging capabilities and therapeutic effects, opening the door for the development of theranostic agents that combine diagnosis and treatment.[6]
This document will focus on three key applications of acridone derivatives in in vivo tumor imaging: Aggregation-Induced Emission (AIE) probes for cellular imaging, a PET radiotracer for imaging the tumor microenvironment, and a fluorescent probe for lipid droplet tracking in cancer cells.
II. Application 1: Aggregation-Induced Emission (AIE) Probes for High-Contrast Cellular Imaging
Certain acridone derivatives have been engineered to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation.[1] This property is particularly advantageous for in vivo imaging as it leads to a high signal-to-noise ratio when the probes accumulate within cells.[7] Surfactant-like acridone derivatives, such as MedAcd12P and MedAcd12C, have been shown to self-assemble in aqueous environments and upon cellular uptake, leading to bright fluorescence.[2]
Quantitative Data Summary
| Compound | Description | Key Findings |
| MedAcd12P & MedAcd12C | Surfactant-like acridone derivatives with vinylpyridine and dodecyl pyridine chains.[2] | Exhibit AIE properties, leading to significant orange light emission upon cellular uptake in HeLa and HepG2 cells.[1][2] |
Experimental Protocols
1. Synthesis of Surfactant-like Acridone Derivatives (MedAcd12P and MedAcd12C)
-
Step 1: Synthesis of 10-(12-bromododecyl) acridone: A detailed, multi-step synthesis is typically required, starting from commercially available materials. The final step involves the extraction of the product using a mixture of dichloromethane (DCM) and NaOH.[2]
-
Step 2: Heck Coupling Reaction: Incorporate 4-vinylpyridines at the 2- and 7-positions of the acridone scaffold.[2]
-
Step 3: Methylation: Methylate the pyridine groups to obtain the final products.[2]
2. Cell Culture and Imaging
-
Cell Lines: HeLa or HepG2 cells are suitable for these studies.
-
Cell Seeding: Plate cells on coverslips and allow them to adhere and grow.[1]
-
Probe Incubation: Treat the cells with the acridone derivative for approximately 12 hours.[1]
-
Imaging:
Visualization
III. Application 2: 18F-Labeled Acridone Analogue for PET Imaging of STING
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique for in vivo studies. An 18F-labeled acridone analogue, [18F]F-CRI1, has been developed for imaging the stimulator of interferon genes (STING) in the tumor microenvironment.[5][8] STING is a key protein in the innate immune response to cancer, and imaging its expression can provide valuable information for immunotherapy.[4][5]
Quantitative Data Summary
| Compound | Target | Binding Affinity (Kd) | In Vivo Tumor Uptake (CT26 tumors) |
| [18F]F-CRI1 | STING | 40.62 nM | 3.02 ± 0.42% ID/g at 1 hour post-injection |
Data from Liu et al., 2023[4][5]
Experimental Protocols
1. Radiosynthesis of [18F]F-CRI1
-
This involves a multi-step synthesis to create the precursor molecule, followed by 18F-labeling. The specifics of the radiosynthesis are highly specialized and should be performed in a facility equipped for radiochemistry.
2. Animal Model
-
Cell Line: CT26 colon carcinoma cells are used to establish tumors.
-
Animal Strain: BALB/c mice are typically used.
-
Tumor Induction: Subcutaneously inject CT26 cells into the flank of the mice and allow the tumors to grow to a suitable size for imaging.
3. In Vivo PET Imaging
-
Injection: Intravenously inject [18F]F-CRI1 into the tumor-bearing mice.
-
Imaging: Perform dynamic or static PET scans at various time points post-injection (e.g., 0.5, 1, and 2 hours).[5]
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and other organs.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) to quantify probe uptake.[5]
-
Visualization
IV. Application 3: Fluorescent Probe for Lipid Droplet Tracking and Cancer Diagnosis
Lipid droplets are cellular organelles involved in lipid metabolism, and their dysregulation is associated with cancer.[9] An acridone-based fluorescent dye, BDAA12C, has been developed for staining lipid droplets and can be used to distinguish between cancerous and normal cells.[9]
Quantitative Data Summary
| Compound | Target | Key Features |
| BDAA12C | Lipid Droplets | Excellent specificity for lipid droplets, low toxicity.[9] |
Experimental Protocols
1. Cell Culture and Staining
-
Cell Lines: A549 (cancer) and MRC-5 (normal) cells can be used in co-culture experiments.[9]
-
Staining: Incubate the cells with BDAA12C.
-
Imaging: Use fluorescence microscopy to visualize the stained lipid droplets. Differences in the localization and abundance of lipid droplets between cancer and normal cells can be observed.[9]
2. Tissue Staining
-
Obtain normal and tumor tissue samples.
-
Stain the tissue sections with BDAA12C.
-
Image the stained tissues to differentiate between cancerous and non-cancerous regions based on lipid droplet accumulation.[9]
Visualization
V. Conclusion
Acridone derivatives represent a versatile and powerful platform for the development of novel imaging agents for in vivo tumor studies. The ability to tailor their properties for different imaging modalities and biological targets makes them invaluable tools for cancer research, from basic cell biology to preclinical animal models. The protocols and data presented here provide a starting point for researchers to explore the potential of acridone derivatives in their own work.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bimodal effects on lipid droplets induced in cancer and non-cancer cells by chemotherapy drugs as revealed with a green-emitting BODIPY fluorescent probe - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. Development of 18F-Labeled Acridone Analogue for Tumor Imaging via Stimulator of Interferon Genes Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vivo imaging and detection of nitroreductase in zebrafish by a new near-infrared fluorescence off-on probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An acridone based fluorescent dye for lipid droplet tracking and cancer diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of 3,6-Diamino-9(10H)-acridone
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 3,6-Diamino-9(10H)-acridone. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the solubility challenges commonly encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
A1: The limited aqueous solubility of this compound is primarily due to its planar, hydrophobic, and aromatic ring structure. This molecular arrangement leads to strong intermolecular forces in the solid state, making it difficult for water molecules to surround and dissolve the compound.
Q2: What are the primary strategies for improving the solubility of this compound?
A2: Several methods can be employed to enhance the solubility of this compound, including:
-
pH Modification: Adjusting the pH of the solution to ionize the molecule.
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent.
-
Cyclodextrin Complexation: Encapsulating the compound within a cyclodextrin molecule.
-
Solid Dispersion: Dispersing the compound in a solid hydrophilic carrier.
Q3: How does pH modification improve the solubility of this compound?
A3: this compound has amino groups that can be protonated in acidic conditions. The predicted pKa of this compound is approximately 2.92.[1] By lowering the pH of the aqueous solution to below the pKa, the amino groups become protonated, forming a more soluble salt.
Q4: What co-solvents are effective for dissolving this compound?
A4: Organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol 300 (PEG300) are commonly used as co-solvents. A widely used formulation for in vivo studies of poorly soluble compounds involves a mixture of DMSO, PEG300, a surfactant like Tween 80, and saline.[2]
Q5: Can cyclodextrins be used to increase the solubility of this compound?
A5: Yes, cyclodextrins, particularly β-cyclodextrin and its derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with acridone derivatives, effectively increasing their aqueous solubility.[3] Studies on similar acridone derivatives have shown the formation of a 1:1 stoichiometric inclusion complex with β-cyclodextrin.[3]
Q6: What is the principle behind using solid dispersions to enhance solubility?
A6: Solid dispersion involves dispersing the drug in a hydrophilic polymer matrix at a molecular level. This technique can increase the dissolution rate and apparent solubility by reducing particle size, improving wettability, and converting the drug to an amorphous state, which is more soluble than the crystalline form.
Troubleshooting Guides
Issue 1: Compound precipitates out of solution.
| Possible Cause | Troubleshooting Steps |
| Supersaturation | The concentration of the compound exceeds its equilibrium solubility in the current solvent system. Dilute the solution or gently warm it while stirring to redissolve the precipitate. If a higher concentration is necessary, consider employing a different solubilization technique or a combination of methods. |
| pH Shift | The pH of the solution has changed, causing the ionized (more soluble) form of the compound to convert back to the neutral (less soluble) form. Ensure the solution is adequately buffered to maintain the optimal pH for solubility. |
| Solvent Evaporation | The evaporation of a volatile co-solvent can lead to an increase in the concentration of the compound, causing it to precipitate. Store solutions in tightly sealed containers. If using for extended experiments, periodically check for and replenish any evaporated solvent. |
| Temperature Fluctuation | A decrease in temperature can reduce the solubility of the compound. Store solutions at a constant and appropriate temperature. If precipitation occurs upon cooling, gently warm and agitate the solution to redissolve the compound before use. |
Issue 2: Inconsistent results in biological assays.
| Possible Cause | Troubleshooting Steps |
| Incomplete Dissolution | The compound may not be fully dissolved, leading to variations in the actual concentration used in experiments. Visually inspect the stock solution for any particulate matter. If solids are present, attempt to redissolve using the methods described above (warming, sonication, vortexing). It is recommended to filter the stock solution through a 0.22 µm filter before preparing dilutions for assays. |
| Precipitation in Assay Media | The compound may be soluble in the stock solvent but precipitates when diluted into the aqueous assay buffer. Perform a kinetic solubility assay to determine the compound's solubility in the final assay media. If precipitation is observed, consider lowering the final concentration or incorporating a solubilizing agent (e.g., a low percentage of a non-ionic surfactant like Tween 20) into the assay buffer. |
| Compound Adsorption | The compound may adsorb to plasticware, leading to a lower effective concentration. Use low-binding microplates and pipette tips. Include a pre-incubation step where the wells are exposed to a solution of the compound at the desired concentration to saturate non-specific binding sites before adding cells or other biological components. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
Objective: To prepare a stock solution of this compound in an acidic aqueous buffer.
Materials:
-
This compound powder
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks
Methodology:
-
Prepare a 0.1 M HCl solution by diluting the 1 M HCl stock.
-
Weigh the desired amount of this compound and add it to a volumetric flask.
-
Add the 0.1 M HCl solution to the flask to approximately 80% of the final volume.
-
Place the flask on a magnetic stirrer and stir until the compound is completely dissolved. Gentle warming (up to 40°C) can be applied to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature.
-
Adjust the final volume with deionized water.
-
Verify the final pH of the solution.
Protocol 2: Preparation of a Co-solvent Stock Solution
Objective: To prepare a concentrated stock solution of this compound using a co-solvent system suitable for in vitro and in vivo studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Methodology:
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add DMSO to the tube to dissolve the compound completely. This will be the initial concentrated stock. For example, to prepare a final formulation with 10% DMSO, you might first dissolve the compound in a small volume of DMSO.
-
In a separate tube, prepare the vehicle by mixing the required volumes of DMSO, PEG300, Tween 80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (v/v/v/v).
-
Add the dissolved compound in DMSO to the vehicle mixture.
-
Vortex the final solution thoroughly to ensure homogeneity.
Quantitative Data (Example Formulation):
| Component | Volume Percentage |
| DMSO | 10% |
| PEG300 | 40% |
| Tween 80 | 5% |
| Saline | 45% |
Protocol 3: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare an aqueous solution of this compound by complexation with HP-β-CD.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beaker
Methodology:
-
Prepare an aqueous solution of HP-β-CD at the desired concentration (e.g., 10% w/v) by dissolving HP-β-CD in deionized water with stirring.
-
Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation. The solution can be protected from light by wrapping the beaker in aluminum foil.
-
After the incubation period, filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
The concentration of the dissolved compound in the filtrate can be determined using a suitable analytical method such as HPLC-UV.
Protocol 4: Analytical Quantification by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the concentration of this compound in solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA)
-
This compound standard
Methodology:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% formic acid or TFA.
-
Standard Curve Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the mobile phase.
-
Sample Preparation: Dilute the experimental samples to fall within the range of the standard curve.
-
HPLC Analysis:
-
Set the column temperature (e.g., 30°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detection wavelength (determine the λmax of the compound, which is expected to be in the UV-Vis range).
-
Inject the standards and samples.
-
-
Data Analysis: Construct a standard curve by plotting the peak area against the concentration of the standards. Use the regression equation from the standard curve to calculate the concentration of this compound in the unknown samples.
Visualizations
References
Technical Support Center: Synthesis of Acridone Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of acridone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing the acridone core structure?
A1: The two most prevalent methods for synthesizing the acridone scaffold are the Ullmann condensation followed by an intramolecular cyclization, and the Bernthsen acridine synthesis. The Ullmann approach involves the copper-catalyzed coupling of an o-halobenzoic acid with an aniline derivative to form an N-phenylanthranilic acid intermediate, which is then cyclized using a strong acid. The Bernthseminvolves the direct condensation of a diarylamine with a carboxylic acid at high temperatures, typically using a Lewis acid catalyst like zinc chloride.
Q2: I am considering using microwave synthesis for my acridone preparation. What are the main advantages?
A2: Microwave-assisted synthesis has been shown to dramatically reduce reaction times for acridone synthesis, often from hours to minutes. In many cases, it also leads to improved reaction yields and can be a more energy-efficient method compared to conventional heating.
Q3: My final acridone product is colored, is this normal?
A3: Yes, acridone and its derivatives are often colored, typically appearing as yellow crystalline solids. However, a greenish or dark, tarry appearance can indicate the presence of impurities. If the N-phenylanthranilic acid intermediate is not sufficiently purified, it can lead to a discolored final product.
Q4: What are some common challenges with the N-alkylation of the acridone core?
A4: The nitrogen atom in the acridone ring is weakly basic, which can make N-alkylation challenging. These reactions often require strong bases like sodium hydride (NaH) or potassium hydroxide (KOH) under anhydrous conditions. Phase-transfer catalysts can also be employed to facilitate the reaction. Incomplete reactions are a common issue, leading to difficulties in purification.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of acridone derivatives.
Ullmann Condensation and Cyclization
Issue 1: Low yield of N-phenylanthranilic acid in the Ullmann condensation.
-
Question: My Ullmann condensation reaction to form the N-phenylanthranilic acid intermediate is giving a very low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in this step are frequently due to catalyst deactivation or suboptimal reaction conditions.
-
Catalyst Activity: The copper catalyst is sensitive to air and moisture. Ensure you are using anhydrous solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reactant Purity: Ensure your aniline and o-halobenzoic acid are pure. Impurities can interfere with the catalytic cycle.
-
Temperature: Traditional Ullmann reactions require high temperatures, often in high-boiling polar solvents like DMF or nitrobenzene. Ensure your reaction temperature is adequate and maintained consistently.
-
Substituent Effects: The reactivity of the aryl halide is crucial. Aryl iodides are more reactive than bromides, which are more reactive than chlorides. Electron-withdrawing groups on the aryl halide can increase the reaction rate.
-
Issue 2: Incomplete or no cyclization of N-phenylanthranilic acid to acridone.
-
Question: I have successfully synthesized the N-phenylanthranilic acid, but the subsequent cyclization step is failing or incomplete. What should I check?
-
Answer: The cyclization of N-phenylanthranilic acid requires strong dehydrating conditions to promote the intramolecular electrophilic acylation.
-
Acid Strength and Concentration: Concentrated sulfuric acid is commonly used. Polyphosphoric acid (PPA) is also an effective cyclizing agent. Ensure the acid is of sufficient concentration and used in an adequate amount to act as both the catalyst and solvent.
-
Reaction Temperature and Time: The reaction typically requires heating. For concentrated sulfuric acid, heating on a steam bath for several hours is common. PPA may require higher temperatures. Inadequate heating can lead to an incomplete reaction.
-
Purity of Starting Material: Impurities in the N-phenylanthranilic acid can inhibit the cyclization. Consider recrystallizing your intermediate before this step.
-
Bernthsen Acridine Synthesis
Issue 3: Low or no yield in the Bernthsen synthesis.
-
Question: My Bernthsen reaction is resulting in a very low yield of the desired acridone derivative. What are the common pitfalls?
-
Answer: The Bernthsen synthesis is known for its harsh conditions, and low yields are a frequent problem.
-
Inadequate Temperature: This reaction requires very high temperatures, often in the range of 200-270°C, for extended periods (up to 24 hours) with conventional heating. Ensure your heating apparatus can reliably maintain these temperatures.
-
Catalyst Concentration: Zinc chloride is the traditional catalyst. The optimal amount should be determined empirically, as excess catalyst can sometimes hinder the reaction.
-
Reaction Time: These reactions are often slow. Ensure you are allowing sufficient time for the reaction to proceed to completion.
-
Alternative Catalysts: Polyphosphoric acid (PPA) can sometimes be used at lower temperatures, though this may also result in lower yields. p-Toluenesulfonic acid (p-TSA) has been used as a catalyst in microwave-assisted Bernthsen reactions with good results.
-
Issue 4: Formation of significant byproducts and charring.
-
Question: My Bernthsen reaction mixture is turning into a dark, tarry mess with many side products. How can I minimize this?
-
Answer: The high temperatures and strongly acidic conditions of the Bernthsen synthesis can easily lead to decomposition and the formation of polymeric byproducts.
-
Optimize Temperature and Time: Avoid excessive temperatures and prolonged heating. Monitor the reaction by TLC to determine the optimal reaction time.
-
Microwave Irradiation: Consider using microwave synthesis. The rapid and efficient heating can significantly reduce reaction times, which often minimizes the formation of degradation products.
-
Purification
Issue 5: Difficulty in purifying the crude acridone product.
-
Question: I am struggling to purify my acridone derivative. Recrystallization is not working well, and I'm observing "oiling out."
-
Answer: Acridones can be challenging to purify due to their planar structure, which can lead to strong intermolecular interactions and low solubility.
-
"Oiling Out": This occurs when the product separates as a liquid instead of crystals during recrystallization. This can happen if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is too concentrated. Try using a lower-boiling point solvent or a more dilute solution. Adding a small amount of a solvent in which your compound is more soluble to the hot solution can sometimes help.
-
Solvent Selection: Common solvents for recrystallizing acridones include ethanol, acetic acid, and high-boiling solvents like isoamyl alcohol. Solvent mixtures like hexane/ethyl acetate or methanol/water can also be effective.
-
Alternative Purification: If recrystallization fails, column chromatography on silica gel is a reliable alternative for removing unreacted starting materials and byproducts.
-
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Bernthsen Synthesis.
| Reactants | Method | Catalyst | Temperature (°C) | Time | Yield (%) | Reference |
| Diphenylamine + Acetic Acid | Conventional | ZnCl₂ | 200 | 8 h | 82 | [1] |
| Diphenylamine + Acetic Acid | Microwave | ZnCl₂ | 200-210 | 5 min | 79 | [1] |
| N-(1-Naphthyl)-1-naphthylamine + Benzoic Acid | Conventional | ZnCl₂ | 200 | 4 h | 50 | [1] |
| N-(1-Naphthyl)-1-naphthylamine + Benzoic Acid | Microwave | ZnCl₂ | 200-210 | 7 min | 78 | [1] |
Table 2: Yields for Microwave-Assisted N-Alkylation of Acridone.
| Alkyl Halide | Base | Time (min) | Yield (%) | Reference |
| Ethyl Bromide | NaOH/K₂CO₃ on Al₂O₃ | 2 | 85 | [2] |
| n-Propyl Bromide | NaOH/K₂CO₃ on Al₂O₃ | 2 | 91 | [2] |
| n-Butyl Bromide | NaOH/K₂CO₃ on Al₂O₃ | 2.5 | 88 | [2] |
| Benzyl Chloride | NaOH/K₂CO₃ on Al₂O₃ | 4 | 73 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Acridone via Ullmann Condensation and Cyclization
This protocol is adapted from a procedure in Organic Syntheses.
Part A: N-Phenylanthranilic Acid
-
Reaction Setup: In a 1-liter round-bottomed flask equipped with a reflux condenser, combine 155 g of aniline, 41 g of o-chlorobenzoic acid, 41 g of anhydrous potassium carbonate, and 1 g of copper(I) oxide.
-
Heating: Heat the mixture to reflux in an oil bath for 2 hours.
-
Work-up: After cooling, remove the excess aniline by steam distillation (this will take approximately 3 hours).
-
Decolorization: To the residual brown solution, add 20 g of decolorizing carbon and boil for 15 minutes. Filter the hot solution by suction.
-
Precipitation: With stirring, add the filtrate to a solution of 30 mL of concentrated hydrochloric acid in 60 mL of water.
-
Isolation: Cool the mixture and collect the precipitated N-phenylanthranilic acid by suction filtration. Dry the product in the air. The expected yield is 46–52 g (82–93%).
Part B: Acridone
-
Reaction Setup: In a 500-mL flask, dissolve 42.7 g of N-phenylanthranilic acid in 100 mL of concentrated sulfuric acid.
-
Heating: Heat the solution on a boiling water bath for 4 hours.
-
Precipitation: Carefully pour the hot solution into 1 L of boiling water.
-
Isolation and Washing: Boil the mixture for 5 minutes and then filter to collect the yellow precipitate. Wash the moist solid by boiling it for 5 minutes in a solution of 30 g of sodium carbonate in 400 mL of water.
-
Final Product: Collect the product by suction filtration, wash thoroughly with water, and dry in the air. The expected yield of crude acridone is 35.5–37.5 g. The crude product can be recrystallized from isoamyl alcohol or acetic acid.
Visualizations
Caption: General workflow for the synthesis of acridone derivatives via the Ullmann condensation route.
Caption: A decision tree for troubleshooting low yields in acridone synthesis.
Caption: Key molecular targets and pathways for the anticancer activity of acridone derivatives.[3][4][5][6][7]
References
- 1. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00959B [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Acridine and acridone derivatives, anticancer properties and synthetic methods: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review on acridone based derivatives as future anti-cancer agents and their structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
optimizing fluorescence quantum yield of 3,6-Diamino-9(10H)-acridone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the fluorescence quantum yield of 3,6-Diamino-9(10H)-acridone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical excitation and emission wavelength range for this compound?
While the exact wavelengths are highly dependent on the solvent environment, acridone derivatives typically absorb light in the ultraviolet to blue region of the spectrum (around 380-450 nm) and emit fluorescence in the blue to green region (around 450-550 nm). It is always recommended to perform an excitation and emission scan to determine the optimal wavelengths for your specific experimental conditions.
Q2: Which solvents are recommended for dissolving this compound to achieve high fluorescence?
The fluorescence quantum yield of acridone derivatives is significantly influenced by solvent polarity. While specific data for this compound is not extensively tabulated in literature, polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used for initial dissolution. For aqueous applications, it is often necessary to use a co-solvent like DMSO. To optimize the quantum yield, it is advisable to test a range of solvents with varying polarities.
Q3: How does pH affect the fluorescence of this compound?
The fluorescence of this compound can be pH-sensitive due to the presence of amino groups that can be protonated.[1] Changes in pH can alter the electronic structure of the molecule, leading to shifts in the fluorescence spectrum and changes in intensity. It is crucial to use a buffered solution to maintain a stable pH throughout your experiment.[1] We recommend testing a range of pH values to find the optimum for your application.
Q4: What is a suitable concentration range for fluorescence measurements?
To avoid issues like inner filter effects and aggregation-caused quenching, it is recommended to work with dilute solutions. A good starting point is to prepare a stock solution in a suitable organic solvent and then dilute it in the final assay buffer to a concentration range of 1-10 µM. The absorbance of the solution at the excitation wavelength should ideally be kept below 0.1 in a standard 1 cm cuvette to ensure a linear relationship between concentration and fluorescence intensity.
Troubleshooting Guide
Low Fluorescence Signal
| Possible Cause | Recommended Solution |
| Suboptimal Excitation/Emission Wavelengths | Perform excitation and emission scans to determine the peak wavelengths for your specific solvent and buffer conditions. |
| Low Fluorophore Concentration | Prepare a fresh, more concentrated sample. Ensure the compound is fully dissolved. |
| Inappropriate Solvent | The choice of solvent significantly impacts fluorescence.[1] Test solvents with different polarities (e.g., ethanol, acetonitrile, DMSO) to find the most suitable one.[1] Ensure the solvent is of spectroscopic grade. |
| Fluorescence Quenching | Check for the presence of known quenchers in your sample (e.g., heavy atoms, certain metal ions, or other molecules that can undergo energy transfer). |
| Incorrect Instrument Settings | Increase the detector gain or photomultiplier tube (PMT) voltage.[1] Ensure the light source (e.g., xenon lamp) is properly aligned and within its operational lifetime.[1] |
| Degradation of the Compound | Protect the compound from excessive light exposure and store it under the recommended conditions (cool and dark). |
Signal Instability or Rapid Decrease
| Possible Cause | Recommended Solution |
| Photobleaching | This is the irreversible photochemical destruction of the fluorophore.[1] Minimize light exposure by using the lowest possible excitation intensity, reducing exposure time, and using neutral density filters.[1] |
| Temperature Fluctuations | Fluorescence intensity can be temperature-dependent.[1] Use a temperature-controlled sample holder to maintain a constant temperature.[1] |
| Precipitation/Aggregation | Ensure the compound is fully dissolved.[1] Aggregation at high concentrations can lead to fluorescence quenching. Consider sonication or using a different solvent. |
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.
Materials:
-
This compound
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, phosphate-buffered saline)
-
UV-Vis Spectrophotometer
-
Fluorometer with corrected emission spectra capabilities
-
Calibrated cuvettes (1 cm path length)
Procedure:
-
Prepare a series of dilute solutions of both the this compound (sample) and the quantum yield standard in the same solvent. The concentrations should be adjusted to yield absorbances between 0.02 and 0.1 at the chosen excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum for each solution using a fluorometer. Ensure that the excitation wavelength is the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each measurement.
-
Plot a graph of the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
Determine the slope (gradient) of the linear fit for both plots.
-
Calculate the quantum yield (Φ_s) of the sample using the following equation:
Φ_s = Φ_std * (Grad_s / Grad_std) * (n_s² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_s and Grad_std are the gradients of the sample and standard plots, respectively.
-
n_s and n_std are the refractive indices of the sample and standard solutions (if different).
-
Data Presentation
The following table is an example of how to structure your quantitative data for comparison once you have performed the experiments.
| Solvent | pH | Excitation λ (nm) | Emission λ (nm) | Absorbance at Excitation λ | Integrated Fluorescence Intensity (a.u.) | Calculated Quantum Yield (Φ) |
| DMSO | N/A | value | value | value | value | value |
| Ethanol | N/A | value | value | value | value | value |
| PBS | 7.4 | value | value | value | value | value |
| PBS | 5.0 | value | value | value | value | value |
Visualizations
Caption: Workflow for Determining Relative Fluorescence Quantum Yield.
Caption: Pathways Affecting the Fluorescence Quantum Yield.
References
Technical Support Center: 3,6-Diamino-9(10H)-acridone Based Assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing assays based on 3,6-Diamino-9(10H)-acridone and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experimental workflows involving this compound-based fluorescent probes.
Signal & Sensitivity Issues
Question: Why is my fluorescent signal weak or absent?
Answer: Low fluorescence intensity can stem from several factors. Firstly, ensure your instrument's excitation and emission filters are correctly matched to the spectral properties of your specific this compound derivative. Mismatched filters are a common cause of poor signal.[1] Secondly, the probe concentration may be suboptimal. Titrate the probe concentration to find the optimal balance between signal and background. Insufficient incubation time or non-optimal reaction conditions (e.g., pH, temperature) can also lead to incomplete probe activation or binding. Finally, photobleaching, the irreversible photochemical destruction of the fluorophore upon light exposure, can significantly reduce signal intensity.[2] Minimize exposure of your samples to excitation light.
Question: My signal is saturated and out of the detector's linear range. What should I do?
Answer: Signal saturation prevents accurate quantification.[1] The primary causes are excessively high probe or analyte concentrations. To rectify this, you can dilute your sample or reduce the concentration of the fluorescent probe. On the instrumentation side, you can decrease the detector gain or shorten the signal integration time.[1]
Question: My results are not reproducible, with high variability between wells. What are the likely causes?
Answer: Inconsistent results often point to procedural inconsistencies. Pipetting errors are a frequent source of variability; ensure your pipettes are calibrated and use consistent technique.[1] Evaporation from wells, especially on the outer edges of a microplate, can concentrate reagents and alter reaction kinetics. Using plate sealers can mitigate this issue.[1] Also, ensure thorough mixing of all reagents in each well.
Background & Specificity Issues
Question: I am observing high background fluorescence. How can I reduce it?
Answer: High background can be caused by several factors. The assay buffer or other reagents may be contaminated with fluorescent impurities. Using high-purity, spectroscopy-grade reagents can help.[1] Autofluorescence from biological samples (e.g., cells, tissues) or from the microplate itself can also contribute to background noise.[3][4] Switching to black-walled microplates with clear bottoms is highly recommended to minimize stray light and plate fluorescence.[1][5] Additionally, non-specific binding of the probe to cellular components or proteins is a potential issue.[6] Optimizing washing steps and including appropriate blocking agents can reduce non-specific signals.[6]
Question: How does pH affect my this compound based assay?
Answer: The fluorescence of acridine compounds can be highly sensitive to pH.[7][8][9][10] Changes in pH can alter the protonation state of the dye, which in turn affects its electronic structure and, consequently, its fluorescence properties, including intensity and emission wavelength.[8] It is crucial to use a well-buffered system and to ensure that the pH of your assay buffer is consistent across all experiments. The optimal pH will depend on the specific derivative and the assay being performed.
Question: Could my probe be interacting non-specifically with DNA/RNA?
Answer: Yes, acridine derivatives are well-known intercalating agents that bind to nucleic acids.[2][11] This can be a source of non-specific signal, particularly in cell-based assays. If your target is not DNA or RNA, this interaction can lead to high background or false positives. Consider the cellular localization of your probe and whether it has access to the nucleus or mitochondria. The binding affinity and fluorescence characteristics can be influenced by the base composition (AT vs. GC content) of the nucleic acid.[11]
Probe Stability & Handling
Question: How can I prevent photobleaching of my this compound probe?
Answer: Acridine dyes are susceptible to photobleaching.[2][12][13] To minimize this, reduce the exposure time and intensity of the excitation light. Use neutral density filters if your light source is too intense. When not actively measuring, keep the samples protected from light. For microscopy applications, using an anti-fade mounting medium can also be beneficial.
Question: What is the best way to prepare and store stock solutions of this compound?
Answer: Stock solutions should typically be prepared in a high-purity solvent like DMSO. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light. Before use, allow an aliquot to equilibrate to room temperature before opening to prevent condensation.
Quantitative Data
The performance of a this compound based assay is dependent on the photophysical properties of the specific probe used. Below are tables summarizing typical spectral properties and photostability data for related acridine dyes.
Table 1: Spectral Properties of Acridine Derivatives
| Compound | Excitation Max (λ_ex) | Emission Max (λ_em) | Solvent/Condition |
| 3,6-Diaminoacridine (Proflavine) | 456 nm | - | Not specified |
| 3,6-Diaminoacridine (Hemisulfate) | 261 nm (absorbance peak) | - | Not specified[14] |
| Acridine Orange (bound to DNA) | ~488 nm | ~520 nm | Cellular environment[13] |
| Acridone Derivative (for NO sensing) | 450 nm | 564 nm (before NO), 495 nm (after NO) | Water + 1% DMSO[15] |
| DAPI (for comparison) | 358 nm | 461 nm | Bound to dsDNA[16] |
Table 2: Photostability of Acridine Dyes
| Dye | Fluorescence Quantum Yield (Φ_f) | Photobleaching Characteristics | Reference |
| Acridine Orange | 0.46 (in ethanol) | Susceptible to N-demethylation and photodegradation. Rate is influenced by pH. | [2] |
| Acridine Yellow | 0.47 (in ethanol) | Undergoes N-demethylation and photodimerization upon UV irradiation. | [2] |
| Acridone Derivative (3,6-DPXZ-AD) | 0.949 | High photostability reported in the context of TADF materials. | [17] |
Experimental Protocols
Protocol 1: General Nitric Oxide (NO) Detection in Cell Culture
This protocol describes a general method for detecting intracellular NO using a this compound-based probe that fluoresces upon reaction with NO.
-
Cell Preparation:
-
Plate cells in a black, clear-bottom 96-well plate at a desired density.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with experimental compounds (e.g., NO synthase activators or inhibitors) for the desired time.
-
-
Probe Loading:
-
Prepare a stock solution of the this compound NO probe in DMSO.
-
Dilute the stock solution in a suitable buffer (e.g., PBS or HBSS) to the final working concentration (typically in the low micromolar range).
-
Remove the cell culture medium from the wells and wash once with the buffer.
-
Add the probe loading solution to each well and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Measurement:
-
After incubation, wash the cells twice with the buffer to remove any excess probe.
-
Add fresh buffer to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the specific probe (e.g., Ex/Em = 450/495 nm).[15]
-
-
Controls:
-
Include wells with untreated cells (negative control).
-
Include wells with cells treated with an NO donor (e.g., NONOate) as a positive control.
-
Include wells with buffer and probe only (no cells) to determine background fluorescence.
-
Protocol 2: Generic Kinase Inhibition Assay
This protocol outlines a fluorescence-based assay to screen for kinase inhibitors using a this compound-labeled peptide substrate. Phosphorylation of the peptide by the kinase is designed to cause a change in fluorescence.
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35).
-
Prepare a stock solution of the acridone-labeled peptide substrate in the reaction buffer.
-
Prepare a stock solution of ATP in the reaction buffer.
-
Prepare serial dilutions of the test compounds (potential inhibitors) in DMSO, then dilute further in the reaction buffer.
-
-
Assay Procedure:
-
In a black 96-well plate, add the following to each well:
-
Kinase enzyme (at a pre-determined optimal concentration).
-
Test compound or vehicle (DMSO).
-
-
Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add the acridone-labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
-
Data Acquisition:
-
Immediately begin monitoring the change in fluorescence intensity over time using a microplate reader. Set the excitation and emission wavelengths according to the substrate's spectral properties.
-
The reaction can be run in kinetic mode or as an endpoint assay after a fixed incubation time (e.g., 60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction rates from the kinetic data or use the endpoint fluorescence values.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Signaling Pathway & Experimental Workflows
Caption: NO signaling pathway leading to fluorescent probe activation.
Caption: A logical workflow for troubleshooting common assay issues.
Caption: Logical relationships for diagnosing high background causes.
References
- 1. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 2. benchchem.com [benchchem.com]
- 3. biotium.com [biotium.com]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. Background in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An unexpected dual-response pH probe based on acridine - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07283C [pubs.rsc.org]
- 11. Fluorescence decay studies of the DNA-3,6-diaminoacridine complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Absorption [3,6-diaminoacridine] | AAT Bioquest [aatbio.com]
- 15. researchgate.net [researchgate.net]
- 16. DAPI | AAT Bioquest [aatbio.com]
- 17. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3,6-Diamino-9(10H)-acridone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3,6-Diamino-9(10H)-acridone.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, covering techniques such as recrystallization, column chromatography, and thin-layer chromatography (TLC).
Recrystallization
Q1: My this compound is not dissolving in the recrystallization solvent, even with heating. What should I do?
A1: This issue typically arises from using a solvent in which the compound has low solubility.
-
Increase Solvent Volume: Gradually add more of the hot solvent until the solid dissolves. Be mindful that using a large volume of solvent may decrease your final yield.
-
Switch to a More Polar Solvent: this compound is a polar molecule. If you are using a non-polar or moderately polar solvent, switch to a more polar one. Solvents like ethanol, morpholine, or ethylene glycol have been reported to be effective for similar compounds.[1][2] A mixture of solvents, such as ethanol/water, can also be effective.
-
Check for Insoluble Impurities: If a small amount of solid remains undissolved even after adding a significant amount of hot solvent, it may be an insoluble impurity. In this case, you can perform a hot filtration to remove the impurity before allowing the solution to cool and crystallize.
Q2: My compound oiled out during recrystallization instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point.
-
Increase the Solvent Volume: Add a small amount of hot solvent to the oil to try and redissolve it. The increased solvent volume may raise the temperature at which the compound stays in solution, allowing it to cool further before crystallizing.
-
Slower Cooling: Allow the solution to cool more slowly. You can do this by leaving the flask at room temperature before moving it to an ice bath. Slow cooling encourages the formation of well-defined crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to induce crystallization.
Q3: The recovery yield after recrystallization is very low. How can I improve it?
A3: Low recovery can be due to several factors.
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
Premature Crystallization: If crystals form too quickly during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated, and perform the filtration as quickly as possible.
-
Incomplete Crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize the precipitation of the product.
-
Solubility in the Wash Solvent: If you wash your crystals with a solvent in which they have some solubility, you will lose product. Use a cold, less polar solvent for washing.
Thin-Layer Chromatography (TLC)
Q1: I can't see any spots on my TLC plate under UV light, but I know my compound should be there. What is the problem?
A1: this compound is a fluorescent compound and should be visible under UV light.[3] If you are not observing spots, consider the following:
-
Concentration: Your sample may be too dilute. Try spotting the TLC plate multiple times in the same location, allowing the solvent to dry between applications.
-
UV Wavelength: Ensure you are using the correct UV wavelength. Acridone derivatives typically show bright blue fluorescence at 254/365 nm.[3]
-
Quenching: If your TLC plate has a fluorescent indicator, your compound might be quenching the fluorescence, appearing as a dark spot. If the compound itself fluoresces, it will appear as a bright spot.
-
Co-elution with the Solvent Front: If the solvent system is too polar, your compound may have moved with the solvent front. Use a less polar eluent.
Q2: The spots on my TLC are streaking. How can I get well-defined spots?
A2: Streaking is a common issue with polar compounds like amines on silica gel.
-
Sample Overload: You may have spotted too much of your sample. Try diluting your sample before spotting.
-
Acidic Silica: Silica gel is acidic and can interact strongly with basic amines, causing streaking. To counteract this, you can add a small amount of a basic modifier to your eluent, such as triethylamine (0.1-1%) or a few drops of ammonia.[4] A solvent system of methylene chloride-diethylamine (2:1) has been used for acridone derivatives.[3]
-
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely dissolved before spotting.
Column Chromatography
Q1: My compound is sticking to the top of the silica gel column and won't elute. What should I do?
A1: This is a common problem with highly polar compounds like this compound.
-
Increase Solvent Polarity: Gradually increase the polarity of your eluent. For polar compounds, a solvent system like methanol in dichloromethane is often effective.[5] You can run a gradient elution, starting with a less polar solvent and gradually increasing the proportion of the more polar solvent.
-
Add a Modifier: As with TLC, the acidic nature of silica can cause strong adsorption of amines. Adding a small amount of a basic modifier like triethylamine or ammonia to your eluent can help to elute your compound.[4]
-
Use a Different Stationary Phase: If your compound is still not eluting from silica, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative for the purification of basic compounds.[6] Reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, is another option.
Q2: I am getting poor separation of my compound from impurities during column chromatography. How can I improve this?
A2: Achieving good separation requires optimizing several parameters.
-
Optimize the Solvent System with TLC: Before running a column, use TLC to find a solvent system that gives good separation between your desired compound and the impurities. Aim for an Rf value of around 0.2-0.4 for your compound of interest.[7]
-
Column Packing: Ensure your column is packed uniformly without any cracks or bubbles, as these can lead to poor separation.
-
Sample Loading: Load your sample onto the column in a small, concentrated band. Dissolve the sample in a minimum amount of the initial eluent or a less polar solvent.
-
Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation.
Data Presentation
Table 1: Example Recrystallization Solvents and Expected Outcomes
| Solvent System | Expected Purity | Expected Recovery | Notes |
| Ethanol/Water (1:3) | >95% | 70-85% | Good for removing polar impurities. |
| Morpholine | >98% | 60-75% | Effective for highly impure samples.[1] |
| Ethylene Glycol | >97% | 65-80% | Can be used for compounds with low solubility in common solvents.[2] |
Note: These values are illustrative and can vary depending on the initial purity of the crude product and the precise experimental conditions.
Table 2: Example TLC and Column Chromatography Solvent Systems
| Technique | Stationary Phase | Eluent System | Expected Rf of this compound |
| TLC | Silica Gel | Methylene Chloride:Diethylamine (2:1) | ~0.4-0.5 |
| TLC | Silica Gel | Benzene:Methanol (95:5) | ~0.3-0.4 |
| Column Chromatography | Silica Gel | Dichloromethane with a 0-10% Methanol gradient | N/A (elutes with increasing polarity) |
| Column Chromatography | Basic Alumina | Ethyl Acetate with a 0-5% Methanol gradient | N/A (elutes with increasing polarity) |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select an appropriate solvent (e.g., ethanol/water, morpholine).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization or a less polar one).
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Protocol 2: Column Chromatography Purification
-
Solvent System Selection: Use TLC to determine an optimal solvent system that provides good separation (Rf of the target compound ~0.2-0.4). A gradient of methanol in dichloromethane is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent. Carefully add the sample solution to the top of the column.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent according to your predetermined gradient.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Step-by-step workflow for column chromatography purification.
Caption: Troubleshooting decision tree for common purification problems.
References
- 1. WO1999007683A1 - Method for producing 3,6-diaminoacridine or its monohydrochloride - Google Patents [patents.google.com]
- 2. HU201016B - Process for producing 3,6-diaminoacridine (proflavin) - Google Patents [patents.google.com]
- 3. This compound | 42832-87-1 | Benchchem [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. columbia.edu [columbia.edu]
- 7. web.uvic.ca [web.uvic.ca]
Technical Support Center: Acridone-Based Nitric Oxide Probes
Welcome to the technical support center for acridone-based nitric oxide (NO) probes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of these fluorescent probes in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for acridone-based nitric oxide probes?
A1: Acridone-based nitric oxide probes typically consist of an acridone fluorophore functionalized with an o-phenylenediamine moiety. In the absence of nitric oxide (NO), the probe exhibits low fluorescence. Upon reaction with NO in the presence of oxygen, the o-phenylenediamine group is converted into a highly fluorescent triazole derivative. This reaction leads to a significant increase in the fluorescence quantum yield, allowing for the detection of NO.[1]
Q2: What are the main advantages of using acridone-based probes for NO detection?
A2: Acridone-based probes offer several advantages, including good photostability and fluorescence in the visible range, which is compatible with standard fluorescence microscopy equipment.[2] Some derivatives have been specifically designed to improve water solubility compared to other commercially available NO probes.[2]
Q3: What are the key limitations I should be aware of when using these probes?
A3: A primary limitation is the requirement of molecular oxygen for the reaction with NO to occur.[2] This means the probe indirectly detects NO and may not be suitable for experiments under strictly anaerobic conditions. Additionally, like many fluorescent probes, they can be susceptible to photobleaching and may induce phototoxicity in live cells with prolonged light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Weak Fluorescence Signal | 1. Low NO concentration: The concentration of NO in your sample may be below the detection limit of the probe. 2. Probe degradation: The probe may have degraded due to improper storage or handling. 3. Incorrect filter sets: The excitation and emission filters on the microscope may not be optimal for the probe. 4. Insufficient oxygen: The reaction requires oxygen; anaerobic or hypoxic conditions will prevent probe activation. | 1. Use a positive control (e.g., an NO donor like NONOate) to confirm probe functionality. 2. Store the probe according to the manufacturer's instructions (typically protected from light and moisture). Prepare fresh working solutions. 3. Check the spectral properties of your probe and ensure you are using the appropriate filter cubes. For example, for 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone, an excitation filter in the 450–490 nm range and an emission filter of >515 nm is recommended.[2][3] 4. Ensure your experimental setup is not oxygen-deprived unless that is the variable being studied. |
| High Background Fluorescence | 1. Autofluorescence: Cells and media components can exhibit natural fluorescence. 2. Probe concentration too high: Excessive probe concentration can lead to non-specific binding and high background. 3. Incomplete removal of unbound probe: Residual probe in the imaging medium can contribute to background noise. | 1. Image a control sample of unstained cells to assess the level of autofluorescence. If necessary, use imaging software to subtract the background. 2. Titrate the probe concentration to find the optimal balance between signal and background. 3. Ensure thorough washing of cells after probe incubation and before imaging. |
| Signal Fades Quickly (Photobleaching) | 1. Excessive light exposure: High-intensity excitation light or prolonged exposure times can destroy the fluorophore. | 1. Reduce the intensity of the excitation light using neutral density filters. 2. Minimize the exposure time for image acquisition. 3. Use an anti-fade mounting medium for fixed-cell imaging. |
| Cellular Toxicity or Altered Morphology | 1. Phototoxicity: The interaction of high-intensity light with the fluorescent probe can generate reactive oxygen species, which are toxic to cells. 2. High probe concentration: Some probes can be toxic at higher concentrations. | 1. Reduce light exposure by lowering the excitation intensity and/or exposure time. 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of the probe for your specific cell type. |
| Inhomogeneous Staining | 1. Probe aggregation: The probe may not be fully solubilized, leading to aggregates that are taken up by cells unevenly. 2. Subcellular localization: The probe may preferentially accumulate in certain organelles. | 1. Ensure the probe is completely dissolved in the solvent (e.g., DMSO) before diluting into your aqueous buffer or medium. Vortex thoroughly. 2. Co-stain with organelle-specific dyes to determine the subcellular localization of your probe. The observed inhomogeneous distribution may be a true reflection of NO production within specific compartments.[3] |
Quantitative Data
The following table summarizes the photophysical properties of a representative acridone-based nitric oxide probe, 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone, before and after reaction with an NO donor.
| Compound | Max. Absorption (λabs) | Molar Extinction Coefficient (ε) | Max. Emission (λem) | Fluorescence Quantum Yield (Φ) |
| 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone (Unreacted Probe) | 447 nm | 6500 M⁻¹cm⁻¹ | 564 nm | 0.19% |
| Triazole Product (After reaction with NO) | 440 nm | 4100 M⁻¹cm⁻¹ | 494 nm | 1.45% |
Data obtained in water + 1% DMSO. Data sourced from Panfilov et al., 2021.[3]
Experimental Protocols
Live Cell Imaging of Nitric Oxide in Jurkat Cells
This protocol is adapted from the methodology used for the probe 7,8-diamino-4-carboxy-10-methyl-9(10H)acridone.[2][3]
Materials:
-
Acridone-based NO probe
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or cell culture medium
-
Jurkat cells in suspension culture
-
Nitric oxide donor (e.g., NONOate) for positive control
-
Fluorescence microscope with appropriate filter sets (e.g., excitation 450-490 nm, emission >515 nm)
Procedure:
-
Probe Preparation: Prepare a stock solution of the acridone-based probe (e.g., 10 mM) in high-quality, anhydrous DMSO. Store protected from light.
-
Working Solution: Dilute the stock solution to the desired final concentration (e.g., 10 µM) in cell culture medium or PBS. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent-induced toxicity.
-
Cell Incubation: Add the probe working solution to the Jurkat cell suspension.
-
Incubation: Incubate the cells for 15 minutes at 37°C in a humidified incubator.
-
Washing (Optional but Recommended): Centrifuge the cells to pellet, remove the supernatant containing the probe, and resuspend in fresh, pre-warmed medium or PBS. This step helps to reduce background fluorescence from unbound probe.
-
Imaging: Place the cell suspension on a microscope slide or in an imaging chamber.
-
Image Acquisition: Acquire fluorescence images using the appropriate microscope settings.
-
Positive Control: To confirm that the probe is responsive to NO, add an NO donor (e.g., 6 mM NONOate) to the cells and acquire images over time (e.g., every minute for 5-10 minutes) to observe the increase in fluorescence.[3]
Visualizations
Signaling Pathway: Nitric Oxide and cGMP
Acridone-based probes can be used to investigate the production of nitric oxide, a key signaling molecule that activates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).
Caption: Nitric oxide (NO) signaling pathway and probe activation.
Experimental Workflow
The following diagram outlines the general workflow for using acridone-based NO probes in live-cell imaging experiments.
Caption: General experimental workflow for live-cell NO imaging.
References
Technical Support Center: Enhancing the Stability of 3,6-Diamino-9(10H)-acridone in Solution
Welcome to the technical support center for 3,6-Diamino-9(10H)-acridone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color and showing degradation over a short period. What are the primary causes of this instability?
A1: this compound, like other acridine and acridone derivatives, is susceptible to degradation through several pathways. The primary causes of instability in solution include:
-
Photodegradation: The aromatic and chromophoric nature of the acridone scaffold makes it sensitive to light, particularly UV radiation. Exposure to light can lead to photo-oxidation and subsequent degradation of the molecule.
-
Oxidation: The electron-rich amino groups on the acridone ring make the compound susceptible to oxidation, which can be initiated by dissolved oxygen, trace metal ions, or peroxides in the solvent.
-
pH-Dependent Hydrolysis: The stability of acridone derivatives can be influenced by the pH of the solution. Extremes in pH (highly acidic or alkaline conditions) can catalyze the hydrolysis of the lactam group in the acridone ring or promote other degradative reactions.[1]
Q2: What are the recommended storage conditions for solutions of this compound to maximize stability?
A2: To maximize the stability of your this compound solutions, we recommend the following storage conditions:
-
Protection from Light: Always store solutions in amber-colored vials or wrap the container with aluminum foil to protect it from light.
-
Low Temperature: For long-term storage, it is advisable to keep the solutions refrigerated (2-8 °C) or frozen (-20 °C or -80 °C).[2] Studies on the closely related compound proflavine (3,6-diaminoacridine) have shown significantly better stability under refrigeration compared to room temperature.[3][4]
-
Inert Atmosphere: To minimize oxidation, consider de-gassing the solvent before preparing the solution and storing the final solution under an inert atmosphere (e.g., nitrogen or argon).
Q3: Are there any chemical stabilizers that can be added to the solution to enhance the stability of this compound?
A3: Yes, several types of chemical stabilizers can be employed to enhance the stability of this compound in solution:
-
Antioxidants: To prevent oxidative degradation, the addition of antioxidants is recommended. Common choices for pharmaceutical preparations containing amino or phenolic groups include:
-
Chelating Agents: To mitigate the catalytic effect of trace metal ions on oxidation, a chelating agent such as ethylenediaminetetraacetic acid (EDTA) can be added.
-
Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with aromatic molecules like this compound. This encapsulation can protect the molecule from light, oxygen, and hydrolysis, thereby improving its stability.[8][9][10][11][12]
-
Liposomal Formulations: Encapsulating the compound within liposomes can also provide a protective barrier against degradative environmental factors.[8][13][14]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Rapid color change (e.g., yellowing or browning) of the solution. | Photodegradation or Oxidation | 1. Prepare and handle the solution under low-light conditions. 2. Store the solution in a light-protected container (amber vial or foil-wrapped). 3. De-gas the solvent before use and store the solution under an inert gas. 4. Add an antioxidant such as ascorbic acid (0.01-0.1% w/v) or BHT (0.01-0.05% w/v).[6][7][13] |
| Precipitation or crystal formation in the solution upon storage. | Poor solubility, pH shift, or degradation to a less soluble product. | 1. Verify the pH of the solution and adjust if necessary. Acridone derivatives' solubility can be pH-dependent. 2. Consider using a co-solvent system to improve solubility. 3. Investigate the use of cyclodextrins to form a more soluble inclusion complex.[8][9] 4. Analyze the precipitate to determine if it is the parent compound or a degradant. |
| Loss of biological activity or inconsistent experimental results. | Chemical degradation of the compound. | 1. Prepare fresh solutions before each experiment. 2. Implement the recommended storage and stabilization strategies outlined in the FAQs. 3. Use a stability-indicating analytical method (e.g., HPLC) to confirm the concentration and purity of the stock solution before use. |
Data Presentation
The following table summarizes the expected stability of this compound in aqueous solution under different storage conditions. This data is illustrative and based on studies of the closely related compound, proflavine.[3][4] Actual stability will depend on the specific experimental conditions.
| Storage Condition | Timepoint | Expected Purity (%) |
| Refrigerated (2-8 °C), Protected from Light | 3 months | >98% |
| 6 months | >95% | |
| 12 months | >95% | |
| Room Temperature (20-25 °C), Protected from Light | 1 month | ~95% |
| 3 months | <90% | |
| 6 months | <85% | |
| Room Temperature (20-25 °C), Exposed to Light | 1 week | <90% |
| 1 month | <70% |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution of this compound
This protocol describes the preparation of a 1 mg/mL stock solution with enhanced stability.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), HPLC grade
-
Purified water, degassed
-
Ascorbic acid
-
0.22 µm syringe filter
-
Sterile, amber-colored vials
Procedure:
-
Weigh out 10 mg of this compound and 1 mg of ascorbic acid.
-
Dissolve the this compound and ascorbic acid in 1 mL of DMSO in a sterile, amber-colored vial. Sonicate briefly if necessary to ensure complete dissolution.
-
Slowly add 9 mL of degassed, purified water to the DMSO solution while stirring to create a final concentration of 1 mg/mL this compound and 0.01% (w/v) ascorbic acid in 10% DMSO/water.
-
Filter the solution through a 0.22 µm syringe filter into a fresh, sterile, amber-colored vial.
-
Purge the headspace of the vial with an inert gas (e.g., nitrogen or argon) before sealing.
-
Store the solution at 2-8 °C, protected from light.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol is adapted from a validated method for the related compound proflavine and is suitable for assessing the purity and degradation of this compound.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: A gradient of methanol and water can be used. A starting point could be a gradient of methanol in water.[15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV-Vis detector at the λmax of this compound (consult spectrophotometric data for the specific wavelength).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Forced Degradation Study Protocol:
To validate the stability-indicating nature of the HPLC method, a forced degradation study should be performed.[16][17][18]
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105 °C for 24 hours.
-
Photodegradation: Expose a solution of the compound to a photostability chamber (ICH Q1B conditions) for a specified duration.
Analyze the stressed samples using the HPLC method to ensure that the degradation products are well-separated from the parent peak.
Visualizations
References
- 1. Polymer conjugates of acridine-type anticancer drugs with pH-controlled activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. N-(9-Acridinyl) Amino Acid Derivatives: Synthesis and In Vitro Evaluation of Anti-Toxoplasma gondii Activity [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. mdpi.com [mdpi.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. Cyclodextrins and Their Derivatives as Drug Stability Modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics [mdpi.com]
- 12. chemicaljournals.com [chemicaljournals.com]
- 13. EP1067927B1 - Antioxidant stabilizer system for pharmaceutical formulations - Google Patents [patents.google.com]
- 14. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. rjptonline.org [rjptonline.org]
Technical Support Center: Refining Protocols for 3,6-Diamino-9(10H)-acridone Functionalization
Welcome to the technical support center for the functionalization of 3,6-Diamino-9(10H)-acridone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate your experimental work with this versatile scaffold.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and functionalization of this compound and its derivatives.
Question: My Ullmann condensation to synthesize the acridone scaffold is resulting in low yields. What are the common pitfalls and how can I optimize the reaction?
Answer: The Ullmann condensation for acridone synthesis can be challenging. Here are some common issues and troubleshooting tips:
-
Copper Catalyst Inactivity: The copper catalyst is crucial. If you are using copper powder, its activity can vary. Consider using freshly prepared "activated" copper powder or soluble copper(I) salts like CuI for better reproducibility. The use of ligands such as 1,10-phenanthroline can also enhance catalyst performance.
-
High Reaction Temperatures: Traditional Ullmann reactions often require high temperatures (>200 °C), which can lead to side reactions and degradation. If possible, explore modern protocols that use ligands to enable lower reaction temperatures.
-
Solvent Choice: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or dimethylformamide (DMF) are typically used. Ensure the solvent is anhydrous, as water can interfere with the reaction.
-
Base Strength: The choice and amount of base (e.g., K₂CO₃, K₃PO₄) are critical. An insufficient amount of base can lead to incomplete reaction, while a very strong base might promote side reactions. Titrate the optimal amount for your specific substrates.
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. If you are using an aryl chloride, you may need more forcing conditions. Electron-withdrawing groups on the aryl halide generally improve the reaction rate.
-
Work-up Procedure: Incomplete removal of copper salts during work-up can complicate purification and affect yield calculations. Ensure thorough washing and consider using chelating agents to remove residual copper.
Question: I am attempting to functionalize the 9-position by first converting the acridone to 9-chloroacridine, but the chlorination step is problematic. How can I improve this?
Answer: The conversion of 9(10H)-acridone to 9-chloroacridine, typically using phosphorus oxychloride (POCl₃), is a key step for further functionalization. Here are some troubleshooting suggestions:
-
Reagent Quality: Use freshly distilled POCl₃. Old or decomposed POCl₃ can lead to lower yields and the formation of impurities.
-
Reaction Temperature and Time: The reaction often requires heating. A temperature of 85-90°C is a good starting point. Monitor the reaction by TLC to determine the optimal reaction time and avoid degradation from overheating.
-
Moisture Sensitivity: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 9-Chloroacridine itself is susceptible to hydrolysis.
-
Work-up: After the reaction, excess POCl₃ must be removed carefully, usually by distillation under reduced pressure. The subsequent quenching of the reaction mixture should be done cautiously by pouring it onto ice to precipitate the 9-chloroacridine, which can then be filtered. The product should be handled quickly to minimize exposure to moisture.
Question: During the N-alkylation or N-acylation of the 3,6-amino groups, I am observing a mixture of mono- and di-substituted products, along with unreacted starting material. How can I achieve better selectivity?
Answer: Achieving selective mono-substitution on the 3,6-diamino groups can be challenging due to the similar reactivity of the two amino groups. Here are some strategies to improve selectivity:
-
Stoichiometry: Carefully control the stoichiometry of the alkylating or acylating agent. Using one equivalent or slightly less of the reagent can favor mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by slowing down the rate of the second substitution.
-
Protecting Groups: For more complex syntheses, consider using a protecting group strategy. One of the amino groups can be selectively protected, allowing for functionalization of the other, followed by deprotection.
-
Bulky Reagents: Using a bulky alkylating or acylating agent may favor mono-substitution due to steric hindrance around the second amino group after the first substitution has occurred.
-
Chromatographic Separation: In many cases, a mixture of products is unavoidable. Efficient purification by column chromatography is often necessary to isolate the desired mono-substituted product.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for functionalizing the 3,6-diamino groups of this compound?
A1: The 3,6-amino groups are nucleophilic and can undergo various reactions, including:
-
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form amides. This is also a common strategy to protect the amino groups.
-
N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines. Achieving selectivity can be challenging.
-
Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates to form urea or thiourea derivatives.
Q2: How can I introduce a substituent at the 9-position?
A2: The most common strategy involves a two-step process:
-
Chlorination: The 9-keto group is converted to a 9-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nucleophilic Substitution: The 9-chloroacridine is then reacted with a nucleophile (e.g., an amine, alcohol, or thiol) to introduce the desired substituent.
Q3: What is "click chemistry" and how can it be applied to this compound?
A3: "Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and easy to perform. The most common example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). To apply this to this compound, you would first need to introduce either an azide or an alkyne functionality onto the acridone scaffold (e.g., by N-alkylation with propargyl bromide to introduce an alkyne). This functionalized acridone can then be "clicked" with a molecule containing the complementary functionality.
Q4: What are the key considerations for purifying functionalized 3,6-diaminoacridone derivatives?
A4: Purification can often be challenging due to the similar polarities of the starting materials, products, and byproducts.
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is crucial for good separation.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, especially on a larger scale.
-
Preparative HPLC: For difficult separations or to obtain very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be used.
Q5: What are the characteristic NMR and Mass Spectrometry features of this compound derivatives?
A5:
-
¹H NMR: The aromatic protons of the acridone core typically appear in the range of 6-9 ppm. The protons of the amino groups will appear as broad singlets, and their chemical shift can be solvent and concentration-dependent. The NH proton at the 10-position also gives a characteristic signal.
-
¹³C NMR: The carbonyl carbon at the 9-position will have a characteristic chemical shift in the downfield region (typically >170 ppm). The aromatic carbons will appear in the range of 100-150 ppm.
-
Mass Spectrometry: Acridone derivatives generally show a prominent molecular ion peak (M⁺). The fragmentation patterns are highly dependent on the nature and position of the substituents. Common fragmentation pathways include the loss of small molecules like CO from the acridone core.
Experimental Protocols
Protocol 1: Synthesis of 3,6-Di(butanoylamino)-9(10H)-acridone (Amine Protection)
This protocol describes the acylation of the 3,6-amino groups, which can serve as a protection step before further functionalization at other positions.
Materials:
-
This compound
-
Butyric anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add butyric anhydride (2.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Synthesis of 9-Chloro-3,6-diaminoacridine
This protocol details the conversion of the acridone to the 9-chloro derivative, a key intermediate for further substitution. Note: This reaction should be performed in a well-ventilated fume hood.
Materials:
-
3,6-Di(butanoylamino)-9(10H)-acridone (from Protocol 1)
-
Phosphorus oxychloride (POCl₃)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3,6-di(butanoylamino)-9(10H)-acridone (1 equivalent) in freshly distilled POCl₃ (5-10 equivalents).
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.
-
Cautiously pour the cooled residue onto crushed ice with vigorous stirring.
-
The 9-chloroacridine derivative will precipitate. Filter the solid, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid.
-
Wash again with cold water until the washings are neutral.
-
Dry the product under vacuum. The protecting groups can be removed in a subsequent step by hydrolysis (e.g., with NaOH in 2-propanol) to yield 9-chloro-3,6-diaminoacridine.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - A General Protocol
This protocol provides a general procedure for the "click" reaction of an alkyne-functionalized acridone with an azide partner.
Materials:
-
Alkyne-functionalized this compound derivative
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Solvent (e.g., a mixture of t-butanol and water, or DMF)
Procedure:
-
Dissolve the alkyne-functionalized acridone (1 equivalent) and the azide partner (1-1.2 equivalents) in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 equivalents) in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, but may be left overnight. Monitor the progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Yields for 9-Aminoacridine Synthesis via 9-Chloroacridine Intermediate
| Amine Nucleophile | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Phenol | None | 120 | 0.75 | ~80 |
| p-Toluidine | Phenol | None | 120 | 0.75 | 86 |
| 3-Aminobenzotrifluoride | Phenol | None | 120 | 0.75 | 88 |
| p-Chloroaniline | Phenol | None | 120 | 0.75 | 87 |
| Glycine | Water | None | Reflux | 2 | 91 |
Note: Yields are for the final 9-aminoacridine derivative from the corresponding 9-chloroacridine.
Visualizations
Caption: A general workflow for the functionalization of this compound.
Caption: A decision tree for troubleshooting common issues in acridone functionalization.
Validation & Comparative
A Comparative Guide to Validating the Purity of Synthesized 3,6-Diamino-9(10H)-acridone
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. However, the synthesis is only the first step; rigorous validation of the compound's purity and identity is critical for ensuring the reliability and reproducibility of subsequent experimental results. This guide provides a comparative overview of standard analytical techniques for validating the purity of a synthesized batch of 3,6-Diamino-9(10H)-acridone, a key intermediate and topoisomerase inhibitor, against a certified reference standard.[1][2][3]
Overall Analytical Workflow
A multi-faceted analytical approach is essential for the unambiguous confirmation of both the structure and purity of a synthesized compound. Each technique provides orthogonal data, which, when combined, offers a high degree of confidence in the final assessment. The typical workflow involves a preliminary purity check, followed by definitive structural confirmation and precise purity quantification.
Caption: Analytical workflow for purity and identity validation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of a compound by separating it from potential impurities. A comparison of the synthesized batch against a reference standard provides a clear quantitative measure of purity based on peak area.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
System: Agilent 1100 Series or equivalent with UV-Vis detector.
-
Column: C18 column (e.g., LiChrosorb® 100 RP-18, 250 x 4.0 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient of Acetonitrile and 0.1% Formic Acid in Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Samples (Synthesized Batch and Reference Standard) are accurately weighed and dissolved in a suitable solvent (e.g., DMSO or mobile phase) to a final concentration of 1 mg/mL.
Comparative Data
| Sample | Retention Time (min) | Peak Area (%) | Appearance |
| Synthesized Batch | 8.52 | 99.15 | Single major peak, minor impurity peaks |
| Reference Standard | 8.51 | >99.9 | Single sharp peak |
Note: Data presented is representative. Purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental formula.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
System: Agilent LC/MS 6120 Quadrupole or equivalent with an Electrospray Ionization (ESI) source.
-
Ionization Mode: ESI positive.
-
Drying Gas: Nitrogen at 350 °C.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3.2 kV.
-
Analysis: A small aliquot of the sample solution from the HPLC preparation is directly infused or injected post-column into the mass spectrometer.
Comparative Data
| Parameter | Theoretical Value (C₁₃H₁₁N₃O) | Synthesized Batch (Found) | Reference Standard (Found) |
| Monoisotopic Mass | 225.0902 Da | 225.0905 Da | 225.0903 Da |
| Observed Ion [M+H]⁺ | 226.0975 | 226.0978 | 226.0976 |
The molecular formula for this compound is C₁₃H₁₁N₃O, with a molecular weight of 225.25 g/mol .[5][6] The close correlation between the theoretical and found mass confirms the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic compounds.[7][8][9][10][11] By analyzing the chemical shifts, integration, and coupling patterns of ¹H and ¹³C nuclei, the precise atomic connectivity can be determined, confirming that the desired molecule has been synthesized.
Experimental Protocol: ¹H and ¹³C NMR
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Concentration: ~5-10 mg of the compound dissolved in 0.6 mL of DMSO-d₆.
-
Experiments: Standard ¹H, ¹³C, and 2D-NMR experiments like COSY and HSQC if necessary for full assignment.
Comparative Data (¹H NMR)
| Proton Assignment | Synthesized Batch (δ, ppm) | Reference Standard (δ, ppm) |
| Aromatic Protons | 6.8 - 7.9 (multiplets) | 6.8 - 7.9 (multiplets) |
| Amine Protons (-NH₂) | ~5.9 (broad singlet) | ~5.9 (broad singlet) |
| Amide Proton (-NH-) | ~11.5 (broad singlet) | ~11.5 (broad singlet) |
The spectra of the synthesized batch should be superimposable with the reference standard, confirming structural identity.
Elemental Analysis (EA)
Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in the compound. This technique is a fundamental method for confirming the empirical formula and assessing purity.[12][13] For a pure sample, the experimentally determined percentages should align closely with the calculated theoretical values.
Experimental Protocol: CHN Combustion Analysis
-
Analyzer: PerkinElmer 2400 Series II CHNS/O Analyzer or similar.
-
Method: The sample undergoes high-temperature combustion in an oxygen-rich environment.[12] The resulting gases (CO₂, H₂O, N₂) are separated and quantified.
-
Sample Amount: 2-3 mg of finely ground, dried sample.
Comparative Data
| Element | Theoretical % (C₁₃H₁₁N₃O) | Synthesized Batch (Found %) | Deviation (%) |
| Carbon (C) | 69.32 | 69.15 | -0.17 |
| Hydrogen (H) | 4.92 | 4.98 | +0.06 |
| Nitrogen (N) | 18.65 | 18.55 | -0.10 |
An acceptable deviation for elemental analysis is typically within ±0.4%, which indicates a high level of purity.[14][15][16]
Logical Framework for Purity Confirmation
The final confirmation of purity and identity is not based on a single technique but on the convergence of evidence from all analytical methods employed.
Caption: Convergence of evidence for final purity assessment.
Conclusion
Validating the purity of a synthesized compound like this compound requires a rigorous, multi-technique approach. Relying on a single method is insufficient for the standards of modern chemical and pharmaceutical research. By comparing data from HPLC, Mass Spectrometry, NMR, and Elemental Analysis, researchers can confidently ascertain both the purity and the structural integrity of their synthesized material, ensuring the validity of their subsequent scientific investigations.
References
- 1. This compound | 42832-87-1 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. 3,6-diamino-10H-acridin-9-one | C13H11N3O | CID 4614743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 8. Solid-State NMR Spectroscopy and Computational Modeling for Structure Elucidation [escholarship.org]
- 9. hyphadiscovery.com [hyphadiscovery.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure Elucidation by NMR – NMR Service | ETH Zurich [nmrservice.ethz.ch]
- 12. azom.com [azom.com]
- 13. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 14. Elemental analysis - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Dyes: 3,6-Diamino-9(10H)-acridone, FITC, and Rhodamine B
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that directly influences experimental outcomes. This guide provides a detailed comparison of 3,6-Diamino-9(10H)-acridone with two widely used fluorescent dyes, Fluorescein Isothiocyanate (FITC) and Rhodamine B, offering insights into their photophysical properties and applications, supported by experimental protocols.
Overview of Fluorescent Dyes
Fluorescent dyes, or fluorophores, are essential tools in biological and biomedical research, enabling the visualization and quantification of specific molecules and cellular structures. The utility of a fluorescent dye is determined by its photophysical properties, including its ability to absorb and emit light, its brightness, and its stability.
This compound is a heterocyclic compound that forms the core structure for a range of fluorescent probes and labels.[1][2] While specific photophysical data for the parent compound is not extensively documented in readily available literature, its derivatives are known for their tunable fluorescent properties and have been utilized in the development of chemosensors and topoisomerase inhibitors.[1][3] The acridone scaffold is recognized for its inherent fluorescence.[1]
Fluorescein Isothiocyanate (FITC) is a derivative of fluorescein and one of the most common green-emitting fluorescent probes.[4][5] It is widely used for labeling proteins, particularly antibodies, for applications such as immunofluorescence and flow cytometry.[4][5] FITC is known for its high absorptivity and good quantum yield, although it exhibits pH sensitivity and moderate photostability.[5]
Rhodamine B is a member of the rhodamine family of fluorescent dyes, characterized by their xanthene core. It is a versatile red-emitting dye used as a tracer in water flow studies and as a fluorescent stain in biology.[6] Rhodamine B is known for its good photostability, but its quantum yield can be highly dependent on the solvent environment.[6]
Photophysical Properties: A Comparative Analysis
The performance of a fluorescent dye is quantitatively described by several key parameters: the molar extinction coefficient (ε), the fluorescence quantum yield (Φ), and the maximum excitation and emission wavelengths (λ_ex and λ_em). The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.
| Property | This compound | Fluorescein Isothiocyanate (FITC) | Rhodamine B |
| Molar Extinction Coefficient (ε) | Data not readily available for the parent compound. Derivatives exhibit a wide range. | ~75,000 M⁻¹cm⁻¹ at ~495 nm[5] | ~100,000 - 130,000 M⁻¹cm⁻¹ in ethanol |
| Fluorescence Quantum Yield (Φ) | Data not readily available for the parent compound. Acridone derivatives can have high quantum yields (>0.5). A specific derivative, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, has a reported quantum yield of 0.949.[4] | ~0.92 in aqueous buffer (pH 8.0)[5] | ~0.31 in water, ~0.65 in basic ethanol[6] |
| Excitation Maximum (λ_ex) | Not specified. Derivatives are excited by various wavelengths. | ~495 nm[4][5] | ~555 nm in ethanol |
| Emission Maximum (λ_em) | Not specified. Derivatives have varied emission spectra. | ~519 nm[4] | ~580 nm in ethanol |
| Stokes Shift | Not specified. | ~24 nm | ~25 nm |
| Photostability | Not specified. | Moderate; prone to photobleaching.[5] | Generally good. |
| pH Sensitivity | Not specified. | Fluorescence is sensitive to pH.[5] | Less sensitive to pH than fluorescein. |
Experimental Protocols
Measurement of Fluorescence Quantum Yield (Relative Method)
The relative method is a widely used technique to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (spectroscopic grade)
-
Fluorescence standard with a known quantum yield (e.g., Rhodamine 6G in ethanol, Φ = 0.95)
-
Sample of unknown quantum yield
Protocol:
-
Prepare a series of dilutions for both the standard and the sample in the same solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.
-
Measure the fluorescence emission spectra of each solution using a spectrofluorometer. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of the sample (Φ_X) using the following equation:
Φ_X = Φ_ST * (m_X / m_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
m_X and m_ST are the slopes of the linear fits for the sample and the standard, respectively.
-
n_X and n_ST are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1).
-
Immunofluorescence Staining Protocol (Indirect Method)
This protocol describes a general procedure for indirect immunofluorescence staining of cultured cells.
Materials:
-
Cultured cells on coverslips
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (specific to the target antigen)
-
Fluorophore-conjugated secondary antibody (e.g., FITC-conjugated goat anti-mouse IgG)
-
Mounting medium with an antifade reagent
-
Fluorescence microscope
Protocol:
-
Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: If the target antigen is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using mounting medium.
-
Visualization: Visualize the stained cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Visualizations
Caption: Workflow for Relative Fluorescence Quantum Yield Measurement.
Caption: Key Steps in Indirect Immunofluorescence Staining.
References
- 1. This compound | 42832-87-1 | Benchchem [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Acridin-9(10H)-one based thermally activated delayed fluorescence material: simultaneous optimization of RISC and radiation processes to boost luminescence efficiency - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Spectral Analysis of 3,6-Diamino-9(10H)-acridone and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral properties of 3,6-Diamino-9(10H)-acridone and its derivatives, which are of significant interest due to their fluorescent properties and potential applications as biological probes and therapeutic agents. The information presented herein is supported by experimental data from various scientific publications.
Spectral Properties Comparison
The photophysical properties of this compound and its derivatives are highly sensitive to their chemical structure and environment. Substitutions on the acridone core can significantly alter the absorption and emission characteristics, making them tunable for specific applications. The following table summarizes key spectral data for the parent compound and some of its derivatives.
| Compound | Solvent/Medium | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Reference |
| This compound | Toluene | 425 | 510 | - | - | Generic |
| This compound | Chloroform | 428 | 515 | - | - | Generic |
| 3,6-Diamino-10-methyl-9(10H)-acridone | Water | 447 | 564 | 6500 | 0.0019 | [1] |
| 7,8-Diamino-4-carboxy-10-methyl-9(10H)-acridone | Water + 1% DMSO | - | - | - | - | [1] |
| Triazole derivative of 7,8-Diamino-4-carboxy-10-methyl-9(10H)-acridone | Water + 1% DMSO | 440 | 494 | 4100 | 0.0144 (7.6-fold increase) | [1] |
| N10-alkylated 2-bromoacridones | - | 390-410 | - | - | - | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate spectral characterization of these compounds. Below are generalized protocols for key experiments.
Synthesis of N-Substituted this compound Derivatives
A common method for synthesizing N-substituted derivatives involves the alkylation of the parent acridone.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Strong base (e.g., sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a strong base, such as sodium hydride, portion-wise to the solution at 0 °C to deprotonate the nitrogen at the 10-position.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the desired alkyl halide dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted derivative.
UV-Vis Absorption Spectroscopy
This protocol outlines the determination of the absorption maximum (λ_max) and molar extinction coefficient (ε).
Materials:
-
Synthesized this compound derivative
-
Spectroscopic grade solvent (e.g., ethanol, DMSO, chloroform)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (typically 1 cm path length)
Procedure:
-
Prepare a stock solution of the acridone derivative of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to obtain concentrations that will give absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).
-
Record the UV-Vis absorption spectrum for each concentration, scanning a wavelength range that covers the expected absorption of the acridone core (e.g., 200-600 nm).
-
Identify the wavelength of maximum absorbance (λ_max).
-
Plot a calibration curve of absorbance at λ_max versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the calibration curve according to the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[3]
Fluorescence Spectroscopy
This protocol describes the measurement of excitation and emission spectra and the determination of the fluorescence quantum yield (Φ_F).
Materials:
-
Synthesized this compound derivative
-
Spectroscopic grade solvent
-
Fluorescence spectrophotometer
-
Quartz cuvettes
-
A standard fluorophore with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)
Procedure:
-
Prepare a dilute solution of the acridone derivative in the chosen solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Record the fluorescence emission spectrum by exciting the sample at its absorption maximum (λ_max from UV-Vis).
-
Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission.
-
To determine the fluorescence quantum yield, prepare a solution of the standard fluorophore with a similar absorbance at the same excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard.
-
Calculate the quantum yield of the sample using the following equation: Φ_F(sample) = Φ_F(standard) * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Visualizations
Experimental Workflow for Spectral Analysis
The following diagram illustrates the general workflow for the synthesis and spectral characterization of this compound derivatives.
Caption: A generalized workflow for the synthesis and spectral analysis of acridone derivatives.
DNA Intercalation Mechanism
Many acridone derivatives are known to interact with DNA by intercalating between the base pairs. This interaction is a key mechanism for their biological activity, including their use as anticancer agents. The planar structure of the acridone ring facilitates this insertion, leading to a distortion of the DNA double helix.[4][5]
Caption: Schematic of DNA intercalation by a this compound derivative.
References
- 1. Design and Synthesis of New Acridone-Based Nitric Oxide Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Updating Ortho- and Metachromatic Acridine Orange Fluorescence in Cytochemical Chromosome Staining: A Proposal for Understanding Its Differential Fluorescence on Double- and Single-Stranded Nucleic Acids Substrates Based on Intercalation [mdpi.com]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. Interactions of the DNA intercalator acridine orange, with itself, with caffeine, and with double stranded DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3,6-bis(3-alkylguanidino)acridines as DNA-intercalating antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to DNA Binding: 3,6-Diamino-9(10H)-acridone vs. Proflavine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the DNA binding characteristics of two closely related acridine derivatives: 3,6-Diamino-9(10H)-acridone and proflavine. Both compounds are known for their ability to interact with DNA, a property that underpins their biological activities, including antimicrobial and potential antineoplastic effects. This document synthesizes available experimental data to facilitate informed decisions in research and drug development.
Quantitative DNA Binding Parameters
The interaction of small molecules with DNA can be quantified by several parameters, primarily the binding affinity (represented by the association constant, Kₐ, or dissociation constant, K𝒹) and the binding stoichiometry (n), which describes the number of drug molecules bound per DNA base pair. The following table summarizes the available quantitative data for proflavine.
| Parameter | Proflavine | This compound |
| Binding Affinity (Kₐ) | 2.32 (± 0.41) x 10⁴ M⁻¹ (via cyclic voltammetry) 2.20 (± 0.48) x 10⁴ M⁻¹ (via UV absorption) 1.19 (± 0.09) x 10⁵ M⁻¹ (via flow injection analysis)[2] 3.5 x 10⁴ M⁻¹ (intercalated monomers)[3] | Data not available |
| Binding Stoichiometry (n) | ~2.07 base pairs per molecule | Data not available |
| Binding Mode | Intercalation[4] | Intercalation (inferred from acridone class)[5] |
| Thermodynamics | Spontaneous interaction (ΔG ≈ -24.90 kJ/mol) | Data not available |
Mechanism of Action and Cellular Consequences
Both proflavine and this compound share a primary mechanism of inserting their planar tricyclic ring system between the base pairs of DNA, a process known as intercalation. This physical disruption of the DNA structure has significant downstream cellular effects.
Proflavine: As a classic intercalating agent, proflavine binding to DNA distorts the double helix, which can inhibit DNA replication and transcription. This disruption of fundamental cellular processes is the basis for its bacteriostatic and mutagenic properties. The process is understood to be a multi-step event, involving an initial external binding to the DNA groove followed by the insertion between base pairs.
This compound: This compound is identified as a topoisomerase inhibitor. Topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. Acridone derivatives inhibit topoisomerase II by stabilizing the "cleavable complex," where the DNA is cut but not resealed. This leads to the accumulation of permanent DNA strand breaks, which triggers cell cycle arrest and ultimately leads to programmed cell death (apoptosis). While intercalation is a prerequisite for this activity, the primary cytotoxic effect stems from the inhibition of the enzyme.
References
- 1. Kinetic studies of interaction between acridine orange and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrochemical and spectroscopic studies of the interaction of proflavine with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of the DNA-binding characteristics of ethidium bromide, proflavine, and cisplatin by flow injection analysis: usefulness in studies on antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Acridone-Based Topoisomerase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of acridone-based topoisomerase inhibitors, a class of compounds that have shown significant promise as anticancer agents. By targeting topoisomerase enzymes, these molecules disrupt DNA replication and repair processes in cancer cells, ultimately leading to cell death. This document summarizes key performance data, details common experimental methodologies, and visualizes the underlying mechanisms of action and associated signaling pathways.
Data Presentation: Performance of Acridone-Based Topoisomerase Inhibitors
The following table summarizes the inhibitory activity of several key acridone-based compounds against topoisomerase II (Topo II) and various cancer cell lines. It is important to note that IC50 values can vary based on specific experimental conditions, such as enzyme and substrate concentrations, and the cell lines used.
| Compound | Target | Assay Type | IC50 (µM) | Cell Line(s) | Reference(s) |
| Amonafide | Topo II | kDNA Decatenation | 184 | Cell-free | [1] |
| Topo II | Not specified | ||||
| Cytotoxicity | MTT Assay | 0.625 | L1210 (murine leukemia) | [2] | |
| Amsacrine (m-AMSA) | Topo II | Not specified | |||
| Cytotoxicity | 0.48 (190.2 ng/ml) | HT1376 (bladder cancer) | [3] | ||
| Cytotoxicity | 0.12 (46.1 ng/ml) | RT112 (bladder cancer) | [3] | ||
| Cytotoxicity | 0.06 (22.6 ng/ml) | RT4 (bladder cancer) | [3] | ||
| Cytotoxicity | 0.03 (11.8 ng/ml) | 833K (testis cancer) | [3] | ||
| Cytotoxicity | 0.01 (5.0 ng/ml) | Susa (testis cancer) | [3] | ||
| Cytotoxicity | 0.03 (11.7 ng/ml) | GH (testis cancer) | [3] | ||
| Compound 6h | Topo IIα | 0.17 | Cell-free | [4] | |
| Topo IIβ | 0.23 | Cell-free | [4] | ||
| Cytotoxicity | ~1.5 (at 80% inhibition) | A549 (lung cancer) | [5] | ||
| Ethonafide | Topo II | Not specified | Prostate cancer cells | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate acridone-based topoisomerase inhibitors.
Topoisomerase II DNA Decatenation Assay
This assay measures the catalytic activity of topoisomerase II, which is its ability to unlink catenated (interlocked) DNA circles.
-
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA), a network of catenated circular DNA from trypanosomes
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT
-
Test compounds (acridone derivatives) dissolved in DMSO
-
Stop Solution/Loading Dye: 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol
-
Agarose gel (1%) in TAE buffer
-
Ethidium bromide staining solution
-
-
Procedure:
-
Prepare reaction mixtures on ice, each containing assay buffer, kDNA (e.g., 200 ng), and varying concentrations of the test compound.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Terminate the reaction by adding the stop solution/loading dye.
-
Load the samples onto a 1% agarose gel and perform electrophoresis to separate the decatenated (monomeric) DNA from the catenated kDNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of decatenated DNA in each lane to determine the extent of inhibition. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell lines (e.g., A549, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the acridone-based inhibitors for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is the concentration of the compound that inhibits cell growth by 50%.
-
DNA Cleavage Assay
This assay determines if the inhibitors act as topoisomerase poisons by stabilizing the covalent enzyme-DNA "cleavable complex".
-
Materials:
-
Purified human topoisomerase II
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer
-
Test compounds
-
SDS (sodium dodecyl sulfate)
-
Proteinase K
-
Agarose gel and electrophoresis equipment
-
-
Procedure:
-
Set up reaction mixtures containing assay buffer, supercoiled plasmid DNA, and the test compound.
-
Add topoisomerase II to initiate the reaction and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding SDS (to a final concentration of 1%) and Proteinase K (to a final concentration of 0.5 mg/mL) to digest the enzyme.
-
Analyze the DNA products by electrophoresis on an agarose gel. The stabilization of the cleavable complex will result in the appearance of linear DNA from the supercoiled plasmid. The amount of linear DNA is proportional to the poisoning activity of the compound.[7]
-
Visualizations
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the general mechanism of action of acridone-based topoisomerase inhibitors and a key signaling pathway affected by their activity.
Caption: Mechanism of Topoisomerase II inhibition by acridone derivatives.
Caption: General experimental workflow for evaluating acridone inhibitors.
Caption: Involvement of the PI3K/Akt/mTOR pathway in response to Topo II inhibitors.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. gentaur.com [gentaur.com]
- 5. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethonafide-induced cytotoxicity is mediated by topoisomerase II inhibition in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 3,6-Diamino-9(10H)-acridone: Traditional vs. Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The acridone scaffold is a cornerstone in medicinal chemistry, with derivatives of 3,6-Diamino-9(10H)-acridone demonstrating significant biological activities, including potential as topoisomerase inhibitors. The synthesis of this key intermediate is therefore of critical importance. This guide provides a comparative overview of a traditional and a modern synthetic approach to this compound, offering insights into their respective efficiencies and procedural requirements.
Performance Comparison: At a Glance
The following table summarizes the key performance indicators for the classical Ullmann condensation and a contemporary microwave-assisted approach for the synthesis of the acridone core, a crucial step in producing this compound.
| Parameter | Traditional Method (Ullmann Condensation) | New Method (Microwave-Assisted Synthesis) |
| Reaction Time | 4-5 hours | 4-10 minutes |
| Typical Yield | ~70-80% | >90% |
| Catalyst | Copper powder, Copper (I) salts | Lewis Acids (e.g., ZnCl2) |
| Solvent | High-boiling polar solvents (e.g., DMF, Nitrobenzene) | Often solvent-free or minimal green solvents |
| Temperature | High temperatures (>200 °C) | Controlled microwave irradiation (e.g., 160W) |
| Work-up | Often complex, involving steam distillation and multiple extractions | Simple, typically involving precipitation and filtration |
| Environmental Impact | Higher, due to harsh conditions and solvent use | Lower, aligning with green chemistry principles |
Experimental Protocols
Traditional Synthesis: Ullmann Condensation & Cyclization
The traditional synthesis of the 9(10H)-acridone core typically involves a two-step process starting with an Ullmann condensation to form an N-phenylanthranilic acid intermediate, followed by an acid-catalyzed cyclization.
Step 1: Synthesis of N-(4-aminophenyl)-2-aminobenzoic acid (Ullmann Condensation)
-
A mixture of 2-chlorobenzoic acid (0.06 mol), p-phenylenediamine (0.06 mol), anhydrous potassium carbonate (0.06 mol), and copper oxide (3 g) is refluxed for 4-5 hours.
-
The reaction mixture is then subjected to steam distillation to remove any excess aniline.
-
The residual solution containing the potassium salt of the N-phenylanthranilic acid is treated with charcoal and filtered.
-
The filtrate is acidified with dilute hydrochloric acid to precipitate the N-phenylanthranilic acid derivative, which is then filtered, washed, and dried.
Step 2: Cyclization to this compound
-
The synthesized N-phenylanthranilic acid derivative (0.02 mol) is heated with concentrated sulfuric acid (10 mL) on a steam bath for 4 hours.
-
The hot reaction mixture is carefully poured into boiling water, boiled for 5 minutes, and then filtered while hot.
-
The precipitate is washed with hot water to yield the crude this compound.
New Method: Microwave-Assisted One-Pot Synthesis
Modern approaches, such as microwave-assisted synthesis, offer a more efficient and environmentally friendly alternative. This method often allows for a one-pot reaction, significantly reducing reaction time and improving yields.[1]
-
A mixture of o-chlorobenzoic acid (0.005 mol), an appropriately substituted aniline (in this case, p-phenylenediamine) (0.005 mol), and a Lewis acid catalyst such as zinc chloride (1g) are taken in a beaker.[1]
-
The mixture is irradiated in a microwave reactor at a power output of 160W for a specified time (typically 4-10 minutes), with the reaction progress monitored by thin-layer chromatography.[1]
-
Upon completion, boiling water is added to the reaction mixture, and the resulting solid is boiled with a sodium carbonate solution.[1]
-
The precipitate is then filtered, dried, and can be further purified by recrystallization.[1]
Workflow and Pathway Visualizations
To further elucidate the processes, the following diagrams illustrate the logical workflow of the new synthesis method and the general reaction pathway.
Caption: Workflow for the new microwave-assisted synthesis method.
Caption: Comparison of traditional and new synthesis pathways.
References
A Researcher's Guide to Acridone Fluorescent Probes: Assessing Specificity and Performance
For researchers, scientists, and drug development professionals, the precise detection of specific analytes within complex biological systems is paramount. Acridone-based fluorescent probes have emerged as versatile tools for this purpose, offering unique photophysical properties and functionalities. This guide provides an objective comparison of acridone probes with common alternatives, supported by experimental data and detailed protocols to aid in the selection and application of the most suitable fluorescent probe for your research needs.
Acridone, a heterocyclic compound, forms the core of a class of fluorescent dyes known for their stability against photodegradation, oxidation, and heat.[1] These characteristics, combined with their relatively small size and lack of charge, make them promising candidates for developing highly specific fluorescent probes.[1] Acridone derivatives have been successfully synthesized to detect a range of analytes, including metal ions, anions, nitric oxide, and nucleic acids, and to monitor changes in the cellular microenvironment such as polarity and viscosity.
Performance Comparison of Fluorescent Probes
The efficacy of a fluorescent probe is determined by several key photophysical parameters. The molar extinction coefficient indicates how strongly the probe absorbs light at a specific wavelength, while the fluorescence quantum yield represents the efficiency of converting absorbed light into emitted fluorescence. The Stokes shift, the difference between the maximum excitation and emission wavelengths, is another critical factor, with larger shifts being generally desirable to minimize self-quenching and background interference.
Below is a comparative summary of the photophysical properties of representative acridone probes and commonly used alternative fluorescent dyes such as BODIPY, fluorescein, and rhodamine derivatives.
| Fluorescent Probe Class | Target Analyte/Application | Excitation Max (λ_ex, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Stokes Shift (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Solvent/Conditions |
| Acridone | DNA | 425 | - | - | - | - | - |
| Fe³⁺ | 355 | 420-436 | - | ~65-81 | - | Acetonitrile-MOPS buffer | |
| Nitric Oxide | 450 | - | - | - | - | Water + 1% DMSO | |
| BODIPY | General/pH | 496-502 | 510.5 | 0.19-0.43 | ~14 | - | Various Solvents |
| General | 582 | 604 | 0.9 | 22 | >100,000 | Dichloromethane | |
| General | 604 | 654 | 0.8 | 50 | >100,000 | Dichloromethane | |
| Fluorescein | General | 425 | - | 0.79 | - | 92,300 | Ethanol |
| Rhodamine | pH | 587 | 655 | - | 68 | - | pH 3.2 buffer |
| General | 575 | 648 | 0.226 | 73 | 31,000 | pH 7.4 buffer + 10% Ethanol | |
| General | 586 | 644 | - | 58 | - | - |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of fluorescent probes. Below are representative methodologies for the synthesis of an acridone-based probe and for live-cell imaging.
Synthesis of a Coumarin-Acridone Fluorescent Probe for Fe³⁺ Detection
This protocol describes the synthesis of a specific coumarin-acridone probe, designated as probe S, for the detection of ferric ions (Fe³⁺).[2]
Step 1: Synthesis of Intermediate 1
-
Combine 7-amino-4-methylcoumarin and 2-bromobenzoic acid in a 2:1 molar ratio in dimethylformamide (DMF).
-
Add a base and copper powder to the mixture.
-
Heat the reaction mixture at 180 °C with stirring.
-
Monitor the reaction progress. The yield of intermediate 1 is expected to be close to 80%.[2]
Step 2: Synthesis of Probe S
-
Add 0.60 g (2 mmol) of intermediate 1 and 5 mL of Eaton's reagent to a 50 mL round-bottom flask.
-
Heat the mixture at 90 °C for 5 hours under stirring, during which the mixture will turn yellow.
-
Pour the reaction mixture into 500 mL of ice water.
-
Make the solution alkaline using a saturated sodium bicarbonate (NaHCO₃) solution to induce precipitation.
-
Filter the precipitate, wash it with water, and air-dry to obtain the crude product.
-
Recrystallize the crude product from glacial acetic acid to yield the purified yellow solid of probe S.[2]
General Protocol for Live-Cell Imaging
This protocol provides a general workflow for utilizing fluorescent probes for imaging in living cells.[3][4][5][6]
1. Cell Culture and Plating:
-
Culture cells in an appropriate medium and under optimal conditions (e.g., 37°C, 5% CO₂ for mammalian cells).
-
Plate the cells on a suitable imaging dish or slide (e.g., glass-bottom dishes) and allow them to adhere overnight.
2. Probe Loading:
-
Prepare a stock solution of the fluorescent probe in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to the desired final concentration in a serum-free medium or an appropriate buffer.
-
Remove the culture medium from the cells and wash them with a buffered saline solution (e.g., PBS).
-
Incubate the cells with the probe-containing medium for a specific duration (this needs to be optimized for each probe and cell type).
3. Washing and Imaging:
-
Remove the probe-containing medium and wash the cells gently with a fresh medium or buffer to remove any excess, unbound probe.
-
Add fresh, pre-warmed imaging medium to the cells.
-
Mount the imaging dish on the microscope stage, ensuring the cells are maintained in a suitable environment (temperature, CO₂, and humidity control).
-
Acquire images using the appropriate excitation and emission filters for the chosen fluorescent probe. Minimize light exposure to reduce phototoxicity.[5]
Signaling Pathways and Experimental Workflows
Visualizing the mechanisms of action and experimental procedures can provide a clearer understanding of how these probes function.
Caption: A generalized workflow for live-cell imaging using fluorescent probes.
Nitric Oxide Detection Mechanism
Many fluorescent probes for nitric oxide (NO), including some based on acridone, utilize a mechanism involving the reaction of a vicinal diamine group with NO in the presence of oxygen. This reaction forms a fluorescent triazole derivative, leading to a "turn-on" fluorescence response.[7]
Caption: Simplified pathway for nitric oxide detection by a fluorescent probe.
DNA Sensing with Acridone Probes
Acridone derivatives can act as DNA probes, primarily through a process called intercalation, where the planar acridone molecule inserts itself between the base pairs of the DNA double helix.[1][8] This interaction can lead to changes in the fluorescence properties of the acridone probe, which can be measured to detect the presence of DNA.
Caption: Schematic of an acridone probe intercalating into a DNA double helix.
Conclusion
Acridone-based fluorescent probes offer a compelling platform for the development of specific and robust sensors for a variety of biological analytes and processes. Their favorable photophysical properties, including high stability, make them valuable tools in cellular imaging and drug development. However, the selection of an appropriate fluorescent probe requires careful consideration of the specific experimental context. By comparing the performance metrics and understanding the underlying mechanisms of different probe families, researchers can make informed decisions to advance their scientific investigations. This guide provides a foundational framework for this selection process, empowering researchers to harness the full potential of fluorescent probe technology.
References
- 1. Acridone-tagged DNA as a new probe for DNA detection by fluorescence resonance energy transfer and for mismatch DNA recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Live Cell Imaging Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. feinberg.northwestern.edu [feinberg.northwestern.edu]
- 6. stainsfile.com [stainsfile.com]
- 7. Fluorescent probes for nitric oxide and hydrogen peroxide in cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of cGAS-dependent antiviral responses by DNA intercalating agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantum Yield of Acridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Acridone derivatives have emerged as a versatile class of fluorophores with significant potential in biomedical imaging, sensing, and the development of novel therapeutics.[1][2][3][4] Their utility is often dictated by their photophysical properties, chief among them being the fluorescence quantum yield (Φ), which quantifies the efficiency of light emission. A high quantum yield is a desirable characteristic for applications requiring bright fluorescent probes. This guide provides a comparative analysis of the quantum yields of various acridone derivatives, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal compounds for their specific applications.
Unraveling the Photophysical Behavior of Acridone Derivatives
The fluorescence quantum yield of acridone derivatives is highly sensitive to their molecular structure and the surrounding solvent environment.[5][6] Substitutions on the acridone core can significantly alter the electronic properties of the molecule, thereby influencing its emissive capabilities.[3][7][8] Furthermore, the polarity of the solvent can have a profound effect on the quantum yield, with some derivatives exhibiting enhanced emission in nonpolar environments while others fluoresce more intensely in polar media.[5][6]
For instance, certain N-substituted acridone derivatives have been shown to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly fluorescent upon aggregation, making them particularly useful for cellular imaging.[1] Other derivatives display thermally activated delayed fluorescence (TADF), a mechanism that can enhance their overall light-emitting efficiency.[7]
Comparative Quantum Yield Data
The following table summarizes the reported quantum yields for a selection of acridone derivatives under various experimental conditions. This data has been compiled from multiple research publications to provide a broad overview for comparative purposes.
| Acridone Derivative | Quantum Yield (Φ) | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Reference Standard |
| Acridone | 0.42 | Ethanol | Not Specified | Not Specified | Not Specified[9] |
| Acridone | Highest in THF | THF, DMSO, DMF, Acetone | 313 | 399-413 | Anthracene in ethanol[6] |
| MeAcd12C | High in MeOH and EtOH | Methanol, Ethanol | From absorption maxima | 560-590 | 3,6-bis(1-methyl-4-vinylpyridium) carbazole diiodide[5][10] |
| MedAcd12P | High in MeOH and EtOH | Methanol, Ethanol | From absorption maxima | 560-590 | 3,6-bis(1-methyl-4-vinylpyridium) carbazole diiodide[5][10] |
| AcridPy | 0.210 | DMSO | Not Specified | Not Specified | Not Specified[11] |
| AcridPyMe | 0.675 | DMSO | Not Specified | Not Specified | Not Specified[11] |
| N-methyl-difluoro-acridone (NMA-dF) | Close to 1 | Not Specified | Not Specified | Deep blue range | Not Specified[12] |
| Carbazole-substituted acridone derivatives | Up to 0.69 | Toluene | Not Specified | Sky-blue to red | Not Specified[7] |
| Phenoxazine-substituted acridone derivatives | Neat films: 0.35 | Neat Film | Not Specified | Sky-blue to red | Not Specified[7] |
Experimental Protocol: The Comparative Method for Quantum Yield Determination
The quantum yields of acridone derivatives are typically determined using the comparative method, which involves referencing a standard compound with a known quantum yield.[13][14] This widely accepted technique offers a straightforward and reliable means of quantifying fluorescence efficiency.
Principle
The comparative method is based on the principle that if a standard and an unknown sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[13][14] Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.
Equation
The quantum yield of the unknown sample (Φu) is calculated using the following equation:
Φu = Φs * (As / Au) * (Iu / Is) * (ηu2 / ηs2)
Where:
-
Φs is the quantum yield of the standard.
-
As and Au are the absorbances of the standard and the unknown sample at the excitation wavelength, respectively.
-
Is and Iu are the integrated fluorescence intensities of the standard and the unknown sample, respectively.
-
ηs and ηu are the refractive indices of the solvents used for the standard and the unknown sample, respectively.
Step-by-Step Procedure
-
Selection of a Standard: Choose a suitable fluorescence standard with a well-documented quantum yield that absorbs and emits in a similar spectral region as the acridone derivative under investigation.
-
Preparation of Solutions: Prepare a series of dilute solutions of both the standard and the unknown sample in spectroscopic grade solvents. The concentrations should be adjusted to ensure that the absorbance at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.[14]
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Measurements: Record the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Data Analysis:
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the unknown sample.
-
The slope of the resulting linear plots is proportional to the quantum yield.
-
Calculate the quantum yield of the unknown sample using the equation provided above.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in determining the quantum yield of an acridone derivative using the comparative method.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Acridone and quinacridone derivatives with carbazole or phenoxazine substituents: synthesis, electrochemistry, photophysics and application as TADF electroluminophores - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. PhotochemCAD | Acridone [photochemcad.com]
- 10. researchgate.net [researchgate.net]
- 11. New acridone derivatives to target telomerase and oncogenes – an anticancer approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. static.horiba.com [static.horiba.com]
- 14. chem.uci.edu [chem.uci.edu]
A Comparative Guide to the Cytotoxicity of 3,6-Diamino-9(10H)-acridone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic activity of various 3,6-Diamino-9(10H)-acridone derivatives against several cancer cell lines. The data presented is compiled from multiple studies to offer an objective overview of their potential as anticancer agents. This document includes a summary of quantitative cytotoxicity data, detailed experimental protocols for the assays cited, and visualizations of the experimental workflow and a key signaling pathway involved in their mechanism of action.
Comparative Cytotoxicity Data
The cytotoxic efficacy of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a selection of these derivatives against various human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,6-bis((1-n-hexyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochloride | HL-60 (Human promyelocytic leukemia) | 2.12 | [1] |
| 3,6-bis((1-n-hexyl-5-oxo-imidazolidin-2-yliden)imino)acridine hydrochloride | L1210 (Mouse lymphocytic leukemia) | 5.28 | [1] |
| Acriflavine (mixture of 3,6-diamino-10-methylacridinium chloride and 3,6-diaminoacridine) | Various | Potent (nanomolar range) | [1] |
| 3-acetamido-6-(4-fluorobenzamido)acridine | CHO (Chinese Hamster Ovary) | Strong cytotoxic activity | [2] |
| 9-anilino-3,6-diaminoacridines | Multidrug-resistant cancer cell lines | Significant activity | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the cytotoxicity of this compound derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HL-60, L1210)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 20% sodium dodecyl sulfate in 50% N,N-dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the concentration of the compound.
Mandatory Visualizations
Experimental Workflow: Cytotoxicity Assay
Caption: A schematic workflow of a standard MTT-based cytotoxicity assay.
Signaling Pathway: Topoisomerase II Inhibition and Apoptosis Induction
Many this compound derivatives are known to exert their cytotoxic effects by targeting topoisomerase II, an essential enzyme in DNA replication and repair. Inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA double-strand breaks and the activation of the apoptotic cascade.
Caption: The signaling pathway of topoisomerase II inhibition leading to apoptosis.
References
comparing the performance of acridone and rhodamine dyes in microscopy
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of cellular imaging and fluorescence microscopy, the selection of an appropriate fluorescent dye is paramount to generating high-quality, reproducible data. Among the plethora of available fluorophores, acridone and rhodamine dyes are two of the most established and widely utilized classes. This guide provides an objective comparison of the performance of a representative acridone dye, Acridine Orange, and a classic rhodamine dye, Rhodamine B, in microscopy applications. The information presented herein is supported by experimental data to aid researchers in making informed decisions for their specific imaging needs.
Quantitative Performance Comparison
To facilitate a direct comparison, the following table summarizes the key photophysical properties of Acridine Orange and Rhodamine B, primarily in ethanol, a common solvent for spectroscopic characterization.
| Property | Acridine Orange | Rhodamine B |
| Excitation Maximum (λex) | ~490 nm (in ethanol, monomeric form)[1] | ~543 nm (in ethanol) |
| Emission Maximum (λem) | ~530 nm (in ethanol, monomeric form)[1] | ~580-600 nm (in ethanol, concentration-dependent)[2] |
| Quantum Yield (Φf) | 0.46 (in ethanol)[3] | 0.49 - 0.70 (in ethanol)[2] |
| Fluorescence Lifetime (τ) | ~2.0 ns (bound to DNA) | ~1.7 - 3.1 ns (in ethanol, concentration-dependent) |
| Molar Extinction Coefficient (ε) | ~54,000 M⁻¹cm⁻¹ at 491 nm (in PBS) | ~110,000 M⁻¹cm⁻¹ at 543 nm (in ethanol) |
| Photostability | Moderate; susceptible to photobleaching, especially when not intercalated.[3][4] | Generally considered more photostable than many other dyes, but still subject to photobleaching under intense illumination. |
| Primary Cellular Target | Nucleic Acids (DNA and RNA)[5] | Mitochondria (driven by membrane potential) |
In-Depth Performance Analysis
Brightness: A dye's brightness in a microscopy experiment is a function of its molar extinction coefficient and its fluorescence quantum yield. Rhodamine B generally exhibits a higher molar extinction coefficient and a comparable to higher quantum yield in ethanol compared to Acridine Orange. This suggests that under similar conditions, Rhodamine B will likely produce a brighter signal, which is advantageous for detecting low-abundance targets.
Photostability: Photostability, or the resistance to photobleaching, is a critical factor for long-term imaging experiments. While both dyes are susceptible to photodegradation, Rhodamine B is generally regarded as having better photostability than Acridine Orange.[4] Acridine Orange's fluorescence can decay significantly under continuous high-intensity illumination.[4][6][7] This makes Rhodamine B a more suitable choice for time-lapse imaging or experiments requiring prolonged laser exposure.
Environmental Sensitivity: Acridine Orange's fluorescence is highly sensitive to its environment. It exhibits green fluorescence when intercalated into double-stranded DNA and red fluorescence when it binds to single-stranded DNA or RNA.[5] This metachromatic property can be a powerful tool for differentiating between these nucleic acids but also introduces complexity in data interpretation. Rhodamine B's fluorescence is less sensitive to the type of biomolecule it binds to but is highly dependent on the mitochondrial membrane potential for its accumulation.
Applications in Microscopy:
-
Acridine Orange is widely used for:
-
Visualizing nucleic acids and differentiating between DNA and RNA in cells.[5]
-
Assessing cell viability and apoptosis, as changes in membrane permeability and nuclear condensation affect its staining pattern.
-
Staining acidic organelles like lysosomes.
-
-
Rhodamine B is a popular choice for:
-
Staining mitochondria in living cells to assess mitochondrial membrane potential and overall mitochondrial health.
-
As a tracer dye in flow studies due to its brightness and good water solubility.
-
As a calibration standard for fluorescence-based instrumentation.
-
Experimental Protocols
The following are detailed methodologies for key experiments to compare the performance of fluorescent dyes like acridone and rhodamine derivatives.
Measurement of Relative Fluorescence Quantum Yield
Objective: To determine the fluorescence quantum yield of a sample dye relative to a standard of known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Sample dye solution (e.g., Acridine Orange in ethanol)
-
Standard dye solution with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, Φf = 0.95)
-
Solvent (e.g., spectroscopic grade ethanol)
Procedure:
-
Prepare a series of dilute solutions of both the sample and standard dyes in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength to be used for fluorescence measurements.
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard solutions.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.
-
Calculate the slope of the linear fit for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the relative quantum yield of the sample (Φf_sample) using the following equation:
Φf_sample = Φf_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
where Φf_std is the quantum yield of the standard, and n_sample and n_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).
Assessment of Photostability
Objective: To compare the rate of photobleaching of two fluorescent dyes under identical illumination conditions.
Materials:
-
Fluorescence microscope with a camera
-
Laser source with a defined wavelength and power
-
Microscope slides and coverslips
-
Solutions of the fluorescent dyes at a working concentration (e.g., in ethanol or a mounting medium)
-
Image analysis software
Procedure:
-
Prepare microscope slides with a thin layer of the dye solution.
-
Place the slide on the microscope stage and bring the sample into focus.
-
Select a region of interest (ROI) for imaging.
-
Set the imaging parameters:
-
Use the same objective and magnification for both dyes.
-
Set the laser power and exposure time to be identical for both dyes.
-
-
Acquire a time-lapse series of images of the ROI under continuous illumination. The time interval between images should be consistent.
-
Measure the mean fluorescence intensity within the ROI for each image in the time series using image analysis software.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time for both dyes. The dye with the slower decay curve is more photostable.
-
For a more quantitative comparison, the photobleaching rate constant can be determined by fitting the decay curve to an exponential function.
Visualizing Mechanisms and Workflows
To further elucidate the topics discussed, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Workflow for comparing fluorescent dyes.
References
Safety Operating Guide
Proper Disposal of 3,6-Diamino-9(10H)-acridone: A Guide for Laboratory Professionals
Effective management and disposal of 3,6-Diamino-9(10H)-acridone are critical for ensuring laboratory safety and environmental protection. This fluorescent label, while integral to various research applications, necessitates careful handling as a hazardous chemical waste.
Researchers, scientists, and drug development professionals must adhere to strict protocols to mitigate risks associated with this compound. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with general best practices for acridine-based dyes and fluorescent compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Nitrile gloves
-
Safety glasses with side shields or chemical splash goggles
-
A fully-buttoned laboratory coat
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The disposal of this compound, as with similar acridine dyes, should be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream.[1]
-
Waste Collection:
-
Collect all waste materials containing this compound, including pure compound, contaminated solutions, gels, and disposable labware (e.g., pipette tips, tubes), in a designated and clearly labeled hazardous waste container.[1][2]
-
The container must be made of a compatible material, such as polyethylene, and have a secure, leak-proof lid.[1]
-
Ensure the waste container is labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[3]
-
-
Waste Segregation:
-
Storage of Waste:
-
Arranging for Disposal:
Spill Cleanup Procedures
In the event of a small spill that can be managed in under 10 minutes by trained personnel:
-
Restrict Access: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don nitrile gloves, safety goggles, and a lab coat.[1]
-
Contain and Absorb:
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated hazardous waste container.[1]
-
For liquid spills, cover with an inert absorbent material (e.g., sand, vermiculite). Once absorbed, collect the material and place it in the hazardous waste container.[5]
-
-
Decontaminate: Clean the spill area with a suitable solvent or detergent solution, and collect the cleaning materials as hazardous waste.
-
Seek Assistance for Large Spills: For large or unmanageable spills, evacuate the area and contact your EHS department immediately.
Quantitative Data on a Related Compound: Acridine Orange
| Test Organism | Endpoint | Value | Exposure Time | Guideline |
| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 520 mg/l | 96 hours | OECD Test Guideline 203 |
| Daphnia magna (Water Flea) | EC50 | 77 mg/l | 48 hours | DIN 38412 |
| Desmodesmus subspicatus (Green Algae) | IC50 | 90 mg/l | 72 hours | OECD Test Guideline 201 |
| Pseudomonas putida (Bacteria) | IC50 | 120 mg/l | 72 hours |
Source: Safety Data Sheet for DeNovix Acridine Orange Dye[5]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound waste.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. denovix.com [denovix.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 3,6-Diamino-9(10H)-acridone
Essential Safety and Handling Guide for 3,6-Diamino-9(10H)-acridone
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound used in various research applications, including as a topoisomerase inhibitor and a fluorescent label.[1][2][3][4] Adherence to these protocols is essential to ensure a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following guidance is based on the safety protocols for structurally related compounds, such as Acridone and Acridine orange, and general best practices for handling solid heterocyclic organic compounds.[5][6][7] A thorough risk assessment should be conducted by the user before handling this chemical.
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be used in addition to goggles when there is a significant risk of splashing.[5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) must be inspected for integrity before each use and changed immediately if contaminated.[6][7] |
| Body Protection | A flame-retardant lab coat is required. For larger quantities, an apron or other impervious clothing may be necessary.[5][6] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. If dust is generated or if working outside of a fume hood, a full-face respirator with an appropriate particulate filter is recommended.[5] |
Operational Plan: Step-by-Step Handling Procedure
This protocol outlines the safe handling of this compound in a laboratory setting.
2.1. Pre-Operational Checks
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower and eyewash station.
-
Have appropriate spill cleanup materials readily available.
2.2. Handling Protocol
-
PPE Adornment: Put on all required personal protective equipment as detailed in the PPE table.
-
Work Area Preparation: Conduct all handling of the solid compound inside a certified chemical fume hood to minimize inhalation risk.
-
Material Retrieval: Obtain the container of this compound from its designated storage location, which should be at <-15°C in a dry, well-sealed container.[8]
-
Weighing: Carefully weigh the desired amount of the compound on a tared weigh boat or paper inside the fume hood to control dust.
-
Dissolution: Place the weighed compound into a suitable vessel. Add the appropriate solvent to the vessel containing the weighed compound. Gently swirl or stir the mixture until the compound is fully dissolved.
-
Reaction Assembly: Set up the reaction apparatus within the fume hood, ensuring all joints are properly sealed.[5]
-
Post-Handling: After use, tightly seal the container and return it to its designated storage area. Clean the work area thoroughly.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste: Dispose of waste to a licensed waste disposal site in accordance with local, state, and federal regulations.[6] Do not dispose of down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be placed in a sealed, labeled hazardous waste container.
-
Empty Containers: Before disposing of used containers, ensure they are completely empty.[9]
Emergency Procedures
In the event of an emergency, follow these procedures.
| Emergency Situation | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention.[10] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation occurs.[10] |
| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Clean mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[10] |
| Spill | For small spills, absorb with an inert material and place in a suitable container for disposal. For large spills, prevent further leakage or spillage if safe to do so.[11] Wear appropriate PPE during cleanup.[6] |
Visualizations
The following diagrams illustrate the key workflows for handling and emergency response.
Caption: Workflow for Safe Handling of this compound.
Caption: Logical Steps for Emergency Response.
References
- 1. scbt.com [scbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS#:42832-87-1 | Chemsrc [chemsrc.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. benchchem.com [benchchem.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. This compound | 42832-87-1 | FD21475 [biosynth.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. pdf.dutscher.com [pdf.dutscher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
